molecular formula C7H8BrNO2S B1585141 N-(4-Bromophenyl)methanesulfonamide CAS No. 4284-50-8

N-(4-Bromophenyl)methanesulfonamide

Cat. No.: B1585141
CAS No.: 4284-50-8
M. Wt: 250.12 g/mol
InChI Key: KKOIRAFXKFYZHQ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)methanesulfonamide (CAS 4284-50-8) is an organic compound with the molecular formula C~7~H~8~BrNO~2~S and a molecular weight of 250.12 g/mol . This chemical serves as a valuable building block in medicinal chemistry and peptide research. It is particularly significant in the gram-scale synthesis of quaternary alpha-arylated amino acids (Q4As), which are important tools for modifying and stabilizing peptide secondary structures . The 4-bromophenyl substituent in these synthetic amino acids provides a versatile synthetic handle for further functionalization after incorporation into a peptide chain, allowing researchers to explore new chemical space in peptide design . Incorporating such unnatural, configurationally stable amino acids is a key strategy to enhance the metabolic stability and bioavailability of peptide-based therapeutics, addressing common concerns in their development . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOIRAFXKFYZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351683
Record name N-(4-Bromophenyl)methanesulfonamide
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Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4284-50-8
Record name N-(4-Bromophenyl)methanesulfonamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromophenyl)methanesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Bromophenyl)methanesulfonamide
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Foundational & Exploratory

N-(4-Bromophenyl)methanesulfonamide CAS number 4284-50-8 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(4-Bromophenyl)methanesulfonamide (CAS: 4284-50-8)

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound, CAS number 4284-50-8, is an organosulfur compound that has emerged as a molecule of significant interest in the landscape of synthetic and medicinal chemistry. While structurally unassuming, it embodies a strategic combination of functional groups: a reactive aryl bromide, a versatile methanesulfonamide moiety, and an aromatic core. This unique constitution makes it an invaluable building block for the synthesis of more complex molecular architectures.[1]

Its primary significance lies in its utility as a key intermediate in the development of pharmacologically active agents. Notably, the 4-bromophenyl sulfonamide scaffold has been instrumental in the discovery of potent dual endothelin receptor antagonists, a class of drugs with applications in treating conditions like pulmonary arterial hypertension.[1][2][3] The bromine atom provides a crucial handle for late-stage functionalization via cross-coupling reactions, allowing for the systematic exploration of chemical space in structure-activity relationship (SAR) studies.[1][4] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, designed to empower researchers in leveraging its full potential.

Identifier Value
CAS Number 4284-50-8[1][5][6]
Molecular Formula C₇H₈BrNO₂S[1][5][6]
Molecular Weight 250.11 g/mol [1][7][8]
IUPAC Name This compound[1][6]
Synonyms 4-(Methylsulfonylamido)bromobenzene, N-(4-bromo-phenyl)-methanesulphonamide, 4′-Bromomethanesulfonanilide[1][5][7]
InChI Key KKOIRAFXKFYZHQ-UHFFFAOYSA-N[5][7][9]
Canonical SMILES CS(=O)(=O)NC1=CC=C(C=C1)Br[1][5]

digraph "N_4_Bromophenyl_methanesulfonamide_Structure" {
graph [layout=neato, overlap=false, splines=true, size="6,4", ratio=fill, bgcolor="#F1F3F4"];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N [label="N", fontcolor="#4285F4"]; S [label="S", fontcolor="#FBBC05"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; Br [label="Br", fontcolor="#34A853"]; C_Me [label="C"]; H_N [label="H", fontcolor="#4285F4"]; H_Me1 [label="H"]; H_Me2 [label="H"]; H_Me3 [label="H"];

// Position nodes C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; N [pos="2.4,0!"]; S [pos="3.6,0.7!"]; O1 [pos="3.6,2.1!"]; O2 [pos="4.8,0!"]; C_Me [pos="3.6,-0.7!"]; Br [pos="0,-4.2!"]; H_N [pos="2.4,0.9!"]; H_Me1 [pos="2.8,-1.2!"]; H_Me2 [pos="4.4,-1.2!"]; H_Me3 [pos="3.6,-1.6!"];

// Benzene ring with alternating bonds C1 -- C2; C2 -- C3 [style=double]; C3 -- C4; C4 -- C5 [style=double]; C5 -- C6; C6 -- C1 [style=double];

// Substituents C1 -- N; C4 -- Br; N -- S; N -- H_N; S -- O1 [style=double]; S -- O2 [style=double]; S -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3;

// Add implicit hydrogens on the ring for clarity node [shape=none, label="H"]; H2[pos="-2.1,-0.3!"]; C2 -- H2; H3[pos="-2.1,-2.5!"]; C3 -- H3; H5[pos="2.1,-2.5!"]; C5 -- H5; H6[pos="2.1,-0.3!"]; C6 -- H6; }

Caption: Chemical structure of this compound.

PART 2: Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is foundational for its application in research and development. These characteristics govern its behavior in different media, its reactivity, and the analytical methods required for its identification and quantification.

Physicochemical Properties

This compound is an off-white to light brown crystalline solid at ambient temperature.[1][10] Its high melting and boiling points are indicative of strong intermolecular forces, primarily hydrogen bonding mediated by the sulfonamide N-H group and dipole-dipole interactions from the polar S=O bonds.[1] The compound's moderate lipophilicity, suggested by its LogP value, indicates a balance between hydrophobic (bromophenyl ring) and hydrophilic (sulfonamide group) characteristics, which is a critical parameter for predicting its behavior in biological systems and chromatographic separations.[1]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Physical Form Solid, Crystalline Powder [1][11]
Melting Point 137-141 °C [1][6][7][11]
Boiling Point 333.0 °C (at 760 mmHg, Predicted) [1][6]
Density 1.711 g/cm³ (Predicted) [1][6]
LogP 1.96 - 2.97 [1][8]
Polar Surface Area (PSA) 42.1 - 54.6 Ų [1][8]

| Index of Refraction | 1.623 (Predicted) |[1] |

Note: Predicted values for boiling point, density, and index of refraction are computationally derived. Discrepancies in reported LogP and PSA values may arise from different calculation algorithms and highlight the importance of experimental validation for critical applications.

Solubility Profile

The solubility is dictated by the interplay between the nonpolar bromophenyl ring and the polar sulfonamide functional group. The sulfonamide moiety can engage in hydrogen bonding, conferring solubility in polar solvents.[5] Conversely, the large, hydrophobic aryl bromide group limits its aqueous solubility.[10]

Table 2: Qualitative Solubility

Solvent Class Example(s) Solubility Rationale
Polar Protic Water, Ethanol, Methanol Low in water, Soluble in alcohols The hydrophobic aryl group limits water solubility. Alcohols are better able to solvate both polar and nonpolar regions.[5][10]
Polar Aprotic DMSO, DMF, Acetonitrile Soluble Strong dipole moments can effectively solvate the polar sulfonamide group.
Nonpolar Hexane, Toluene Sparingly Soluble to Insoluble The molecule's overall polarity is too high for significant solvation in nonpolar media.[10]

| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | Offers a balance of polarity suitable for dissolving the compound. |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint for the compound's identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show three distinct signals:

    • Aromatic Protons: Two doublets in the ~7.2-7.6 ppm region, characteristic of a para-substituted benzene ring (an AA'BB' system).

    • N-H Proton: A broad singlet, typically downfield (>9.0 ppm), which is exchangeable with D₂O.

    • Methyl Protons: A sharp singlet around 3.0 ppm corresponding to the three protons of the CH₃ group.[12]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display five signals:

    • Aromatic Carbons: Four signals for the benzene ring carbons, with the carbon attached to bromine (C-Br) appearing at ~118-122 ppm and the carbon attached to nitrogen (C-N) at ~137-140 ppm.

    • Methyl Carbon: One signal for the methyl carbon (CH₃) at ~38-40 ppm.[12]

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of the key functional groups.

    • N-H Stretch: A sharp to moderately broad peak around 3200-3300 cm⁻¹.

    • S=O Stretches: Two strong, characteristic absorption bands for the sulfonyl group: an asymmetric stretch at ~1320-1350 cm⁻¹ and a symmetric stretch at ~1140-1160 cm⁻¹.[13]

    • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group appears just below 3000 cm⁻¹.

    • C=C Aromatic Stretch: Peaks in the 1475-1600 cm⁻¹ region.

Spectral data for this compound can be accessed in public databases such as SpectraBase.[9]

PART 3: Synthesis and Reactivity

The synthetic accessibility of this compound is a key factor in its widespread use as a building block. Its reactivity is dominated by the chemistry of the aryl bromide and the sulfonamide N-H proton.

Synthetic Protocol: Sulfonamide Formation

The most direct and common method for synthesizing this compound is the reaction between 4-bromoaniline and methanesulfonyl chloride.[5] This is a classic nucleophilic substitution reaction where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions Reactant1 4-Bromoaniline Reaction Nucleophilic Acyl Substitution Reactant1->Reaction Reactant2 Methanesulfonyl Chloride Reactant2->Reaction Base Pyridine or Triethylamine (Base) Base->Reaction Solvent Dichloromethane (DCM) (Solvent) Solvent->Reaction Temp 0°C to Room Temp Temp->Reaction Workup Aqueous Workup (e.g., 1M HCl, H₂O wash) Reaction->Workup Purification Purification Workup->Purification Product This compound (Final Product) Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 4-Bromoaniline

Causality: This protocol utilizes pyridine as both the base and a solvent component, though an inert co-solvent like DCM is preferred for better reaction control and ease of workup. Cooling the initial reaction to 0 °C is crucial to manage the exothermic nature of the reaction between the highly reactive sulfonyl chloride and the amine.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-bromoaniline (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, ~5-10 mL per mmol of aniline).

  • Base Addition: Add anhydrous pyridine (1.5 eq.) to the solution. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition. Rationale: This prevents potential side reactions and decomposition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), water, and brine. Self-Validation: The HCl wash will form a water-soluble pyridinium salt, effectively removing the base from the organic layer.

  • Isolation: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound as a crystalline solid.

Chemical Reactivity and Synthetic Utility

The true value of this compound is realized in its subsequent transformations.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly susceptible to oxidative addition to a Pd(0) catalyst, making it an excellent substrate for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of aryl, alkyl, or amino substituents at the para-position, which is a cornerstone of modern drug discovery for generating molecular diversity.[1][4]

  • N-H Acidity: The proton on the sulfonamide nitrogen is acidic (pKa ~10) and can be removed by a suitable base. The resulting anion can be alkylated or acylated, although this is less common than reactions at the aryl bromide site.

PART 4: Applications in Drug Discovery and Research

The structural motifs within this compound are frequently encountered in molecules designed to interact with biological targets.

Core Scaffold for Endothelin Receptor Antagonists

The endothelin (ET) system, comprising ET peptides and their receptors (ETA and ETB), plays a critical role in vasoconstriction and cell proliferation. Antagonists of these receptors are therapeutic agents for pulmonary arterial hypertension (PAH). The N-(aryl)sulfonamide moiety is a key pharmacophore in several potent ET receptor antagonists.[1]

Research leading to the discovery of the dual antagonist Macitentan involved the exploration of bromophenyl sulfonamide derivatives.[2][3] In these structures, the this compound fragment serves as a foundational piece. The bromophenyl group often orients into a hydrophobic pocket of the receptor, while the sulfonamide provides critical hydrogen bonding interactions. SAR studies have shown that modifications at the 4-position of the phenyl ring (enabled by the bromine handle) significantly impact binding affinity and receptor selectivity (ETA vs. ETB).[1] For instance, certain 4-bromophenyl-containing compounds have demonstrated IC₅₀ values in the low nanomolar range for the ETA receptor.[1]

Drug_Discovery_Logic Start This compound (Building Block) Reaction Suzuki Cross-Coupling (or other Pd-catalyzed reaction) Start->Reaction Introduce Diversity Intermediate Functionalized Aryl Sulfonamide Library Reaction->Intermediate Screening Biological Screening (e.g., Receptor Binding Assay) Intermediate->Screening Test for Activity Lead Lead Compound (e.g., Potent Endothelin Receptor Antagonist) Screening->Lead Identify Active Molecule

Caption: Role of NBPMS as a building block in a drug discovery workflow.

Potential in Other Therapeutic Fields

The sulfonamide functional group is a well-established "privileged scaffold" in medicinal chemistry, found in a wide range of antibacterial, diuretic, and anti-inflammatory drugs. While specific antibacterial or antitumor activity for this compound itself is not well-documented, its derivatives are of active interest. For example, related N-(4-bromophenyl)carboxamides have been used to generate compounds with potent activity against clinically isolated drug-resistant bacteria.[4][5]

PART 5: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as an irritant and is harmful if swallowed.[6][14]

Table 3: GHS Hazard and Precautionary Information

Classification Code Statement
Hazard Statements H302 Harmful if swallowed.[6]
H315 Causes skin irritation.[6]
H319 Causes serious eye irritation.[6]
H335 May cause respiratory irritation.[6]
Precautionary Statements P261 Avoid breathing dust.[6]
P280 Wear protective gloves/eye protection.

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Handling Protocol:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • This compound - 4284-50-8 - Vulcanchem. (URL: )
  • CAS 4284-50-8: this compound - CymitQuimica. (URL: )
  • This compound, 97% | 4284-50-8 - ChemicalBook. (URL: )
  • This compound 97 4284-50-8 - Sigma-Aldrich. (URL: )
  • 4284-50-8 this compound AKSci X5288. (URL: )
  • 4284-50-8|this compound|BLD Pharm. (URL: )
  • This compound - SpectraBase. (URL: )
  • SAFETY D
  • Infrared and NMR (1 H& 13C)
  • Compound this compound - Chemdiv. (URL: )
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan)
  • Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis - Benchchem. (URL: )
  • 4'-Bromoacetanilide - Solubility of Things. (URL: )
  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. (URL: )
  • N-(4-acetylphenyl)methanesulfonamide | C9H11NO3S | CID 684083 - PubChem. (URL: )
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.

Sources

physicochemical properties of N-(4-Bromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Bromophenyl)methanesulfonamide

Abstract

This compound is a sulfonamide derivative of significant interest as a versatile building block in medicinal chemistry and organic synthesis. A comprehensive understanding of its physicochemical properties is paramount for its effective application in drug design, formulation development, and synthetic strategy. This guide provides a detailed examination of the structural, thermal, and analytical characteristics of this compound. We present key quantitative data, including melting point, solubility, and partition coefficient (LogP), and outline robust, field-proven experimental protocols for their determination. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals, enabling them to leverage the full potential of this compound with a foundation of scientific integrity and technical precision.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the cornerstone of all subsequent research and development. This compound belongs to the organosulfur class of compounds, characterized by a sulfonamide functional group linking a methyl and a 4-bromophenyl substituent.[1]

  • IUPAC Name: this compound[1]

  • Synonyms: 4-(Methylsulfonylamido)bromobenzene, N-(4-bromo-phenyl)-methanesulphonamide[1]

  • CAS Number: 4284-50-8[1][2]

  • Molecular Formula: C₇H₈BrNO₂S[1][3]

The structure features a bromine atom in the para position of the phenyl ring relative to the sulfonamide linkage, which significantly influences its electronic properties and potential for further functionalization via cross-coupling reactions.[1]

Caption: 2D Chemical Structure of this compound.

A common and efficient synthetic route to this compound involves the reaction of 4-bromoaniline with methanesulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[1][3] This standard sulfonamide formation is a reliable method for producing the target molecule.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A 4-Bromoaniline D This compound A->D B Methanesulfonyl Chloride B->D C Base (e.g., Pyridine, Triethylamine) in an Aprotic Solvent (e.g., DCM) C->D Facilitates Reaction E HCl (neutralized by base) D->E Byproduct

Caption: General Synthetic Pathway.

Core Physicochemical Properties

The physicochemical parameters of a compound dictate its behavior in various environments, which is critical for applications ranging from reaction kinetics to pharmacokinetics. The properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 250.11 - 250.12 g/mol [1][2]
Appearance White to off-white solid[2]
Melting Point (Mp) 137-141 °C[1][2]
Boiling Point (Bp) 333.0 ± 44.0 °C (Predicted)[2]
Density 1.711 ± 0.06 g/cm³ (Predicted)[2]
Water Solubility (LogSw) -2.5919 (Predicted)[4]
Partition Coefficient (LogP) 1.96 to 2.97 (Predicted)[1][4]
Acidity (pKa) 7.62 ± 0.10 (Predicted, acidic proton on N)[2]
Polar Surface Area (PSA) 42.11 - 54.55 Ų (Predicted)[1][4]

The melting point is a sharp range, indicative of a pure crystalline solid.[1][2] The predicted LogP value suggests moderate lipophilicity, implying a balance between aqueous and lipid solubility, a key consideration in drug design for membrane permeability.[1] Its predicted pKa of ~7.62 indicates that the sulfonamide proton is weakly acidic, a characteristic feature of this functional group.[2]

Analytical Characterization

Spectroscopic and Crystallographic Analysis
  • Mass Spectrometry (MS): In mass spectrometry, this compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The monoisotopic mass is approximately 248.9460 g/mol .[1][5]

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid.[6][7][8] For this compound, this technique would precisely map bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding involving the sulfonamide N-H group), providing unequivocal structural proof.[9]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal stability and phase behavior of pharmaceutical compounds.[10][11]

  • Differential Scanning Calorimetry (DSC): A DSC thermogram would show a sharp endothermic peak corresponding to the melting point range of 137-141 °C.[1][2] The absence of other thermal events prior to melting would confirm the lack of polymorphic transitions or solvent loss under the tested conditions.[12]

  • Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature. For a pure, anhydrous sample of this compound, the TGA curve would remain flat until the onset of thermal decomposition at a high temperature, indicating its stability.[10][11] This analysis is crucial for identifying the upper-temperature limit for handling and storage.

Chromatographic Profile

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of non-volatile organic compounds like sulfonamides.[13][14] A reversed-phase HPLC method, using a C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier), would be effective.[14] Purity is determined by the relative area of the main peak, with pure samples showing a single, sharp peak.

Experimental Methodologies

The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used for their measurement.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol is based on the standard laboratory technique for determining the melting range of a crystalline solid.[15][16]

  • Causality: A sharp melting range (typically <2 °C) is a primary indicator of purity. Impurities disrupt the crystal lattice, requiring less energy to break intermolecular forces, which leads to a depressed and broadened melting range.[15]

  • Methodology:

    • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

    • Capillary Loading: Press the open end of a capillary tube into the sample powder, tapping the sealed end on a hard surface to pack a 2-3 mm column of the material.

    • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus (e.g., a Mel-Temp or DigiMelt).[17]

    • Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting temperature.[17] Allow the apparatus to cool.

    • Accurate Determination: Using a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.[17]

    • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method suitable for sulfonamide analysis.[14][18]

  • Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity analysis, the goal is to achieve baseline separation of the main compound from any impurities.

  • Methodology:

    • System: An HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water containing 0.1% Formic Acid. A typical starting point could be 75:25 Water:Acetonitrile.[14]

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.25 mg/mL.[14] Filter the solution through a 0.45 µm syringe filter.

    • Analysis Conditions:

      • Flow Rate: 1.0 mL/min[14]

      • Injection Volume: 5-10 µL[14]

      • Detection Wavelength: UV at 270 nm[14]

      • Column Temperature: Ambient or controlled at 25 °C.

    • Data Analysis: Integrate the peak areas from the resulting chromatogram. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

Sources

N-(4-Bromophenyl)methanesulfonamide molecular structure and isomerism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Isomerism of N-(4-Bromophenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of this compound, a sulfonamide derivative of interest in synthetic and medicinal chemistry. We will delve into its core molecular architecture, explore the nuances of its potential isomerism, and provide validated experimental protocols for its synthesis and characterization. This document is structured to serve as a practical resource, blending foundational chemical principles with actionable laboratory insights.

Core Molecular Identity and Physicochemical Properties

This compound (CAS No: 4284-50-8) is an organosulfur compound featuring a central methanesulfonamide group linked to a 4-bromophenyl substituent at the nitrogen atom.[1] This structure makes it a valuable building block in organic synthesis, where the bromine atom can be functionalized via cross-coupling reactions and the sulfonamide moiety can participate in hydrogen bonding.[1]

The molecule's physical and chemical behaviors are dictated by its structure, influencing its solubility, reactivity, and potential biological interactions. A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₇H₈BrNO₂S[2][3]
Molecular Weight 250.11 g/mol [1][2]
Melting Point 137-141 °C[1][4]
Boiling Point 333.0 °C (Predicted)[1][4]
Density 1.711 g/cm³ (Predicted)[1]
LogP 1.96 - 2.97[1][2]
Appearance Solid[1]

Elucidation of the Molecular Structure

The molecular architecture of this compound is defined by the spatial arrangement of its constituent atoms and functional groups. The core structure consists of a tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to both a methyl group and the nitrogen of the N-(4-bromophenyl) group.[1]

Crystallographic Analysis

X-ray crystallography studies provide the most definitive insight into the solid-state structure. The structure of this compound has been determined, revealing key bond lengths and angles.[5] In the crystal lattice, molecules are interconnected, forming zigzag chains through intermolecular N—H⋯O hydrogen bonds.[5] This hydrogen bonding is a critical feature of sulfonamides, influencing their physical properties like melting point and crystal packing.

Caption: Sulfonamide-Sulfonimide tautomeric equilibrium.

The position of this equilibrium is highly dependent on the environment.

  • Gas Phase and Nonpolar Solvents: In the gas phase, the energy difference between the two tautomers is generally small, with the sulfonamide form being slightly more stable. [6][7]* Polar Solvents: As the polarity of the solvent increases, the preference can shift towards the sulfonimide tautomer. [6][7]This is attributed to the greater dipole moment of the sulfonimide form, which is better stabilized by polar solvent molecules. [7] While the sulfonamide form is predominant for most simple sulfonamides under typical conditions, understanding this tautomerism is crucial in drug development, as the minor tautomer could be the biologically active form or influence receptor binding.

Rotational Isomerism (Conformational Isomers)

Rotation around single bonds (C-N, N-S) leads to different spatial arrangements known as conformations or rotamers. For this compound, the barrier to rotation around these bonds is relatively low, meaning the conformers interconvert rapidly at room temperature and are not isolable. However, the relative orientation of the phenyl ring and the sulfonamide group is an important structural feature. Studies on similar molecules have identified cis and anti conformations, which can influence crystal packing and intramolecular hydrogen bonding. [8]

Validated Experimental Protocols

Synthesis of this compound

The most direct and widely employed synthesis is the reaction between methanesulfonyl chloride and 4-bromoaniline. The reaction requires a base to neutralize the hydrochloric acid byproduct.

SynthesisWorkflow Start Start Materials: - 4-Bromoaniline - Methanesulfonyl Chloride - Pyridine (Base) - DCM (Solvent) Step1 Dissolve 4-bromoaniline and pyridine in anhydrous DCM at 0 °C. Start->Step1 Step2 Add methanesulfonyl chloride dropwise with stirring. Step1->Step2 Step3 Allow reaction to warm to room temperature and stir for 2-4 hours. (Monitor by TLC) Step2->Step3 Step4 Work-up: 1. Wash with 1M HCl (removes pyridine). 2. Wash with saturated NaHCO₃. 3. Wash with brine. Step3->Step4 Step5 Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Step4->Step5 Step6 Filter and evaporate the solvent under reduced pressure. Step5->Step6 Step7 Purify the crude solid by recrystallization (e.g., from ethanol/water). Step6->Step7 End Final Product: This compound Step7->End

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromoaniline (1.0 eq) and anhydrous dichloromethane (DCM). Cool the stirred solution to 0 °C in an ice bath.

  • Base Addition: Add a suitable base, such as pyridine or triethylamine (1.2 eq), to the solution. The base acts as an acid scavenger for the HCl generated during the reaction.

  • Reagent Addition: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled, stirred solution. [9]Maintaining a low temperature is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove the amine base), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure this compound. [5]

Characterization Protocol
  • Purity and Identity Confirmation: The identity and purity of the synthesized product should be confirmed.

    • Melting Point: Compare the observed melting point with the literature value (137-141 °C). [1][4]A sharp melting range indicates high purity.

    • Spectroscopy: Acquire ¹H NMR, ¹³C NMR, and FTIR spectra and compare them against reference data to confirm the structure. [10]

Conclusion

This compound is a well-defined molecule with a structure confirmed by X-ray crystallography and various spectroscopic techniques. Its tetrahedral sulfonamide core and planar bromophenyl ring are key features. While constitutional and rotational isomerism are relevant concepts, the most significant isomeric behavior is the sulfonamide-sulfonimide tautomerism, an equilibrium sensitive to solvent polarity. The synthetic route from 4-bromoaniline and methanesulfonyl chloride is robust and reliable. A thorough understanding of this molecule's structure, properties, and potential for isomerism is essential for its effective application in the design and synthesis of more complex chemical entities in pharmaceutical and materials science research.

References

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  • RSC Publishing. (2017-06-26). Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides.
  • IUCr Journals. Synthesis, structure and sulfonamide–sulfonimide tautomerism of sulfonamide–1,2,4-triazine derivatives.
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An In-depth Technical Guide on the Solubility and Partition Characteristics of N-(4-Bromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Physicochemical Keystone of Drug Viability

In the landscape of drug discovery and development, the intrinsic physicochemical properties of a candidate molecule are the bedrock upon which its ultimate therapeutic success is built. Among these, aqueous solubility and lipophilicity stand as paramount gatekeepers of bioavailability. N-(4-Bromophenyl)methanesulfonamide, a compound of interest within the broader class of sulfonamides, presents a classic case study in the delicate balance between these critical parameters. Its structure, featuring a polar sulfonamide group and a nonpolar bromophenyl ring, necessitates a thorough and nuanced understanding of its behavior in both aqueous and lipid environments. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical framework for evaluating these characteristics, blending theoretical underpinnings with actionable, field-proven experimental methodologies.

Section 1: Core Physicochemical Profile

A foundational understanding of this compound begins with its key physical and chemical identifiers. These parameters provide the initial clues to its expected behavior and inform the design of subsequent experimental investigations.

PropertyValueSource/Method
Molecular Formula C₇H₈BrNO₂S-
Molecular Weight 250.11 g/mol
Melting Point 137-141 °C[1]
Appearance White to off-white solid[1]
Predicted LogP 1.96 - 2.97[2][3][4]
Predicted LogD (pH 7.4) 1.7669[2]
Predicted Aqueous Solubility (LogSw) -2.5919[2]
Predicted pKa 7.62 ± 0.10[1]

Note: LogP, LogD, LogSw, and pKa values are computationally predicted and require experimental verification for definitive characterization.

Section 2: The Theoretical Underpinnings of Solubility and Partitioning

The interplay of a molecule's structural features with its environment governs its solubility and partitioning behavior. For this compound, two key aspects are of primary importance: its ionization state and its solid-state properties.

The Critical Role of pKa and Ionization

The sulfonamide moiety of this compound contains an acidic proton. The predicted pKa of approximately 7.62 suggests that the ionization state of this molecule will be highly dependent on the pH of its environment.[1]

  • Below the pKa: In acidic environments (pH < 7.62), the compound will exist predominantly in its neutral, un-ionized form. This form is typically less water-soluble due to the absence of a charge to interact favorably with polar water molecules.

  • Above the pKa: In basic environments (pH > 7.62), the sulfonamide proton will be lost, resulting in an anionic conjugate base. This ionized form will exhibit significantly higher aqueous solubility.

This pH-dependent solubility is a crucial consideration for oral drug delivery, as the molecule will encounter a wide range of pH environments, from the acidic stomach to the more neutral intestine.

Solid-State Effects: The Energy of Dissolution

The relatively high melting point of this compound (137-141 °C) is indicative of a stable crystal lattice structure with significant intermolecular forces.[1] For dissolution to occur, energy must be supplied to overcome these lattice forces. A higher melting point often correlates with lower intrinsic solubility of the solid form.

Section 3: Rigorous Experimental Characterization

While predictive models offer valuable initial insights, definitive characterization of solubility and partitioning necessitates robust experimental determination. The following protocols represent industry-standard, self-validating methodologies.

Thermodynamic (Equilibrium) Solubility Determination

The "gold standard" for assessing the intrinsic solubility of a compound is the shake-flask method. This approach measures the equilibrium concentration of a compound in a saturated solution, providing a thermodynamically stable value.

Experimental Workflow: Shake-Flask Method

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol:

  • System Preparation: Add an excess of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. The presence of undissolved solid at the end of the experiment is a critical self-validating checkpoint.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and solid states is achieved.

  • Phase Separation: Carefully separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Interpretation: The measured concentration represents the thermodynamic solubility of this compound in the specified buffer at the given temperature.

Kinetic Solubility Profiling

In early-stage drug discovery, a higher throughput assessment of solubility is often required. Kinetic solubility assays provide a rapid indication of a compound's propensity to precipitate from a supersaturated solution, which is relevant to many in vitro screening protocols.

Experimental Workflow: Kinetic Solubility Assay

Caption: Workflow for kinetic solubility determination.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Aqueous Dilution: Add a small aliquot of the DMSO stock solution to the aqueous buffer of interest and mix thoroughly. This creates a transiently supersaturated solution.

  • Incubation and Precipitation Monitoring: Incubate the solution for a defined period (e.g., 1-2 hours) and monitor for the formation of a precipitate. This can be done visually or instrumentally (e.g., by nephelometry).

  • Quantification: After the incubation period, separate any precipitate and quantify the concentration of the compound remaining in solution, typically by HPLC-UV.

  • Data Interpretation: The resulting concentration is the kinetic solubility under the specific assay conditions. It is important to note that this value is often higher than the thermodynamic solubility.

Partition Coefficient (LogP) and Distribution Coefficient (LogD) Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity in its neutral form, while the distribution coefficient (LogD) accounts for both neutral and ionized species at a specific pH. The shake-flask method is the definitive technique for their determination.

Experimental Workflow: LogP/LogD Determination

Caption: Workflow for LogP/LogD determination.

Detailed Protocol:

  • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., water for LogP, or a specific pH buffer like PBS at pH 7.4 for LogD) and vice versa.

  • Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous phases.

  • Equilibration: Vigorously shake the mixture for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely, typically aided by centrifugation.

  • Quantification: Accurately measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.

  • Calculation:

    • LogP: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]) (for the neutral species)

    • LogD: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Buffer at specific pH])

Section 4: Synthesis and Forward-Looking Perspectives

The available data, though largely predictive, suggests that this compound is a compound of moderate lipophilicity with pH-dependent aqueous solubility. The predicted pKa near the physiological pH of the intestine highlights the critical need for experimental determination of its solubility profile across a range of pH values. The provided protocols offer a robust framework for generating this essential data.

For drug development professionals, the moderate LogP is promising for membrane permeability. However, the potentially low aqueous solubility in its neutral form may present challenges for dissolution and absorption. Future work should focus on experimental validation of the predicted values and may explore formulation strategies, such as salt formation or the use of solubility enhancers, to optimize the biopharmaceutical properties of this compound.

References

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  • PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. [Link]

  • PubMed. pH-induced solubility transition of sulfonamide-based polymers. [Link]

  • Solubility of Things. 4'-Bromoacetanilide. [Link]

  • Eurofins Discovery. Partition coefficient (log D, n-octanol/PBS, pH 7.4) - US. [Link]

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An In-depth Technical Guide to the Physicochemical Characterization of N-(4-Bromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the melting and boiling points of N-(4-Bromophenyl)methanesulfonamide (CAS No: 4284-50-8), a key sulfonamide derivative. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of values. It delves into the underlying principles governing these physical properties, provides detailed, field-proven experimental protocols for their determination, and discusses the critical implications of these parameters in purity assessment, synthetic strategy, and pharmaceutical formulation. The protocols are presented as self-validating systems, emphasizing causality and experimental integrity.

Introduction: The Significance of this compound

This compound is an organosulfur compound featuring a central methanesulfonamide core substituted with a 4-bromophenyl group on the nitrogen atom.[1] Its structure, containing a hydrogen bond donor (the N-H group), hydrogen bond acceptors (the sulfonyl oxygens), and a functionalized aromatic ring, makes it a valuable building block in medicinal chemistry and organic synthesis.[1] The bromine atom, in particular, serves as a versatile synthetic handle for elaboration into more complex molecules via cross-coupling reactions.[1]

Understanding the fundamental physicochemical properties of a compound, such as its melting and boiling points, is a non-negotiable prerequisite for its effective application. These parameters are not merely static data points; they are direct indicators of a substance's purity, thermal stability, and the nature of its intermolecular forces. For professionals in drug development, these properties profoundly influence critical decisions related to compound purification, formulation, stability testing, and ultimately, bioavailability.

Core Physicochemical Properties

The defining thermal characteristics of this compound are a direct consequence of its molecular structure. The presence of the polar sulfonamide group allows for strong dipole-dipole interactions and hydrogen bonding, while the bromophenyl ring contributes to van der Waals forces. These combined intermolecular forces require significant thermal energy to overcome, resulting in a high melting point and a very high boiling point for a molecule of its size.[1]

Summary of Physical Data

The key quantitative physical properties of this compound are summarized below for rapid reference.

PropertyValueSource(s)
CAS Number 4284-50-8[1][2]
Appearance White to off-white solid[2]
Molecular Formula C₇H₈BrNO₂S[1][3]
Molecular Weight 250.11 g/mol [2]
Melting Point 137-141 °C[1][2]
Boiling Point 333.0 °C at 760 mmHg (Predicted)[1][2]
Density 1.711 g/cm³ (Predicted)[1][2]

Note: The boiling point is a predicted value, as is common for high-melting solids where decomposition may occur before boiling at atmospheric pressure.

Experimental Determination Protocols

The following sections provide detailed, step-by-step methodologies for the accurate determination of melting and boiling points. These protocols are designed to be robust and self-validating.

Melting Point Determination: Digital Capillary Method

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase. For a pure substance, this transition occurs over a very narrow range (typically <1 °C). The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range. Therefore, this method is a powerful, first-line indicator of sample purity.

Protocol Steps:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can depress the melting point.

    • Crush a small amount of the sample into a fine powder on a watch glass using a spatula. This is critical for uniform packing and efficient heat transfer within the capillary tube.

  • Capillary Loading:

    • Tap the open end of a capillary tube (sealed at one end) into the powder.

    • Invert the tube and tap its sealed end gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom. A packed sample height of 2-3 mm is ideal. Insufficient packing can lead to inaccurate readings due to slow heat transfer.

  • Instrument Setup:

    • Insert the loaded capillary tube into the heating block of a calibrated digital melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-15 °C/min) to approach the expected melting point (approx. 137 °C).

  • Measurement:

    • Once the temperature is within 15-20 °C of the expected melting point, reset the ramp rate to a slower value (1-2 °C/min). This slow rate is essential to allow the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid crystal melts (T₂).

    • The melting range is reported as T₁ - T₂. For pure this compound, this should fall within the 137-141 °C range.[1][2]

  • Validation:

    • Perform the measurement in triplicate to ensure reproducibility.

    • Calibrate the apparatus periodically using certified melting point standards (e.g., vanillin, ~82 °C) to ensure instrument accuracy.[4][5]

Diagram: Melting Point Determination Workflow

MeltingPointWorkflow prep 1. Sample Prep (Dry & Powder) load 2. Load Capillary (2-3 mm height) prep->load Ensure uniform packing setup 3. Instrument Setup (Fast Ramp to ~120°C) load->setup Insert into block measure 4. Measurement (Slow Ramp: 1-2°C/min) setup->measure Reduce ramp rate record 5. Record Range (First liquid to last solid) measure->record Observe phase change validate 6. Validation (Triplicate runs) record->validate Confirm reproducibility

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination: Micro Method (Siwoloboff's Method)

Given the high predicted boiling point of 333 °C, standard distillation is impractical and may lead to decomposition. A micro boiling point determination is a more suitable technique that requires only a small amount of sample. The principle is to heat the sample and identify the temperature at which its vapor pressure equals the atmospheric pressure.

Protocol Steps:

  • Apparatus Assembly:

    • Add a small amount (approx. 0.5 mL) of this compound into a small-diameter test tube (e.g., a Durham tube).

    • Take a capillary tube (sealed at one end) and place it into the test tube with the open end down.

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating:

    • Immerse the assembly in a heating bath (e.g., mineral oil or a heating block), ensuring the rubber band is above the liquid level to prevent degradation.

    • Begin heating the bath at a moderate rate. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Measurement:

    • Continue heating until the bubbling becomes a rapid, continuous stream. This indicates the sample's vapor pressure is overcoming the atmospheric pressure.

    • Turn off the heat and allow the bath to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. At this exact moment, the vapor pressure of the sample is equal to the external pressure.

  • Validation:

    • The cooling process must be slow to obtain an accurate reading.

    • Repeat the determination to check for consistency. Note that this method is highly dependent on precise observation.

Diagram: Micro Boiling Point Determination Workflow

BoilingPointWorkflow assemble 1. Assemble Apparatus (Sample tube + inverted capillary) heat 2. Heat Bath (Observe slow bubbles) assemble->heat Immerse in bath rapid 3. Identify Rapid Bubbling (Vapor pressure > atm. pressure) heat->rapid Increase temp. cool 4. Cool Slowly (Observe bubble stream) rapid->cool Remove heat source record 5. Record Temperature (Liquid enters capillary) cool->record Point of equilibrium

Caption: Workflow for Micro Boiling Point Determination.

Implications in Research and Development

  • Purity Assessment: A sharp melting point range that matches the literature value (137-141 °C) is a strong primary indicator of high purity. A broad or depressed range suggests the presence of impurities, such as residual starting materials (e.g., 4-bromoaniline) or solvents from a recrystallization step.

  • Synthetic Route Confirmation: The physical properties of a synthesized compound serve as a crucial data point for structural confirmation, complementing spectroscopic data (NMR, IR, MS).

  • Pharmaceutical Formulation: The high melting point suggests strong crystal lattice energy. This has direct implications for the compound's solubility and dissolution rate—key factors in determining its bioavailability. Formulation scientists may need to employ techniques like micronization or the creation of amorphous solid dispersions to improve the dissolution profile of such a crystalline, high-melting-point compound.

  • Thermal Stability: The significant difference between the melting point and the predicted boiling point indicates a wide liquid range and good thermal stability, which is advantageous for processing and storage.

Conclusion

The melting point (137-141 °C) and predicted boiling point (333 °C) of this compound are defining physicochemical parameters that govern its behavior and application. These values, rooted in the compound's strong intermolecular forces, are not merely benchmarks but are critical tools for assessing purity, confirming identity, and guiding pharmaceutical development. The rigorous experimental protocols detailed herein provide a reliable framework for verifying these properties, ensuring data integrity and enabling the confident application of this versatile chemical building block in advanced scientific research.

References

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  • Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis - Benchchem.

  • Vanillin CAS#: 121-33-5 - ChemicalBook.

  • Vanillin Melting Point Standard (Approximately 82 degrees) (1711009) | Pharmaffiliates.

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The Diverse Biological Landscape of N-(4-Bromophenyl)methanesulfonamide Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

The N-(4-Bromophenyl)methanesulfonamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile core for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of its derivatives. We synthesize field-proven insights and experimental data to illuminate the significant potential of this chemical class in oncology, infectious diseases, and inflammatory disorders. Key areas of focus include their potent anticancer, antimicrobial, and anti-inflammatory properties, substantiated by quantitative data from in vitro and in vivo studies. Detailed, self-validating experimental protocols are provided to ensure methodological rigor and reproducibility. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this compound derivatives in their research and development programs.

Introduction to the this compound Core

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern pharmacotherapy, first introduced with the discovery of antibacterial sulfa drugs.[1] Its unique physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor and its strong electron-withdrawing nature, make it a crucial pharmacophore in drug design.[2] When integrated into the this compound structure, the sulfonamide moiety is combined with a brominated aromatic ring. This combination offers distinct advantages for drug development:

  • The Sulfonamide Group: Provides a key interaction point with various biological targets and contributes to favorable pharmacokinetic properties.[2]

  • The 4-Bromophenyl Group: The bromine atom serves as a critical handle for synthetic modification via cross-coupling reactions, allowing for the systematic exploration of chemical space.[3] Its lipophilicity and electronic effects can significantly enhance binding affinity and biological potency.[4]

This guide will explore the multifaceted biological activities stemming from this core structure, providing the technical foundation necessary for its strategic application in drug discovery.

Synthesis and Characterization: A Foundational Workflow

The synthesis of this compound and its derivatives is typically straightforward, making this scaffold highly accessible for medicinal chemistry campaigns. The foundational reaction involves the condensation of an appropriately substituted aniline with a sulfonyl chloride.[3][5]

General Synthesis Pathway

The core structure is generally prepared by reacting 4-bromoaniline with methanesulfonyl chloride in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[3][5] Further derivatization can be achieved through reactions like Suzuki-Miyaura cross-coupling, leveraging the reactivity of the bromine atom to introduce diverse aryl or heteroaryl substituents.[6][7]

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Derivatization A 4-Bromoaniline C This compound (Core Scaffold) A->C Pyridine or Et3N B Methanesulfonyl Chloride B->C E Diverse N-(Aryl)methanesulfonamide Derivatives C->E Pd Catalyst (e.g., Pd(PPh3)4) K3PO4 D Arylboronic Acid D->E

Caption: General synthesis workflow for this compound derivatives.

Experimental Protocol: Synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide

This protocol provides a validated method for synthesizing a representative derivative, demonstrating the core sulfonylation reaction.[8]

Materials:

  • 2-Amino-5-bromoacetophenone

  • 4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride)

  • Pyridine (anhydrous)

  • Ice-cold water

  • Acetonitrile

Procedure:

  • Dissolve 2-amino-5-bromoacetophenone (1.00 g, 4.67 mmol) in 20 mL of anhydrous pyridine in a round-bottom flask.[8]

  • Gradually add 4-methylbenzenesulfonyl chloride (1.2 equivalents) to the solution while stirring.

  • Causality: Pyridine acts as both the solvent and the base, scavenging the HCl generated during the reaction to drive the equilibrium towards product formation.

  • Fit the flask with a condenser and stir the mixture under reflux for 2 hours.[8]

  • After cooling to room temperature, quench the reaction by pouring the mixture into a beaker of ice-cold water. This will precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Recrystallize the crude solid from acetonitrile to afford the purified N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide as a white solid.[8]

  • Validation: Confirm the structure and purity of the final product using NMR (¹H & ¹³C), mass spectrometry, and melting point analysis.

Key Biological Activities and Mechanistic Insights

Derivatives of this compound exhibit a remarkable spectrum of biological activities, positioning them as promising candidates for multiple therapeutic areas.[2]

Antimicrobial Activity

The sulfonamide core is historically linked to antimicrobial action. These compounds often function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] By mimicking the natural substrate, p-aminobenzoic acid (PABA), they disrupt the production of purines and DNA, leading to a bacteriostatic effect.[1][2]

Mechanism of Action: Folic Acid Synthesis Inhibition

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Sulfonamide This compound Derivative Sulfonamide->DHPS Competitive Inhibition Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid DNA_RNA Bacterial DNA/RNA Synthesis Folic_Acid->DNA_RNA Growth_Inhibition Bacteriostatic Effect DNA_RNA->Growth_Inhibition

Caption: Competitive inhibition of bacterial folic acid synthesis by sulfonamides.

Table 1: In Vitro Antimicrobial Activity of Selected Derivatives

Compound ID Target Organism MIC (µg/mL) Reference
N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide Staphylococcus aureus 32 [9]
4H-1,3-oxazol-5-one derivative (6) Enterococcus faecium 125 [10]
4H-1,3-oxazol-5-one derivative (6) Staphylococcus aureus 250 [10]
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine (5) Enterococcus faecium 250 [10]

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (5d) | Salmonella Typhi (XDR) | 6.25 |[11] |

MIC: Minimum Inhibitory Concentration; XDR: Extensively Drug-Resistant

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [6][12]

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C for 18 hours. Adjust the turbidity of the culture to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

  • Validation: The positive control must show distinct turbidity, and the negative control must remain clear. The assay should be performed in triplicate for statistical validity.

Anticancer Activity

Derivatives of this class have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of crucial tumor-associated enzymes and disruption of microtubule dynamics.[2][9]

  • Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoform CAIX.[1][2] CAIX is overexpressed in hypoxic tumors and helps maintain an acidic tumor microenvironment, promoting tumor growth and metastasis. Inhibition of CAIX can disrupt this process.

  • Microtubule Destabilization: Some derivatives have been found to interfere with microtubule assembly, a critical process for cell division.[9] This mechanism is shared by established chemotherapy agents and can lead to cell cycle arrest and apoptosis.

Table 2: In Vitro Anticancer Activity of Selected Derivatives

Compound Class Cell Line Activity Metric Value Reference
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i) SNB-75 (CNS Cancer) % Growth Inhibition 38.94 [13]
Methanesulfonamide derivative (2g) COLO-205 (Colon) % Growth Inhibition 36 [14]
Thiobenzanilide derivative (17) A375 (Melanoma) EC₅₀ (24 h) 11.8 µM [15]
Phenylisoxazole sulfonamide (58) BRD4-BD1 (Target) IC₅₀ 70 nM [16]

| Phenylisoxazole sulfonamide (58) | BRD4-BD2 (Target) | IC₅₀ | 140 nM |[16] |

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration

Protocol: MTT Assay for Cell Viability and Cytotoxicity [17] This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., MDA-MB-468 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Taxol).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting a dose-response curve.

  • Validation: Ensure a clear dose-response relationship is observed and that the positive control shows significant cytotoxicity.[17]

Anti-inflammatory Activity

Several this compound derivatives have shown promising anti-inflammatory effects in preclinical models.[18] The mechanisms often involve the modulation of key inflammatory mediators. For instance, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone, a related structure, was shown to reduce edema by acting on early inflammatory mediators, potentially via the histamine pathway.[19]

Table 3: In Vivo Anti-inflammatory Activity

Compound Model Dose % Edema Inhibition Time Point Reference
BTTSC Carrageenan-induced paw edema 300 mg/kg 81.9% 1 hour [19]
BTTSC Carrageenan-induced paw edema 300 mg/kg 83.2% 2 hours [19]
BTTSC Compound 48/80-induced paw edema 30 mg/kg 56.53% 15 min [19]

| Methanesulfonamide derivative (2i) | Carrageenan-induced paw edema | 50 mg/kg | 34.7% | - |[14][18] |

BTTSC: (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone

Protocol: Carrageenan-Induced Paw Edema in Rats [18][19] This is a standard in vivo model for evaluating acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 50 mg/kg). Administer the vehicle to the control group and a standard drug (e.g., Phenylbutazone) to a reference group.[14][18]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Causality: Carrageenan is a phlogistic agent that induces a biphasic inflammatory response, involving the release of histamine, serotonin, bradykinin, and prostaglandins.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

  • Validation: The control group should exhibit a significant and time-dependent increase in paw edema. The reference drug should produce a statistically significant reduction in edema.

Enzyme Inhibition

Beyond carbonic anhydrase, these derivatives have been shown to inhibit other therapeutically relevant enzymes. A study on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides identified potent inhibitors of α-glucosidase and acetylcholinesterase (AChE).[1]

  • α-Glucosidase Inhibition: This is a key target for managing type-2 diabetes. Inhibitors slow the absorption of carbohydrates from the gut.

  • Acetylcholinesterase (AChE) Inhibition: This is a primary strategy for treating the symptoms of Alzheimer's disease.

Table 4: Enzyme Inhibitory Activity of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides [1]

Compound ID Target Enzyme IC₅₀ (µM)
5h (n-octyl group) α-Glucosidase 57.38 ± 0.19
5g (n-heptyl group) Acetylcholinesterase 92.13 ± 0.15

| 5h (n-octyl group) | Acetylcholinesterase | 98.72 ± 0.12 |

Structure-Activity Relationship (SAR) Insights

The analysis of how structural modifications affect biological activity is crucial for rational drug design. For this compound derivatives, several key SAR trends have emerged.

  • Lipophilicity and Chain Length: In the context of AChE inhibition, increasing the length of the alkyl chain on the sulfonamide nitrogen (increasing lipophilicity) enhanced the inhibitory activity.[1]

  • Substituents on the Phenyl Ring: For antimicrobial activity, the addition of a nitro group to the bromophenyl ring can enhance efficacy.[9] For COX-2 inhibition in related methanesulfonamide structures, electron-donating groups on an adjacent phenyl ring were found to increase selectivity.[2]

  • Heterocyclic Modifications: Converting the L-valine carboxyl group of an N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivative into a 4H-1,3-oxazol-5-one ring significantly boosted antimicrobial activity against E. faecium.[10]

SAR Visualization

Caption: Key structure-activity relationships for biological activity modulation.

Conclusion and Future Perspectives

The this compound scaffold is a highly productive platform for the discovery of new therapeutic agents. Its derivatives have demonstrated a wide array of potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. The synthetic tractability of the core, particularly the utility of the bromine atom for diversification, allows for extensive SAR exploration and optimization of potency and selectivity.

Future research should focus on:

  • Target Deconvolution: Identifying the specific molecular targets for derivatives that show potent phenotypic effects.

  • Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop candidates suitable for in vivo efficacy studies and eventual clinical development.

  • Multi-Targeting Agents: Exploring the potential to design single molecules that can modulate multiple targets, which could be beneficial for complex diseases like cancer or neuroinflammation.[8]

By integrating rational design with robust biological evaluation, the this compound class of compounds will undoubtedly continue to yield promising drug candidates for challenging diseases.

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The Pivotal Role of N-(4-Bromophenyl)methanesulfonamide in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of N-(4-Bromophenyl)methanesulfonamide, a versatile building block in medicinal chemistry. We will delve into its fundamental properties, synthesis, and, most critically, its instrumental role in the development of contemporary therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their discovery programs.

Introduction: The Unassuming Power of a Brominated Sulfonamide

This compound is an organosulfur compound featuring a methanesulfonamide group attached to a 4-bromophenyl ring.[1][2] While structurally straightforward, its true value lies in the strategic combination of its functionalities. The sulfonamide moiety, a well-established pharmacophore, imparts a wide range of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[3][4][5] The bromo-substituted phenyl ring provides a crucial handle for synthetic elaboration, particularly through cross-coupling reactions, and contributes to the compound's overall lipophilicity and potential for specific interactions with biological targets.[1]

This guide will illuminate the multifaceted contributions of this compound, from its basic chemical characteristics to its application in the synthesis of complex, life-saving pharmaceuticals.

Physicochemical Properties and Structural Attributes

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in drug design and synthesis.

PropertyValueSignificance in Medicinal Chemistry
Molecular Formula C₇H₈BrNO₂SProvides the elemental composition.
Molecular Weight 250.11 g/mol [1]Influences diffusion, absorption, and overall pharmacokinetics.
Melting Point 137-141 °C[1]Indicates purity and solid-state stability.
Boiling Point 333 °C at 760 mmHg[1]Suggests low volatility and strong intermolecular forces.
LogP 2.97[1]A measure of lipophilicity, crucial for membrane permeability and bioavailability. This moderate value suggests a balance between aqueous solubility and lipid membrane penetration.
Polar Surface Area 54.55 Ų[1]Influences membrane permeability and interactions with polar residues in target proteins.

The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, combined with the moderate lipophilicity imparted by the bromophenyl ring, creates a balanced profile for potential drug candidates.[1]

Synthesis of this compound: A Foundational Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-bromoaniline and methanesulfonyl chloride.[1][2] This reaction is a cornerstone of sulfonamide synthesis and is readily adaptable for laboratory and larger-scale production.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4-bromoaniline and methanesulfonyl chloride.

Materials:

  • 4-Bromoaniline

  • Methanesulfonyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add pyridine (1.2 equivalents) dropwise. The base acts as a scavenger for the HCl generated during the reaction.

  • Sulfonylation: Slowly add methanesulfonyl chloride (1.1 equivalents) to the stirred solution at 0 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Causality in Protocol Design: The choice of an aprotic solvent like DCM prevents unwanted side reactions with the reactive methanesulfonyl chloride. The use of a base is essential to drive the reaction to completion by neutralizing the acidic byproduct. The aqueous work-up steps are designed to remove the base, unreacted starting materials, and salts, ensuring a high-purity final product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Product 4-Bromoaniline 4-Bromoaniline Reaction Sulfonylation in DCM 4-Bromoaniline->Reaction Methanesulfonyl_chloride Methanesulfonyl_chloride Methanesulfonyl_chloride->Reaction Pyridine Pyridine Pyridine->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Product This compound Workup->Product Macitentan_Synthesis cluster_intermediates Key Intermediates cluster_coupling Core Assembly cluster_final_steps Final Elaboration Intermediate_A 5-(4-bromophenyl)-4,6-dichloropyrimidine Coupling_1 Nucleophilic Aromatic Substitution Intermediate_A->Coupling_1 Intermediate_B N-propylsulfamide potassium salt Intermediate_B->Coupling_1 Intermediate_C N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide Coupling_1->Intermediate_C Coupling_2 Reaction with Ethylene Glycol derivative Intermediate_C->Coupling_2 Macitentan Macitentan Coupling_2->Macitentan

Caption: Simplified synthetic pathway to Macitentan highlighting key intermediates.

The structure-activity relationship (SAR) studies that led to the discovery of Macitentan revealed the importance of the 4-bromophenyl group for optimal binding to the endothelin receptors. [6]While the methanesulfonamide derivative itself showed only moderate potency, its incorporation into the larger pyrimidine scaffold led to a significant enhancement in activity. [6]

A Scaffold for Novel Antimicrobial Agents

The sulfonamide moiety has a long history in antimicrobial therapy, and derivatives of this compound continue this legacy. Research has shown that incorporating the 4-bromophenylsulfonylphenyl fragment into L-valine derivatives results in compounds with promising antimicrobial activity, particularly against Gram-positive pathogens like Enterococcus faecium. [4][7] Structure-Activity Relationship Insights:

  • The nature of the substituent on the core scaffold is critical for antimicrobial potency. [7]* In a series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the 4H-1,3-oxazol-5-one derivative demonstrated the most significant antimicrobial activity. [4]This highlights the importance of the heterocyclic system in modulating the biological profile.

  • The presence of the bromine atom on the phenyl ring is often associated with enhanced antibacterial activity. [2]

Emerging Applications in Cancer Research

Recent studies have explored the potential of bromophenyl sulfonamide derivatives as anticancer agents. The sulfonamide scaffold is present in several approved anticancer drugs, and its derivatives have been shown to inhibit various targets, including carbonic anhydrases, which are implicated in several cancers. [8][9] While direct anticancer activity of this compound is not extensively documented, its derivatives are being investigated. For example, the presence of a 4-bromophenyl moiety has been linked to the anticancer activity of certain compounds. [10]Furthermore, some sulfonamide derivatives have demonstrated cytotoxic effects against various human cancer cell lines, including breast cancer cells. [9]The 4-bromophenyl group can serve as a lipophilic and polarizable element that can engage in favorable interactions within the binding pockets of anticancer targets.

The Sulfonamide as a Bioisostere: A Key Medicinal Chemistry Strategy

In drug design, the concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool for optimizing drug properties. [11]The sulfonamide group is a well-known bioisostere for the carboxylic acid and amide functionalities. [11]This substitution can lead to improved metabolic stability, enhanced cell permeability, and altered pharmacokinetic profiles. The this compound scaffold, therefore, provides a valuable platform for applying this strategy.

Conclusion and Future Perspectives

This compound, despite its relatively simple structure, has proven to be a highly valuable and versatile tool in the medicinal chemist's arsenal. Its utility as a key building block in the synthesis of the blockbuster drug Macitentan underscores its importance in modern drug discovery. Beyond this established role, the ongoing exploration of its derivatives as antimicrobial and anticancer agents suggests a promising future for this compound and its analogs.

The strategic combination of a reactive handle for synthetic diversification (the bromo-phenyl group) and a biologically active pharmacophore (the sulfonamide) ensures that this compound will continue to be a relevant and impactful molecule in the quest for new and improved therapeutics. Future research will likely focus on further exploring the structure-activity relationships of its derivatives against a wider range of biological targets and leveraging its properties in the design of novel drug candidates.

References

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  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available at: [Link].

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  • Biphenylsulfonamide endothelin antagonists: structure-activity relationships of a series of mono- and disubstituted analogues and pharmacology of the orally active endothelin antagonist 2'-amino-N- (3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1, 1'-biphenyl]-2-sulfonamide (BMS - PubMed. PubMed. Available at: [Link].

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Introduction: Re-evaluating a Classic Scaffold with a Halogen Twist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Applications of Bromophenyl Sulfonamides

The sulfonamide moiety (-SO₂NH-) is a cornerstone of medicinal chemistry, a "privileged structure" that has given rise to a vast array of therapeutic agents since its initial discovery.[1][2] From the first wave of antibacterial sulfa drugs that revolutionized medicine to modern treatments for a wide range of conditions, the sulfonamide group's versatility is well-established.[1][3] These compounds are known for their ability to act as structural mimics of p-aminobenzoic acid (PABA), a key intermediate in bacterial folate synthesis, and for their capacity to engage in strong hydrogen bonding interactions with biological targets.[4][5] Their applications are diverse, spanning antimicrobial, anticancer, anti-inflammatory, diuretic, and antiviral therapies.[6][7]

This guide focuses on a specific, highly promising subclass: bromophenyl sulfonamides . The introduction of a bromine atom onto the phenyl ring is not a trivial modification. It imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and the potential for halogen bonding—a specific, non-covalent interaction that can significantly enhance binding affinity and selectivity for a target protein. This document serves as a technical resource for researchers and drug development professionals, providing an in-depth analysis of the mechanisms, experimental validation, and therapeutic potential of this important class of molecules.

Chapter 1: Core Therapeutic Applications and Mechanisms of Action

The bromophenyl sulfonamide scaffold has been successfully exploited to develop potent inhibitors and modulators for several key therapeutic areas. The following sections detail the primary applications, supported by mechanistic insights and quantitative data.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Bromophenyl sulfonamides have emerged as potent anticancer agents, acting through diverse and often complementary mechanisms.[5]

1.1.1 Inhibition of Carbonic Anhydrase IX (CA IX)

A key mechanism is the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors and linked to the regulation of extracellular pH in the hypoxic tumor microenvironment.[8] By inhibiting CA IX, these compounds disrupt pH regulation, leading to a cascade of events culminating in cancer cell death.

A notable example is the compound 2-bromo-N-(4-sulfamoylphenyl)propanamide (MMH-1) . Studies on the triple-negative breast cancer cell line MDA-MB-231 have shown that MMH-1 selectively targets these cancer cells.[8] Its inhibition of CA IX leads to a decrease in extracellular acidity, disruption of mitochondrial membrane integrity, an increase in reactive oxygen species (ROS), and the activation of the caspase cascade, ultimately triggering both intrinsic and extrinsic apoptotic pathways.[8] This compound was found to arrest cells in the G0/G1 phase and significantly slow wound healing capacity in vitro.[8]

G cluster_cell Cancer Cell MMH1 Bromophenyl Sulfonamide (e.g., MMH-1) CAIX Carbonic Anhydrase IX (CA IX) MMH1->CAIX Inhibition pH_reg Extracellular pH Regulation (Acidification) CAIX->pH_reg Mito Mitochondrial Membrane Integrity pH_reg->Mito Disruption ROS Reactive Oxygen Species (ROS) Mito->ROS Increase Caspase Caspase Cascade (3, 8, 9) ROS->Caspase Activation Apoptosis Apoptosis Caspase->Apoptosis Induction Hypoxia Hypoxia Hypoxia->CAIX Upregulation

Caption: Anticancer mechanism via CA IX inhibition by bromophenyl sulfonamides.

1.1.2 Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[9] Vascular endothelial growth factor receptor-2 (VEGFR-2), a tyrosine kinase receptor, is a primary mediator of this process and a key target for anti-angiogenic therapy.[9] Several sulfonamide derivatives have been identified as potent VEGFR-2 inhibitors. While specific bromophenyl examples are part of broader sulfonamide studies, the scaffold is well-suited for targeting the ATP-binding pocket of this kinase. This inhibition blocks downstream signaling pathways, preventing endothelial cell proliferation and migration, thereby starving the tumor of essential nutrients.[9]

Table 1: In Vitro Anticancer Activity of Selected Sulfonamide Derivatives

Compound ID Substitution Target Cell Line IC₅₀ (µM) Reference
3f 2-Bromophenyl A549 (Lung) 66.1 ± 1.89 [10]
3f 2-Bromophenyl MCF7 (Breast) 13.1 ± 1.58 [10]
11 Sulfonamide-Schiff Base HCT-116 (Colon) 0.2771 ± 0.02 [9]
12 Sulfonamide-Schiff Base HCT-116 (Colon) 0.1985 ± 0.02 [9]

| 17 | Sulfonamide-Schiff Base | HCT-116 (Colon) | 0.1451 ± 0.01 |[9] |

Antimicrobial Activity: A Classic Mechanism with Renewed Potential

The original therapeutic success of sulfonamides was in combating bacterial infections.[11] They function as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[12][13] As structural analogs of p-aminobenzoic acid (PABA), they block the metabolic pathway, leading to a bacteriostatic effect that halts bacterial growth and replication.[3][4] Humans are unaffected as they obtain folate from their diet.[13]

Bromophenyl sulfonamides have demonstrated significant potential in this area, particularly against drug-resistant strains. The bromine substitution can enhance membrane permeability and/or binding to the target enzyme. Studies have shown activity of bromophenyl-containing compounds against Gram-positive bacteria, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA).[14][15][16]

cluster_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Essential for Folate Production Growth Growth THF Tetrahydrofolic Acid DHF->THF DNA Purines & DNA Synthesis THF->DNA DNA->Growth Bacterial Growth & Replication Bromosulfonamide Bromophenyl Sulfonamide Bromosulfonamide->DHPS Competitive Inhibition

Caption: Antimicrobial mechanism via competitive inhibition of folate synthesis.

Table 2: In Vitro Antimicrobial Activity of Bromophenyl Derivatives

Compound Type Target Organism Activity Metric (MIC) Result Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives Gram-positive bacteria MIC 2.5–5.0 mg/mL [14]
Sulfonamide derivative 1b Multidrug-resistant S. aureus MIC 64 µg/ml [17]
3-bromo-2,6-dihydroxyacetophenone S. aureus Agar Diffusion Significant Zone [15]

| 3-bromo-2,6-dihydroxyacetophenone | MRSA | Agar Diffusion | Significant Zone |[15] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Bromophenyl sulfonamides can modulate inflammatory pathways through several mechanisms.

1.3.1 Protease Inhibition: Certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid.[14][18] By inhibiting proteases involved in the inflammatory cascade, these compounds can reduce tissue damage and downstream inflammatory signaling. The IC₅₀ values for these compounds were found to be in the range of 0.04–0.07 mg/mL, significantly lower than the control.[14][18]

1.3.2 Modulation of Inflammatory Mediators: Sulfanilamide-related drugs can reduce the bioavailability of hypochlorous acid (HOCl), a potent oxidant produced by neutrophils during inflammation.[19] By scavenging HOCl, these drugs protect crucial proteins like alpha 1-antitrypsin from inactivation, thereby maintaining control over neutrophil elastase and reducing connective tissue damage.[19] Other studies have pointed to the ability of related compounds to reduce edema by acting on early inflammatory mediators, such as histamine.[20]

Chapter 2: Synthetic Methodologies and Experimental Protocols

The translation of therapeutic potential into tangible drug candidates relies on robust synthetic chemistry and validated biological assays.

General Synthesis of Bromophenyl Sulfonamides

The most reliable and widely practiced method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[21][22] This protocol provides a generalized procedure for synthesizing N-substituted (2-bromophenyl)methanesulfonamides.

cluster_workflow General Synthesis Workflow Reactants 1. Combine Reactants - Amine (Primary or Secondary) - (2-Bromophenyl)methanesulfonyl Chloride - Anhydrous Solvent (e.g., DCM) Base 2. Add Base - Pyridine or Triethylamine - Neutralizes HCl byproduct Reactants->Base Reaction 3. Stir Reaction - Room Temperature - Monitor by TLC Base->Reaction Workup 4. Aqueous Workup - Quench with water/acid - Extract with organic solvent Reaction->Workup Purify 5. Purify Product - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography Workup->Purify Product Final Product N-Substituted (2-Bromophenyl)methanesulfonamide Purify->Product

Caption: A typical experimental workflow for synthesizing bromophenyl sulfonamides.

Protocol 1: General Procedure for the Synthesis of N-Substituted (2-Bromophenyl)methanesulfonamides

  • Rationale: This protocol leverages the high electrophilicity of the sulfur atom in the sulfonyl chloride, which readily reacts with the nucleophilic amine. The base is critical for scavenging the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve a wide range of organic compounds.

  • Materials:

    • (2-bromophenyl)methanesulfonyl chloride

    • Appropriate primary or secondary amine

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Base (e.g., triethylamine or pyridine)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

  • Procedure:

    • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.

    • Cooling: Cool the solution to 0 °C in an ice bath. This is done to control the initial exothermic reaction upon addition of the sulfonyl chloride.

    • Addition of Base: Add the base (1.1 - 1.5 equivalents) to the amine solution and stir for 5 minutes.

    • Addition of Sulfonyl Chloride: Add a solution of (2-bromophenyl)methanesulfonyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the cooled amine/base mixture.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Quenching & Extraction: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The acid wash removes excess base, while the bicarbonate wash removes any remaining acidic impurities.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.

In Vitro Cytotoxicity Screening (MTT Assay)
  • Rationale: To evaluate the anticancer potential of newly synthesized compounds, a cell viability assay is essential. The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase. The resulting purple formazan is soluble in DMSO and its absorbance is directly proportional to the number of viable, metabolically active cells.

  • Materials:

    • Cancer cell line of interest (e.g., MDA-MB-231)

    • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Synthesized bromophenyl sulfonamide compounds dissolved in DMSO (stock solution)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from the DMSO stock. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

    • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Chapter 3: Challenges and Future Perspectives

Despite their immense promise, the development of bromophenyl sulfonamides is not without challenges. The classic issue of bacterial resistance that has plagued older sulfa drugs remains a concern, necessitating the design of novel derivatives that can evade resistance mechanisms.[11][23] Furthermore, potential off-target effects and the need for favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles are critical considerations in the drug development pipeline.[24]

The future of this chemical class is bright. The strategic use of the bromophenyl moiety to exploit halogen bonding offers a rational design approach to enhance potency and selectivity. Hybrid molecules, which combine the bromophenyl sulfonamide scaffold with other pharmacophores, could lead to multi-target drugs with enhanced efficacy, particularly in complex diseases like cancer.[23] Continued exploration of their activity against a wider range of therapeutic targets, including viral polymerases, kinases, and proteases, will undoubtedly uncover new and valuable therapeutic applications for this versatile and powerful class of compounds.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Sulfonamides using (2-Bromophenyl)methanesulfonyl Chloride.
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  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.
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  • Taylor & Francis Online. (N.D.). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus.
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  • MSD Manual Professional Edition. (N.D.). Sulfonamides - Infectious Diseases.

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A Senior Application Scientist's Guide to N-(4-Bromophenyl)methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromophenyl)methanesulfonamide is a bifunctional chemical scaffold of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive aryl bromide and a sulfonamide moiety capable of hydrogen bonding, makes it an exceptionally versatile building block. The aryl bromide serves as a key handle for carbon-carbon and carbon-nitrogen bond formation via transition-metal-catalyzed cross-coupling reactions, while the methanesulfonamide group is a recognized pharmacophore present in numerous therapeutic agents. This guide provides an in-depth analysis of the synthesis, properties, and core applications of this compound, with a focus on field-proven experimental protocols and the underlying chemical principles that govern its reactivity. We will explore its pivotal role in constructing complex molecular architectures, particularly through Buchwald-Hartwig amination and Suzuki-Miyaura coupling, underscoring its value in the drug discovery pipeline.

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of modern synthetic chemistry, the efficiency of constructing complex molecules often hinges on the strategic use of pre-functionalized building blocks. This compound (CAS No. 4284-50-8) has emerged as a reagent of considerable utility.[1][2] Its molecular architecture consists of a 4-bromophenyl group attached to the nitrogen atom of a methanesulfonamide moiety.[1] This design is strategically significant for two primary reasons:

  • The Aryl Bromide Handle: The bromine atom on the phenyl ring is an excellent leaving group for a wide array of palladium- and copper-catalyzed cross-coupling reactions. This allows for the precise and predictable introduction of new aryl, heteroaryl, alkyl, or amino groups, forming the backbone of more elaborate structures.[1]

  • The Methanesulfonamide Moiety: The sulfonamide functional group (SO₂NH) is a cornerstone in medicinal chemistry.[3][4] Its ability to act as a stable, non-hydrolyzable scaffold and a potent hydrogen bond donor-acceptor allows for strong interactions with biological targets like enzymes and receptors.[3] Molecules containing this group are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[2][4][5]

This combination makes this compound a powerful tool for systematically building molecular diversity and exploring structure-activity relationships (SAR) in drug discovery programs.[1]

Physicochemical Properties & Spectroscopic Profile

A thorough understanding of a building block's physical properties is critical for its effective use in synthesis, influencing choices in reaction solvents, purification methods, and storage.

Physical Data

This compound is typically an off-white to white solid at room temperature, with moderate lipophilicity as indicated by its LogP value.[1][6] This property suggests moderate solubility in common organic solvents and limited solubility in water, a key consideration for reaction and workup conditions.[1]

PropertyValueSource(s)
CAS Number 4284-50-8[1][2][6]
Molecular Formula C₇H₈BrNO₂S[1][2][7]
Molecular Weight 250.11 g/mol [1][6][7]
Melting Point 137-141 °C[1][6]
Boiling Point 333.0 °C (Predicted)[1][6]
Density 1.711 g/cm³ (Predicted)[1][6]
LogP ~2.97[1]
Appearance White to off-white solid[6]
Spectroscopic Data

Spectroscopic analysis confirms the structure of this compound. While full spectra are available from databases, the key characteristic signals are summarized below.[8]

SpectroscopyKey Features
¹H NMR Signals corresponding to the aromatic protons on the bromophenyl ring and a singlet for the methyl protons of the sulfonamide group. The N-H proton is also observable and may be exchangeable with D₂O.[9]
¹³C NMR Resonances for the four unique carbons of the p-substituted benzene ring and the methyl carbon.[5][8]
IR Characteristic absorption bands for N-H stretching (around 3200-3300 cm⁻¹), asymmetric and symmetric S=O stretching of the sulfonyl group (typically 1310-1380 cm⁻¹ and 1150-1180 cm⁻¹), and C-Br stretching.[10]
Mass Spec. A distinct isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).[11]

Synthesis of this compound

The most direct and common method for preparing this compound is the reaction of 4-bromoaniline with methanesulfonyl chloride.[2] This is a standard nucleophilic substitution reaction at the sulfonyl sulfur.

Reaction Principle

The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. The chloride ion is displaced, and a subsequent deprotonation step, typically facilitated by a non-nucleophilic base like pyridine or triethylamine, yields the final sulfonamide product. The base is crucial as it neutralizes the HCl generated during the reaction, preventing it from protonating the starting aniline and shutting down the reaction.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Bromoaniline Mix Mix in Solvent (e.g., Pyridine, DCM) A->Mix B Methanesulfonyl Chloride B->Mix Base Pyridine (Base) Base->Mix React Nucleophilic Attack & HCl Quenching Mix->React Stir at RT to Reflux Workup Aqueous Workup (Quench & Extract) React->Workup Purify Recrystallization Workup->Purify P This compound Purify->P

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for sulfonamide synthesis.[12]

  • Reaction Setup: To a solution of 4-bromoaniline (1.0 eq) in pyridine (used as both solvent and base) or an inert solvent like dichloromethane (DCM) containing triethylamine (1.2 eq), cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent side product formation.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aniline. For less reactive systems, gentle heating or reflux may be required.[12]

  • Quenching and Workup: Pour the reaction mixture into ice-cold water or dilute HCl to precipitate the product and neutralize excess pyridine/triethylamine.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to afford the pure this compound as a white solid.[12]

Core Synthetic Applications: A Gateway to Molecular Complexity

The true power of this compound lies in its utility as a versatile synthetic intermediate. The aryl bromide is a launchpad for introducing diverse functionalities.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-N bonds with unparalleled efficiency and scope.[13][14][15] Using this compound as the aryl bromide partner allows for the synthesis of N,N'-diaryl or N-alkyl-N'-aryl methanesulfonamide derivatives, which are common motifs in pharmaceuticals.

Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[14][16] Key steps include:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center, followed by deprotonation by a base (e.g., NaOtBu, Cs₂CO₃) to form a palladium amido complex.

  • Reductive Elimination: This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst.[14]

The choice of phosphine ligand is critical and is tailored to the specific substrates to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[14]

G cluster_reactants Reactants & Catalysts cluster_process Workflow cluster_product Product ArylBr N-(4-Bromophenyl)- methanesulfonamide Setup Combine reactants under Inert Atmosphere (N₂/Ar) ArylBr->Setup Amine Primary/Secondary Amine Amine->Setup Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Setup Ligand Phosphine Ligand (e.g., XPhos, RuPhos) Ligand->Setup Base Base (e.g., NaOtBu) Base->Setup React Heat in Anhydrous Solvent (e.g., Toluene, Dioxane) Setup->React Monitor by TLC/LCMS Workup Cool, Filter, and Extract React->Workup Purify Column Chromatography Workup->Purify P N-Aryl/Alkyl-N'-(phenyl)- methanesulfonamide Derivative Purify->P

Caption: General workflow for Buchwald-Hartwig amination.

Field-Proven Protocol for Buchwald-Hartwig Amination: [13]

  • Inert Atmosphere: To an oven-dried flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. Causality Note: An inert atmosphere is absolutely essential as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Add this compound (1.0 eq), the amine coupling partner (1.2 eq), and anhydrous solvent (e.g., toluene).

  • Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by flash column chromatography on silica gel to yield the coupled product.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[17][18] When applied to this compound, it allows for the attachment of various aryl or heteroaryl boronic acids (or esters), creating biaryl sulfonamide structures. These scaffolds are prevalent in kinase inhibitors and other targeted therapeutics.

Protocol for Suzuki-Miyaura Coupling: [17]

  • Reaction Setup: In a flask, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., aqueous K₃PO₄ or Na₂CO₃, 2-3 eq).

  • Solvent Addition: Add a solvent mixture, typically toluene/ethanol/water or dioxane/water. Causality Note: The presence of water is often necessary to facilitate the transmetalation step by activating the boronic acid.

  • Reaction: Heat the mixture under an inert atmosphere (typically 80-100 °C) for several hours until completion.

  • Workup & Purification: After cooling, dilute the mixture with an organic solvent and wash with water. The organic layer is dried, concentrated, and the product is purified via recrystallization or column chromatography.

Role in Medicinal Chemistry

The derivatives of this compound are of high interest in drug discovery. For instance, related bromophenyl sulfonamides have been explored as endothelin receptor antagonists.[1] The core structure serves as a starting point for creating libraries of compounds for screening. The sulfonamide provides a key hydrogen bonding interaction, while the biaryl system, installed via Suzuki coupling, can be tailored to fit into hydrophobic pockets of a target enzyme or receptor.[1][3]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1]

  • Hazard Statements: The compound may be harmful if swallowed and can cause skin and eye irritation.[6][19] Avoid breathing dust.[1][20]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[19][20] Avoid contact with skin, eyes, and clothing.[20] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[6][19]

Conclusion

This compound is more than just a simple chemical; it is a strategic tool for molecular construction. Its bifunctional nature provides a reliable and predictable platform for generating complex, high-value molecules. The ability to leverage robust and well-understood cross-coupling methodologies like the Buchwald-Hartwig and Suzuki reactions makes it an indispensable building block for researchers in organic synthesis and a valuable asset for professionals in the pharmaceutical industry aiming to accelerate the discovery of new therapeutic agents.

References

  • This compound - SpectraBase. SpectraBase. [Link]

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  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. ResearchGate. [Link]

  • Some examples of bioactive sulfonamide derivatives. ResearchGate. [Link]

  • Organic Structure Elucidation Workbook. University of Notre Dame. [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC - NIH. [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. [Link]

  • Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. ResearchGate. [Link]

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Whitepaper: A Technical Guide to the Investigation of Endothelin Receptor Antagonists Featuring N-(4-Bromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The endothelin (ET) system, a potent regulator of vascular tone and cellular growth, presents a critical target for therapeutic intervention in a host of diseases, most notably pulmonary arterial hypertension (PAH).[1] The clinical success of endothelin receptor antagonists (ERAs) has validated this approach and continues to fuel the search for novel chemical entities with improved pharmacological profiles. This guide provides a comprehensive framework for the preclinical investigation of new potential ERAs, using N-(4-Bromophenyl)methanesulfonamide as a representative investigational compound. We will detail the core principles of the endothelin system, the rationale for targeting its receptors, and a systematic, field-proven workflow for characterizing receptor affinity, functional antagonism, and downstream cellular effects. This document serves as a technical resource, blending established pharmacological methods with modern high-throughput techniques to guide researchers from initial compound screening to lead candidate characterization.

The Endothelin System: A Pivotal Regulator in Health and Disease

The endothelin system consists of three 21-amino acid peptides (ET-1, ET-2, ET-3) and two G protein-coupled receptors (GPCRs), designated Endothelin Receptor Type A (ETA) and Type B (ETB).[2] ET-1, primarily produced by vascular endothelial cells, is the most potent endogenous vasoconstrictor known and a key mediator in regulating vascular function.[1][2] An imbalance in the endothelin system, often characterized by elevated ET-1 levels, is implicated in the pathophysiology of vasoconstriction, cellular proliferation, fibrosis, and inflammation.[2]

  • Endothelin Receptor Type A (ETA): Predominantly located on vascular smooth muscle cells, the ETA receptor is the primary mediator of the vasoconstrictive and proliferative effects of ET-1.[3][4] Its activation is a key driver in conditions like PAH.[1]

  • Endothelin Receptor Type B (ETB): These receptors have a dual and opposing role. On endothelial cells, ETB activation leads to the release of vasodilators like nitric oxide (NO) and prostacyclin, and it is also crucial for clearing circulating ET-1 from the plasma.[3][5] Conversely, ETB receptors on smooth muscle cells can also mediate vasoconstriction.[5][6]

This intricate signaling balance makes the endothelin receptors compelling drug targets. Therapeutic strategies have focused on selective ETA antagonists (e.g., Ambrisentan) and dual ETA/ETB antagonists (e.g., Bosentan, Macitentan) to block the detrimental effects of ET-1.[2]

Endothelin Receptor Signaling Pathways

Upon ligand binding, ETA and ETB receptors undergo conformational changes, enabling them to couple with and activate various heterotrimeric G proteins, including Gq/11, Gi/o, Gs, and G12/13.[6][7] This promiscuous coupling triggers multiple downstream signaling cascades. The primary pathway for vasoconstriction is mediated by Gq, which activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium (Ca2+), a key event in smooth muscle contraction.

Endothelin_Signaling cluster_membrane Plasma Membrane cluster_cytosol ET1 ET-1 ETA ETA Receptor ET1->ETA ETB ETB Receptor ET1->ETB Gq Gαq ETA->Gq ETB->Gq Gi Gαi ETB->Gi PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 Response Vasoconstriction Proliferation Ca2->Response

Caption: Core signaling pathways of Endothelin Receptors ETA and ETB.

The Investigational Compound: this compound

The selection of a starting chemical scaffold is a critical first step in drug discovery. This compound serves as an excellent model compound for this guide. Its sulfonamide moiety is a well-established pharmacophore present in approved dual ERAs like Macitentan, suggesting its potential to interact with endothelin receptors.[8][9] The bromophenyl group provides a reactive handle for synthetic modification, making it a valuable building block for developing a library of analogues for structure-activity relationship (SAR) studies.[10]

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is essential as it influences solubility, cell permeability, and overall suitability for biological assays.

PropertyValueSource
CAS Number 4284-50-8[10][11]
Molecular Formula C₇H₈BrNO₂S[11][12]
Molecular Weight 250.11 g/mol [10][12]
Appearance White to off-white solid[13]
Melting Point 137-141 °C[10][13]
Boiling Point 333.0 °C (Predicted)[10][13]
LogP 2.97 (Predicted)[10]
Polar Surface Area 54.55 Ų[10]
Rationale for Investigation
  • Structural Precedent: The sulfonamide group is a key feature in several potent ERAs.[8][9]

  • Synthetic Tractability: The compound can be readily synthesized, typically through the reaction of methanesulfonyl chloride with 4-bromoaniline.[10][11] The bromine atom allows for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore the chemical space around this core.[10]

  • Favorable Physicochemical Properties: Its moderate lipophilicity (LogP) suggests a balance that could lead to good membrane permeability and bioavailability.[10]

Preclinical Investigation Workflow: A Phased Approach

A structured, multi-phase approach is crucial for efficiently characterizing a potential ERA. This workflow ensures that fundamental properties like receptor binding are confirmed before proceeding to more complex and resource-intensive functional and cellular assays.

Workflow A Compound Acquisition (Synthesis or Purchase of This compound) B Phase 1a: Primary Screening Receptor Binding Assays (Determine Ki for ETA and ETB) A->B C Phase 1b: Functional Assays (Determine IC50 as Antagonist) - Calcium Mobilization (Gq) - cAMP Accumulation (Gi/Gs) B->C D Phase 2: Cellular Assays (Confirm Downstream Effects) - Cell Proliferation (MTT) - Reporter Gene Assays C->D E Data Analysis & Interpretation - Calculate Ki, IC50 - Determine Selectivity (ETB vs ETA) - Establish Structure-Activity Relationship (SAR) D->E F Decision Point: Advance to Lead Optimization? E->F

Caption: A systematic workflow for the preclinical investigation of ERAs.

Phase 1a: Receptor Binding Assays

Causality: The first and most fundamental question is whether the compound physically interacts with the target receptors. Binding assays directly measure the affinity (Ki) of the investigational compound for the ETA and ETB receptors, providing the foundational data for all subsequent experiments.

Protocol: Radioligand Competition Binding Assay

This protocol is a gold-standard method for determining the binding affinity of an unlabeled compound by measuring its ability to compete off a high-affinity radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of this compound for ETA and ETB receptors.

  • Materials:

    • Cell membranes prepared from CHO or HEK293 cells stably overexpressing human ETA or ETB receptors.

    • Radioligand: [125I]-ET-1 (specific activity ~2000 Ci/mmol).

    • Assay Buffer: 25 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.2% BSA.

    • This compound, serially diluted in DMSO.

    • Non-specific binding control: 1 µM unlabeled ET-1.

    • 96-well microplates and glass fiber filter mats.

    • Scintillation counter.

  • Methodology:

    • Plate Setup: In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Compound Addition: Add 2 µL of serially diluted this compound (or vehicle for total binding, unlabeled ET-1 for non-specific binding) to triplicate wells.

    • Radioligand Addition: Add 50 µL of [125I]-ET-1 (final concentration ~0.1 nM, close to its Kd).

    • Membrane Addition: Add 100 µL of cell membrane suspension (5-10 µg protein/well).

    • Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (25 mM Tris-HCl, pH 7.4).

    • Counting: Dry the filter mat, place it in a sample bag with scintillation fluid, and count the radioactivity in a scintillation counter.

  • Self-Validation & Data Analysis:

    • The difference between total binding (vehicle) and non-specific binding (excess cold ligand) defines the specific binding window, which should be at least 10-fold.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to obtain the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Phase 1b: Functional Antagonism Assays

Causality: While binding demonstrates interaction, it does not confirm function. A compound could be an agonist, antagonist, or allosteric modulator. Functional assays are essential to confirm that the compound acts as an antagonist by blocking the receptor's response to its natural ligand, ET-1.

Protocol: Calcium Mobilization Assay (Gq Pathway)

This assay measures the ability of an antagonist to block the ET-1-induced increase in intracellular calcium, a direct downstream consequence of Gq activation.

  • Objective: To determine the functional inhibitory potency (IC50) of this compound.

  • Materials:

    • HEK293 cells stably expressing human ETA or ETB receptors.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • ET-1 (agonist).

    • This compound.

    • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

  • Methodology:

    • Cell Plating: Seed cells in black-walled, clear-bottom 96-well plates and grow to confluence.

    • Dye Loading: Remove growth media and incubate cells with Fluo-4 AM dye in assay buffer for 1 hour at 37°C.

    • Compound Pre-incubation: Wash the cells with assay buffer. Add serially diluted this compound to the wells and incubate for 15-30 minutes.

    • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

    • Agonist Injection: Inject ET-1 at a pre-determined EC80 concentration (the concentration that gives 80% of the maximal response) and immediately measure the change in fluorescence over time.

    • Data Analysis:

      • Calculate the percentage inhibition of the ET-1 response at each concentration of the antagonist.

      • Plot the percentage inhibition against the log concentration of this compound and fit to a dose-response curve to determine the IC50.

  • Self-Validation:

    • A positive control (a known ERA like Bosentan) should demonstrate dose-dependent inhibition.

    • The vehicle control should show no inhibition of the robust ET-1 response.

Phase 2: Downstream Cellular Assays

Causality: To bridge the gap between receptor-level activity and potential physiological effect, cellular assays are employed. ET-1 is a known mitogen for many cell types, including vascular smooth muscle cells.[6] An effective antagonist should block this proliferative signal.

Protocol: Cell Proliferation (MTT) Assay

  • Objective: To assess the ability of this compound to inhibit ET-1-induced cell proliferation.

  • Materials:

    • A10 cells (rat aortic smooth muscle cell line) or primary human pulmonary artery smooth muscle cells.[14]

    • Growth medium (e.g., DMEM) with low serum (0.1-1% FBS) to induce quiescence.

    • ET-1.

    • This compound.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well plates and a microplate reader (absorbance).

  • Methodology:

    • Cell Seeding & Starvation: Seed cells in a 96-well plate. Once attached, replace the medium with a low-serum medium for 24 hours to synchronize the cell cycle.

    • Treatment: Treat cells with ET-1 (e.g., 10 nM) in the presence of varying concentrations of this compound. Include controls for vehicle, ET-1 alone, and antagonist alone.

    • Incubation: Incubate for 48-72 hours.

    • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

    • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measurement: Read the absorbance at ~570 nm.

  • Self-Validation & Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • ET-1 alone should significantly increase cell proliferation compared to the vehicle control.

    • This compound should dose-dependently inhibit the proliferative effect of ET-1.

Data Summary and Interpretation

Consolidating data into a clear format is vital for decision-making. The goal is to build a pharmacological profile for the investigational compound.

Table 2: Hypothetical Pharmacological Profile of this compound

AssayReceptorParameterResult
Radioligand BindingETAKi50 nM
Radioligand BindingETBKi1500 nM
Calcium MobilizationETAIC5075 nM
Calcium MobilizationETBIC502100 nM
Cell Proliferation (MTT)EndogenousIC50120 nM
Calculated Selectivity ETB / ETA (Ki) Ratio 30-fold

Interpretation: Based on this hypothetical data, this compound would be classified as a moderately potent, ETA-selective endothelin receptor antagonist. The binding affinity (Ki) correlates well with its functional antagonism (IC50), and it effectively blocks downstream cellular proliferation. Its 30-fold selectivity for ETA over ETB is a promising characteristic. This profile would justify its advancement into lead optimization, where synthetic modifications could be made to improve potency and selectivity further.

Conclusion and Future Directions

This technical guide has outlined a logical and robust workflow for the preclinical investigation of a novel endothelin receptor antagonist, using this compound as a template. By systematically progressing from receptor binding to functional antagonism and cellular activity, researchers can build a comprehensive pharmacological profile. This process, grounded in principles of causality and self-validation, ensures data integrity and supports informed decision-making.

The journey from an initial hit like this compound to a clinical candidate is long, but it begins with the rigorous, foundational science detailed here. Future steps would involve lead optimization through medicinal chemistry, in-depth ADME/Tox profiling, and eventual evaluation in in vivo models of disease, such as monocrotaline- or hypoxia-induced pulmonary hypertension in rodents.

References

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  • Mekuria, A. B., Kifle, Z. D., & Abdelwuhab, M. (2021). Endothelin System and Therapeutic Application of Endothelin Receptor Antagonists. Journal of Drug Delivery and Therapeutics, 11(1), 143-151.
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A Technical Guide to the Structure-Activity Relationship of N-(4-Bromophenyl)methanesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The N-(4-bromophenyl)methanesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. The unique physicochemical properties of the sulfonamide functional group, including its capacity for hydrogen bonding and its strong electron-withdrawing nature, make it a versatile component in drug design.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of this compound. We will explore the key synthetic strategies for generating chemical diversity, dissect the impact of structural modifications on various biological targets—including enzymes and receptors—and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable pharmacophore in the design of novel therapeutic agents.

The this compound Scaffold: A Foundation for Diverse Bioactivity

The sulfonamide functional group (-SO₂NH-) has a storied history in pharmacology, beginning with the discovery of sulfa drugs, the first systemic antibacterial agents.[2] Its utility has since expanded dramatically, with sulfonamide-containing drugs now used to treat a multitude of conditions, including diabetes, epilepsy, cancer, and viral infections.[2] The core this compound structure consists of three key components:

  • Methanesulfonyl Group (CH₃SO₂-): Provides a stable, electron-withdrawing anchor.

  • Sulfonamide Linker (-SO₂NH-): A critical pharmacophore featuring a non-basic nitrogen and the ability to act as both a hydrogen bond donor and acceptor.[1] The sulfur atom maintains a tetrahedral geometry.[3][4]

  • 4-Bromophenyl Ring: A substituted aromatic system where the bromine atom enhances lipophilicity and influences electronic properties, often playing a crucial role in receptor binding and overall biological activity.[5][6]

This combination of features has given rise to analogs with a wide spectrum of biological activities, including enzyme inhibition, endothelin receptor antagonism, and antimicrobial action.[2][3][5] Understanding how to strategically modify this core is paramount to optimizing potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies for Analog Diversification

The generation of a diverse library of analogs is essential for comprehensive SAR studies. Synthetic approaches typically begin with the formation of the core scaffold, followed by systematic modifications at key positions.

Core Scaffold Synthesis

The foundational synthesis of this compound is a straightforward nucleophilic substitution reaction.

Protocol: Synthesis of this compound

  • Reactant Preparation: Dissolve 4-bromoaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) containing a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 eq).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure this compound.[6]

Analog Derivatization Strategies

Diversification is primarily achieved by modifying the sulfonamide nitrogen and the phenyl ring.

  • N-Substitution: The sulfonamide proton can be removed by a base (e.g., NaH) and the resulting anion can be reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) to generate N-substituted analogs.[2]

  • Aromatic Ring Modification: The bromine atom serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl or heteroaryl substituents.[7]

G cluster_0 Core Synthesis cluster_1 Analog Diversification A 4-Bromoaniline C N-(4-Bromophenyl) methanesulfonamide (Core) A->C Base (e.g., Pyridine) B Methanesulfonyl Chloride B->C D N-Substituted Analogs C->D 1. Base (e.g., NaH) 2. Electrophile (R-X) E Aryl-Substituted Analogs C->E Suzuki Coupling (Ar-B(OH)2, Pd catalyst)

Caption: General workflow for synthesis and diversification of the core scaffold.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR for this scaffold against several important biological target classes.

Enzyme Inhibition

This compound analogs have shown potent inhibitory activity against several classes of enzymes.

Acetylcholinesterase (AChE) and α-Glucosidase Inhibition: A study on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides revealed key SAR insights for AChE inhibition. The primary driver for potency was found to be the lipophilicity of the N-substituent.[2]

  • Effect of N-Alkyl Chain Length: A direct correlation was observed between the length of the n-alkyl chain on the sulfonamide nitrogen and AChE inhibitory activity. Longer chains, which increase lipophilicity, resulted in lower IC₅₀ values.

  • Causality: Increased lipophilicity can enhance the compound's ability to cross cellular barriers and access the active site of the enzyme. Furthermore, the hydrophobic alkyl chain can engage in favorable van der Waals interactions within a hydrophobic pocket of the AChE active site, increasing binding affinity.

Table 1: Effect of N-Alkyl Substitution on AChE Inhibitory Activity

CompoundN-SubstituentIC₅₀ (µM) against AChE
5g n-Heptyl92.13 ± 0.15
5h n-Octyl98.72 ± 0.12
Data from Riaz et al. (2020)

Carbonic Anhydrase (CA) and Cyclooxygenase-2 (COX-2) Inhibition: The sulfonamide moiety is a classic zinc-binding group, making it an effective inhibitor of metalloenzymes like carbonic anhydrase, a target in cancer therapy.[1][2] For COX-2 inhibitors, the methanesulfonamido moiety has been successfully used as a pharmacophore to achieve selectivity over the COX-1 isoform, reducing gastrointestinal side effects.[1] SAR studies in related series have shown that substituents on the aromatic rings significantly influence potency and selectivity.[1]

Caption: Key SAR insights for enzyme inhibition by this compound analogs.

Endothelin (ET) Receptor Antagonism

The 4-bromophenyl sulfonamide moiety is a key structural feature in the design of endothelin receptor antagonists.[3] These receptors, particularly ETₐ and ETₑ, are implicated in vasoconstriction and cell proliferation.

  • Macitentan: The discovery of Macitentan, a potent dual ETₐ/ETₑ receptor antagonist, highlights the importance of this scaffold. Macitentan features a complex pyrimidine-based structure, but its development originated from programs that identified the bromophenyl sulfonamide group as critical for receptor binding.[8]

  • SAR: In this context, the 4-bromophenyl group occupies a key pocket in the receptor, and the sulfonamide provides a crucial hydrogen bonding interaction. Modifications to this part of the molecule often lead to a significant loss of potency.[3]

Antimicrobial and Antibiofilm Activity

Researchers have deliberately leveraged the physicochemical properties of the scaffold to develop novel antimicrobial agents. In one study, a chlorine atom in a parent series was replaced by the more lipophilic bromine atom to enhance biological activity.[5]

  • Target Pathogens: Analogs based on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine have shown promising activity against Gram-positive pathogens, including difficult-to-treat biofilm-forming bacteria like Enterococcus faecium.[5]

  • Quantitative Data: The effectiveness of these compounds is measured by their Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC).

Table 2: Antimicrobial Activity of a Lead Bromophenyl Sulfonamide Analog

CompoundTarget StrainMIC (µg/mL)MBIC (µg/mL)
Lead AnalogE. faecium ATCC 29212128256
Data from Niculaua et al. (2022)

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

To ensure trustworthiness and reproducibility, a detailed protocol for evaluating a key biological activity is provided below. This assay is based on the Ellman method, which measures the activity of AChE spectrophotometrically.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (analogs) and positive control (e.g., Galantamine)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds and standards in DMSO. Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 50 µL of the AChE solution to each well.

  • Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of DTNB solution followed by 25 µL of the substrate (ATCI) solution to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader. The rate of color change (due to the reaction of thiocholine with DTNB) is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

G start Start: Prepare Reagents (Enzyme, Substrate, DTNB, Analogs) step1 Dispense 25 µL of Analog Solution into 96-well Plate start->step1 step2 Add 50 µL of AChE Enzyme Solution to each well step1->step2 step3 Incubate at 37°C for 15 min (Inhibitor-Enzyme Binding) step2->step3 step4 Add 50 µL DTNB and 25 µL ATCI Substrate to Initiate step3->step4 step5 Measure Absorbance at 412 nm (Kinetic Read for 20 min) step4->step5 end End: Calculate % Inhibition and Determine IC50 Value step5->end

Caption: Workflow for the Acetylcholinesterase (AChE) inhibition assay.

Conclusion and Future Directions

The this compound scaffold is a versatile and highly tractable starting point for medicinal chemistry campaigns. The structure-activity relationships explored in this guide demonstrate that targeted modifications to the sulfonamide nitrogen and the 4-bromophenyl ring can systematically tune the biological activity against a range of targets, from enzymes to G-protein coupled receptors.

Key SAR Takeaways:

  • Lipophilicity: Increasing the lipophilicity of N-substituents is a viable strategy for enhancing the potency of enzyme inhibitors like those targeting AChE.[2]

  • Aromatic Substitution: The 4-bromo position is not merely a placeholder; it is a key interaction point for certain targets (e.g., endothelin receptors) and a convenient handle for synthetic diversification via cross-coupling chemistry.[3][7]

  • The Sulfonamide Core: The sulfonamide linker is the critical pharmacophore, providing essential hydrogen bonding capabilities and structural rigidity.[1]

Future research should focus on integrating computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, to build more predictive models for designing next-generation analogs.[9] Exploring novel bioisosteric replacements for the sulfonamide or phenyl ring could also lead to compounds with improved pharmacokinetic profiles and novel mechanisms of action.

References

  • Riaz, N., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. [Link]

  • Niculaua, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals. [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. [Link]

  • Sharma, P., et al. (2021). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. ResearchGate. [Link]

  • Mphahlele, M. J., et al. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules. [Link]

  • Khalid, M., et al. (2021). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. [Link]

  • Pan, D., & Gant, T. F. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Paspaleeva, D., et al. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. Bioorganic & Medicinal Chemistry. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of N-(4-bromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Sulfonamides in Modern Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, prized for its unique electronic and geometric properties that allow it to act as a bioisostere for amides.[1] Unlike amides, sulfonamides exhibit enhanced metabolic stability towards hydrolysis and offer an additional hydrogen bond acceptor, which can lead to significant improvements in physicochemical properties and binding affinity.[1] The synthesis of N-(4-bromophenyl)methanesulfonamide from 4-bromoaniline and methanesulfonyl chloride is a classic example of nucleophilic substitution at a sulfonyl center, yielding a versatile intermediate for further chemical elaboration. The bromine atom provides a reactive handle for cross-coupling reactions, while the sulfonamide moiety can participate in crucial binding interactions with biological targets.[2] This guide provides a comprehensive overview of this important transformation, from the underlying mechanism to a detailed experimental protocol, designed for researchers and professionals in the field of drug discovery and organic synthesis.

Reaction Mechanism: A Nucleophilic Attack on a Highly Electrophilic Sulfur Center

The reaction between 4-bromoaniline and methanesulfonyl chloride proceeds via a nucleophilic substitution pathway. The sulfur atom in methanesulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[3] The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the departure of the chloride ion as a leaving group and the abstraction of a proton from the nitrogen by a base, typically a non-nucleophilic amine like pyridine or triethylamine, to yield the final sulfonamide product and the hydrochloride salt of the base.[4][5][6]

The presence of a base is critical to neutralize the hydrochloric acid (HCl) generated as a byproduct.[4][5] Failure to do so would lead to the protonation of the starting aniline, rendering it non-nucleophilic and halting the reaction.[4]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products 4-Bromoaniline 4-Bromoaniline (Nucleophile) Sulfonamide This compound 4-Bromoaniline->Sulfonamide Nucleophilic Attack MethanesulfonylChloride Methanesulfonyl Chloride (Electrophile) MethanesulfonylChloride->Sulfonamide HCl HCl Base Base (e.g., Pyridine) ProtonatedBase Protonated Base Base->ProtonatedBase Proton Abstraction

Caption: General overview of the sulfonamide synthesis.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )Amount (mmol)EquivalentsPhysical Data
4-BromoanilineC₆H₆BrN172.0210.01.0Solid, m.p. 63-66 °C
Methanesulfonyl ChlorideCH₃SO₂Cl114.5511.01.1Liquid, b.p. 161 °C, d=1.48 g/mL
PyridineC₅H₅N79.1020.02.0Liquid, b.p. 115 °C, d=0.982 g/mL
Dichloromethane (DCM)CH₂Cl₂84.93--Liquid, b.p. 39.6 °C
1M Hydrochloric AcidHCl36.46--Aqueous solution
Saturated Sodium BicarbonateNaHCO₃84.01--Aqueous solution
BrineNaCl58.44--Saturated aqueous solution
Anhydrous Sodium SulfateNa₂SO₄142.04--Solid
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.72 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Addition of Base: Add anhydrous pyridine (1.6 mL, 20.0 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Methanesulfonyl Chloride: While stirring vigorously, add methanesulfonyl chloride (0.85 mL, 11.0 mmol) dropwise to the cooled solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition.[4]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[4]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the 4-bromoaniline spot indicates the completion of the reaction.

  • Work-up:

    • Dilute the reaction mixture with DCM (20 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (30 mL) to neutralize any remaining acid, and finally with brine (30 mL).[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[5]

    • Alternatively, the crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.

Experimental_Workflow A 1. Dissolve 4-bromoaniline and pyridine in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add methanesulfonyl chloride dropwise at 0 °C B->C D 4. Warm to room temperature and stir for 12-16 hours C->D E 5. Monitor by TLC D->E F 6. Work-up: - Dilute with DCM - Wash with 1M HCl, NaHCO₃, Brine E->F Reaction Complete G 7. Dry, filter, and concentrate F->G H 8. Purify by column chromatography or recrystallization G->H I This compound H->I

Caption: Step-by-step experimental workflow.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Formation 1. Degraded Methanesulfonyl Chloride: Moisture sensitivity can lead to hydrolysis into methanesulfonic acid.[4][5] 2. Insufficient Base: Inadequate neutralization of HCl byproduct protonates the aniline.[4] 3. Low Reaction Temperature: The reaction may be too slow.1. Use freshly opened or properly stored methanesulfonyl chloride. 2. Ensure the use of at least 2 equivalents of a dry, non-nucleophilic base. 3. After the initial addition at 0°C, allow the reaction to proceed at room temperature.
Formation of Di-sulfonated Byproduct 1. High Reaction Temperature: Favors the second sulfonylation.[4] 2. Rapid Addition of Methanesulfonyl Chloride: High local concentration of the electrophile.[4] 3. Incorrect Stoichiometry: Excess methanesulfonyl chloride.1. Maintain a low temperature (0 °C) during the addition of methanesulfonyl chloride.[4] 2. Add the methanesulfonyl chloride dropwise over a prolonged period.[4] 3. Use a slight excess of the aniline or a 1:1.1 ratio of aniline to sulfonyl chloride.
Presence of a Polar Byproduct (Sulfonic Acid) Water in the Reaction Mixture: Hydrolysis of methanesulfonyl chloride.[5]Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.

Safety Precautions

Methanesulfonyl chloride is a corrosive, toxic, and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[7][8][9][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[7]

  • Handling: Handle in a fume hood to avoid inhalation of corrosive vapors.[7][8] Keep away from moisture, bases, oxidizing agents, and strong acids.[7]

  • Spill and Emergency Response:

    • Small spills: Absorb with an inert material like vermiculite and dispose of as hazardous waste.[7]

    • Large spills: Evacuate the area and follow emergency procedures for hazardous chemical cleanup.[7]

    • In case of skin contact, immediately wash with plenty of soap and water and seek medical attention.[8] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[8]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.[7][9]

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules for drug discovery. The bromine atom can be readily functionalized through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce diverse functionalities.[2] The sulfonamide moiety itself is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[6] For instance, derivatives of bromophenyl sulfonamides have been investigated as endothelin receptor antagonists.[2]

References

  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical.
  • Technical Support Center: Methanesulfonylation of Anilines. Benchchem.
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
  • Methane Sulphonyl Chloride MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
  • Microwave-assisted solvent and catalyst-free synthesis of sulfonamides. RSC Advances.
  • This compound. Vulcanchem.
  • SAFETY DATA SHEET. FUJIFILM Wako Chemicals.
  • An In-depth Technical Guide to the Electrophilicity of Methanesulfonyl Chloride. Benchchem.

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Application Note: Suzuki-Miyaura Cross-Coupling for the Synthesis of N-(4-Aryl)furan-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The biaryl structural motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds. When integrated with heterocyclic scaffolds like furan-2-carboxamide, these structures offer unique three-dimensional arrangements that can enhance binding affinity and modulate pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C-C bonds, particularly for creating these essential biaryl linkages.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it an indispensable tool in drug discovery and development.[2]

This guide provides a comprehensive overview and a field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-(4-bromophenyl)furan-2-carboxamide with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of key reagents, and present a detailed, step-by-step procedure designed for reproducibility and high yield.

Reaction Overview

The target transformation involves the coupling of an aryl halide (N-(4-bromophenyl)furan-2-carboxamide) with an organoboron reagent (arylboronic acid) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

General Reaction Scheme: Figure 1: General scheme for the Suzuki-Miyaura coupling of N-(4-bromophenyl)furan-2-carboxamide.

(Image depicting the reaction of N-(4-bromophenyl)furan-2-carboxamide with an Ar-B(OH)2 group, catalyzed by a Palladium complex and a base, resulting in N-(4-arylphenyl)furan-2-carboxamide)

Mechanistic Deep Dive: The Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the N-(4-bromophenyl)furan-2-carboxamide, forming a square-planar Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl halides like chlorides.[1][4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[5][6][7] The halide or another ligand on the Pd(II) complex is displaced by the aryl group from the boronate.

  • Reductive Elimination: The two organic ligands on the palladium center (the furan-carboxamide-phenyl group and the newly transferred aryl group) couple and are expelled from the coordination sphere, forming the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAd_Complex Ar-Pd(II)L2-X Pd0->OxAd_Complex Oxidative Addition Trans_Complex Ar-Pd(II)L2-Ar' OxAd_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) Trans_Complex->Product center ArX Ar-X (Substrate) ArX->OxAd_Complex ArBOH2 Ar'-B(OH)2 + Base ArBOH2->Trans_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Component Selection & Rationale

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious choice of each reaction component.

  • Palladium Catalyst: A source of Pd(0) is essential. While air-stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are common, they require in situ reduction. For this protocol, we recommend Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] , a reliable, pre-formed Pd(0) source that provides consistent results for this substrate class.[8][9] The triphenylphosphine ligands stabilize the Pd(0) species and facilitate the key steps of the catalytic cycle.[4]

  • Base: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate complex, which is necessary for efficient transmetalation.[5][6][10] While various bases like carbonates (K₂CO₃, Cs₂CO₃) and hydroxides can be used, potassium phosphate (K₃PO₄) is often an excellent choice for amide-containing substrates.[7][8][9] It is sufficiently basic to promote the reaction while minimizing potential side reactions like amide hydrolysis, which can occur under more strongly basic conditions.[11]

  • Solvent System: The choice of solvent must balance the solubility of the organic substrates, the inorganic base, and the catalyst. A mixture of an organic solvent and water is often ideal. 1,4-Dioxane and water (e.g., 4:1 v/v) is a highly effective solvent system. Dioxane effectively solubilizes the organic components, while the presence of water is crucial for dissolving the inorganic base (K₃PO₄) and facilitating the formation of the active boronate species.

  • Arylboronic Acid: The reaction is broadly compatible with a wide range of electron-rich, electron-neutral, and electron-poor arylboronic acids. It is important to use high-quality boronic acids, as they can be prone to decomposition (protodeboronation), especially heteroaryl boronic acids.[4] Using a slight excess (1.2-1.5 equivalents) of the boronic acid is recommended to drive the reaction to completion.

Detailed Experimental Protocol

This protocol describes the coupling of N-(4-bromophenyl)furan-2-carboxamide with 4-methoxyphenylboronic acid as a representative example.

Materials & Reagents:

  • N-(4-bromophenyl)furan-2-carboxamide (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon gas inlet

  • Standard glassware for workup and purification

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Add solids to flask: - Amide Substrate - Boronic Acid - K₃PO₄ - Pd(PPh₃)₄ B 2. Seal flask & purge with inert gas (N₂/Ar) A->B C 3. Add degassed solvents (Dioxane/H₂O) B->C D 4. Heat to 80-90 °C with vigorous stirring C->D E 5. Monitor by TLC/LC-MS (Typically 4-12 h) D->E F 6. Cool to RT & Quench with water E->F G 7. Extract with Ethyl Acetate (3x) F->G H 8. Wash combined organics with brine G->H I 9. Dry (Na₂SO₄), filter, & concentrate H->I J 10. Purify by Column Chromatography I->J K Final Product: N-(4'-(methoxy)-[1,1'-biphenyl]-4-yl)furan-2-carboxamide J->K

Caption: Experimental workflow from setup to product isolation.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add N-(4-bromophenyl)furan-2-carboxamide (e.g., 266 mg, 1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (e.g., 182 mg, 1.2 mmol, 1.2 eq), potassium phosphate (e.g., 637 mg, 3.0 mmol, 3.0 eq), and Pd(PPh₃)₄ (e.g., 58 mg, 0.05 mmol, 0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes. This is critical as oxygen can deactivate the Pd(0) catalyst.[12]

  • Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling with nitrogen or argon for at least 20 minutes prior to use. Add 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.

  • Heating: Place the flask in a pre-heated oil bath at 80-90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with deionized water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Data Presentation: Scope of the Reaction

The described protocol is effective for a range of arylboronic acids, with yields typically ranging from moderate to good. A study by Siddiqa et al. demonstrated the synthesis of various N-(4-aryl phenyl)furan-2-carboxamide analogues using similar conditions, achieving yields between 43% and 83%.[8][9]

EntryArylboronic Acid (Ar-B(OH)₂)ProductReported Yield (%)[8]
1Phenylboronic acidN-(biphenyl-4-yl)furan-2-carboxamide83
24-Methylphenylboronic acidN-(4'-methylbiphenyl-4-yl)furan-2-carboxamide76
34-Methoxyphenylboronic acidN-(4'-methoxybiphenyl-4-yl)furan-2-carboxamide79
44-Chlorophenylboronic acidN-(4'-chlorobiphenyl-4-yl)furan-2-carboxamide65
53-Nitrophenylboronic acidN-(3'-nitrobiphenyl-4-yl)furan-2-carboxamide51
6Naphthalen-1-ylboronic acidN-(4-(naphthalen-1-yl)phenyl)furan-2-carboxamide43
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive Catalyst: Oxygen contamination; poor quality Pd source.Ensure rigorous degassing of solvents and reaction vessel. Use a fresh, high-quality catalyst.[12]
Inefficient Base Activation: Base is not fully dissolved or is of poor quality.Use anhydrous, finely powdered K₃PO₄. Ensure vigorous stirring to maximize interaction between aqueous and organic phases.[13]
Low Temperature: Reaction temperature is insufficient.Increase the reaction temperature to 90-100 °C.
Protodeboronation Decomposition of Boronic Acid: Side reaction where the C-B bond is cleaved and replaced by C-H.[4]Use fresh, high-quality boronic acid. Consider using a more stable boronate ester (e.g., a pinacol ester).[12] Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid Presence of Pd(II) and Oxygen: Leads to coupling of two boronic acid molecules.[4]Ensure a fully inert atmosphere to prevent oxidation of the Pd(0) catalyst. Use a Pd(0) source directly.
Dehalogenation of Starting Material Side reaction of the Pd(II)-aryl intermediate. This can be promoted by certain bases or solvents. Ensure the base is not excessively strong. The recommended K₃PO₄ is generally safe.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Jadhav, S. et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Available at: [Link]

  • Couto, M. et al. (2020). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Braga, A. A. C. et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. An overview of N-(4-aryl phenyl)furan-2-carboxamide (5a-i) via Suzuki–Miyamura cross-coupling reactions. Available at: [Link]

  • Valente, C. et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Available at: [Link]

  • Vaddepalli, K. et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Espinet, P. & Ujaque, G. (2017). Suzuki-Miyaura coupling revisited: an integrated computational study. Chemical Science. Available at: [Link]

  • Siddiqa, A. et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. ResearchGate. Available at: [Link]_

  • Siddiqa, A. et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. Available at: [Link]

  • Mideksa, L. et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • Li, G. Y. (2002). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Landry, S. et al. (2013). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wang, D. et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. Available at: [Link]

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Application Notes and Protocols for the Comprehensive Characterization of N-(4-Bromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the analysis of sulfonamide derivatives.

Introduction: The Significance of Rigorous Characterization

N-(4-Bromophenyl)methanesulfonamide, a key intermediate and building block in medicinal chemistry, demands thorough analytical characterization to ensure its identity, purity, and stability.[1] Its structural features, including the sulfonamide linkage and the brominated aromatic ring, make it a valuable scaffold in the design of novel therapeutic agents, such as endothelin receptor antagonists.[1] The bromine atom provides a reactive handle for further synthetic modifications through cross-coupling reactions, while the sulfonamide moiety can participate in crucial hydrogen bonding interactions with biological targets.[1]

This guide provides a suite of detailed analytical protocols for the comprehensive characterization of this compound, grounded in established scientific principles and regulatory expectations. Each protocol is designed to be a self-validating system, ensuring the generation of robust and reliable data.

Physicochemical Properties: A Foundation for Analysis

A thorough understanding of the physicochemical properties of this compound is fundamental to the selection and optimization of analytical methods.

PropertyValueSource
CAS Number 4284-50-8[1]
Molecular Formula C₇H₈BrNO₂S[1]
Molecular Weight 250.11 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 137-141 °C[1][2]
Boiling Point 333.0 ± 44.0 °C (Predicted)[2]
LogP 2.97440[1]
Solubility Moderately soluble in organic solvents, limited water solubility.[1]

Analytical Workflow: A Multi-Technique Approach

The comprehensive characterization of this compound necessitates a multi-technique approach to elucidate its structure, confirm its identity, and assess its purity. The following workflow outlines the logical progression of analysis.

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_spectroscopic Spectroscopic Identification cluster_chromatographic Purity & Quantification cluster_structural Definitive Structure Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Structural Elucidation FTIR FTIR Spectroscopy Synthesis->FTIR Functional Group ID MS Mass Spectrometry Synthesis->MS Molecular Weight Confirmation XRC X-Ray Crystallography Synthesis->XRC Absolute Structure HPLC HPLC-UV NMR->HPLC Purity Assessment HPLC->MS Impurity Identification

Caption: Integrated analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy Protocol

Rationale: This protocol aims to resolve the proton signals of the aromatic ring, the sulfonamide N-H, and the methyl group, providing key structural information and confirming the substitution pattern of the phenyl ring.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

    • Integrate all peaks to determine the relative number of protons.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.32Doublet2HAromatic protons ortho to the bromine
~7.18Doublet2HAromatic protons ortho to the NH group
~6.88Broad Singlet1HN-H proton of the sulfonamide
~3.01Singlet3HCH₃ protons of the methanesulfonyl group

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy Protocol

Rationale: ¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule.

Step-by-Step Methodology:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~135.2Aromatic C-N
~131.1Aromatic C-H
~129.8Aromatic C-H
~122.2Aromatic C-Br
~39.5CH₃

Note: Chemical shifts are approximate.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the characteristic functional groups present in this compound.

Rationale: This protocol aims to identify the vibrational frequencies corresponding to the N-H, S=O, C-N, and C-Br bonds, which are diagnostic for the sulfonamide and bromophenyl moieties.

Step-by-Step Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3250-3350N-H stretchSulfonamide
~1330-1370Asymmetric SO₂ stretchSulfonamide
~1150-1180Symmetric SO₂ stretchSulfonamide
~1580-1600C=C stretchAromatic ring
~1000-1100C-N stretch
~500-600C-Br stretch

Note: Peak positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information from its fragmentation pattern.

Rationale: This protocol aims to determine the accurate mass of the molecular ion and to analyze its fragmentation pattern to further confirm the structure. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive or negative ion mode.

    • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Observe the isotopic pattern characteristic of a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).

    • Analyze the fragmentation pattern to identify characteristic losses.

Expected Mass Spectrometry Data:

m/zInterpretation
250/252[M]⁺ (if using EI)
251/253[M+H]⁺ (in positive ESI)
249/251[M-H]⁻ (in negative ESI)
170/172Loss of SO₂CH₃
156Loss of Br and SO₂CH₃
92Aniline fragment

Fragmentation Pathway:

Fragmentation_Pathway M [C₇H₈BrNO₂S]⁺˙ m/z 250/252 F1 [C₆H₆BrN]⁺˙ m/z 170/172 M->F1 - SO₂CH₃ F2 [C₆H₆N]⁺ m/z 92 F1->F2 - Br

Caption: Proposed mass fragmentation pathway of this compound.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

HPLC is the workhorse technique for determining the purity of this compound and for quantifying it in various matrices.

Rationale: This reversed-phase HPLC method is designed to separate the target compound from potential impurities, starting materials, and by-products. The method should be validated according to ICH guidelines to ensure its reliability.[3][4][5]

Step-by-Step Methodology:

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

    • Prepare working solutions by diluting the stock solution.

    • Prepare the sample solution at a similar concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

  • Method Validation:

    • Validate the method for specificity, linearity, range, accuracy, precision, and robustness as per ICH Q2(R2) guidelines.[3][4][5]

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity by the area percent method.

    • For quantification, generate a calibration curve using the reference standard solutions.

X-Ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides the absolute, three-dimensional structure of this compound, offering unequivocal proof of its constitution and conformation in the solid state.

Rationale: This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's properties and its interactions in a biological context.

Protocol Overview:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation of a solution in a suitable solvent like ethanol.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

Reported Crystallographic Data:

A study by Gowda et al. (2007) has reported the crystal structure of this compound.[6]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.773 (2)
b (Å) 7.979 (2)
c (Å) 12.012 (3)
β (°) 109.13 (2)
Volume (ų) 884.2 (4)
Z 4

These data provide a definitive fingerprint for the solid-state structure of the compound.

Conclusion

The application of this comprehensive suite of analytical techniques ensures a robust and reliable characterization of this compound. The orthogonal nature of these methods, from spectroscopic identification to chromatographic purity assessment and definitive structural elucidation, provides a high degree of confidence in the quality of this important chemical entity. Adherence to these detailed protocols will enable researchers and drug development professionals to generate high-quality data suitable for regulatory submissions and to advance their scientific endeavors.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Complete Overview. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Italian Journal of Animal Science, 12(3), e63. [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2007). This compound. Acta Crystallographica Section E: Crystallographic Communications, 63(5), o2597–o2597. [Link]

  • Rodrigues Vinola, Z., Sreenivasa, S., Naveen, S., Lokanath, N. K., & Adimoole Suchetana, P. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. Journal of Single Molecule Research, 7-11. [Link]

  • SpectraBase. This compound. [Link]

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NMR and mass spectrometry analysis of N-(4-Bromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Structural Elucidation of N-(4-Bromophenyl)methanesulfonamide using NMR and High-Resolution Mass Spectrometry

Introduction

This compound is an organic compound featuring a sulfonamide functional group, which is a key structural motif in a wide array of pharmaceutical agents.[1] The precise characterization of such molecules is a critical step in drug discovery and development, ensuring purity, confirming identity, and providing a basis for understanding structure-activity relationships. This application note provides a detailed guide for the comprehensive analysis of this compound (Figure 1) using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These two powerful analytical techniques, when used in concert, provide unambiguous structural confirmation. NMR spectroscopy elucidates the carbon-hydrogen framework, while HRMS provides an exact mass measurement, confirming the elemental composition.[2]

Molecular Structure

fragmentation parent [C7H8BrNO2S + H]+ m/z 249.95/251.95 frag1 Loss of SO2CH3 [C6H5BrN + H]+ m/z 171.97/173.97 parent->frag1 - SO2CH3 frag2 Loss of Br [C7H8NO2S + H]+ m/z 170.03 parent->frag2 - Br

Figure 2: Predicted MS/MS fragmentation pathway.

Conclusion

The combined application of NMR spectroscopy and high-resolution mass spectrometry provides a robust and comprehensive analytical workflow for the structural characterization of this compound. ¹H and ¹³C NMR confirm the connectivity of the carbon-hydrogen framework, while HRMS provides an exact mass measurement and elemental composition, with the characteristic bromine isotope pattern serving as a definitive marker. These detailed protocols and the interpretation of the resulting data are essential for researchers, scientists, and drug development professionals to ensure the identity and purity of this and similar sulfonamide-based compounds.

References

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Grebe, S. K., & Singh, R. J. (2011). Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. Clinical Biochemistry, 44(1), 77-86.
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  • Spectroscopy Online. (2016, May 1). Simplifying Mass Spectrometry Through New Ionization Technology: Application to Drugs and Clinical Analyses. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

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  • PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H8BrNO2S). Retrieved from [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906.
  • PubChem. (n.d.). N-(4-bromophenyl)aminosulfonamide. Retrieved from [Link]

  • Bertini, I., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243.
  • ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra for sulfonamide ligand (3a) and its complexes (4a–d). Retrieved from [Link]

  • PubChemLite. (n.d.). (4-bromophenyl)methanesulfonamide (C7H8BrNO2S). Retrieved from [Link]

  • SpectraBase. (n.d.). N-(4'-Bromophenyl)ethenesulfinamide. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-[(Methylamino)methyl]pyridine. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-fluorophenyl)methanesulfonamide. Retrieved from [Link]

  • Yost, R. A., & Enke, C. G. (1979). Selected Ion Fragmentation with a Triple Quadrupole Mass Spectrometer. DTIC.
  • PubChem. (n.d.). N-(4-Bromophenyl)benzenepropanamide. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). N-Methyl-3-pyridinemethanamine. Retrieved from [Link]

  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. SlideShare.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-acetylphenyl)methanesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methanesulfonamide. PubChem. Retrieved from [Link]

Sources

A Robust, Stability-Indicating HPLC Method for Purity Determination of N-(4-Bromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of N-(4-Bromophenyl)methanesulfonamide. This compound is a critical intermediate in the synthesis of various pharmacologically active molecules, making its purity essential for the quality and safety of the final active pharmaceutical ingredient (API). The described method is designed for accuracy, precision, and specificity, capable of separating the main analyte from potential process-related impurities and degradation products. This document provides a comprehensive guide, including the scientific rationale for method parameters, detailed experimental protocols, and a framework for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Scientific Rationale

This compound is a sulfonamide derivative frequently utilized as a building block in medicinal chemistry.[3] The purity of such an intermediate is a critical quality attribute (CQA) that directly impacts the impurity profile, efficacy, and safety of the final drug substance. A reliable analytical method is therefore indispensable for quality control during its synthesis and for release testing.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. The selected method employs a reversed-phase mechanism, which is ideal for separating moderately lipophilic compounds like this compound (LogP ≈ 2.97) from both more polar and less polar impurities.[3] A C18 stationary phase provides a nonpolar environment, while a polar mobile phase, consisting of an aqueous buffer and an organic modifier, facilitates elution.

The causality behind our experimental choices is grounded in established chromatographic principles for aromatic sulfonamides.[4][5] We utilize an acidic mobile phase (pH 3.0) to suppress the ionization of the sulfonamide proton, thereby ensuring a single, well-defined analyte form, which leads to sharp, symmetrical peaks and reproducible retention times.[6] Acetonitrile is chosen as the organic modifier for its low viscosity and strong elution properties. UV detection is selected based on the presence of the bromophenyl chromophore in the analyte structure.

Experimental Protocol: Purity Determination

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector. Chromatographic data system (CDS) for data acquisition and processing.

  • Chemicals & Reagents:

    • This compound Reference Standard (≥99.5% purity)

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

    • Orthophosphoric Acid (AR Grade, ~85%)

    • Water (HPLC Grade or Milli-Q)

  • Apparatus:

    • Analytical Balance (0.01 mg readability)

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • Syringe filters (0.45 µm, PTFE or nylon)

    • HPLC vials with caps

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard for reversed-phase separation of small molecules, offering high efficiency and resolution.[6][7]
Mobile Phase A: 20 mM KH₂PO₄ buffer, pH 3.0 (adjusted with H₃PO₄) B: AcetonitrileAcidic pH ensures consistent protonation and good peak shape for the sulfonamide.[5][6] Acetonitrile provides good separation efficiency.
Gradient Program Time (min) %B
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without excessive backpressure.[4][8]
Detection UV at 275 nmWavelength selected for high absorbance of the bromophenyl moiety, ensuring good sensitivity.
Column Temperature 30 °CMaintains stable retention times and improves peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA suitable volume to balance sensitivity and peak shape without causing column overload.
Run Time 35 minutesSufficient to allow for the elution of the main peak and any potential impurities, followed by column re-equilibration.
Preparation of Solutions
  • Phosphate Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.[9]

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[9]

Analytical Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase at the initial gradient composition (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (blank) once to ensure no interfering peaks are present at the retention time of the analyte.

    • Inject the Reference Standard Solution five times consecutively.

    • The system is deemed ready for analysis if it meets the criteria in the table below.

  • Analysis: Inject the prepared Sample Solution in duplicate.

System Suitability Criteria
ParameterAcceptance CriteriaPurpose
Tailing Factor (USP Tailing) Not More Than 2.0Ensures peak symmetry, which is critical for accurate integration.[10]
Theoretical Plates (USP) Not Less Than 2000Confirms the efficiency and resolving power of the column.[10]
% RSD for Peak Area Not More Than 2.0% for 5 replicate injectionsDemonstrates the precision of the HPLC system (pump and injector).[10]
Calculation of Purity

The purity of the sample is calculated using the area normalization method. The CDS automatically integrates all peaks and calculates the percentage of each peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][2][11] This protocol outlines the necessary experiments.

Validation_Workflow cluster_specificity Specificity & Stability-Indicating cluster_quantitative Quantitative Tests cluster_limits Sensitivity Forced_Deg Forced Degradation (Acid, Base, H2O2, Heat, Light) Peak_Purity Peak Purity Analysis (PDA Detector) Forced_Deg->Peak_Purity Resolution Resolution Check Peak_Purity->Resolution Linearity Linearity (5 Levels, e.g., 50-150%) Accuracy Accuracy / Recovery (3 Levels, 3 Reps) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Limit of Detection (LOD) (S/N Ratio ≈ 3:1) LOQ Limit of Quantitation (LOQ) (S/N Ratio ≈ 10:1) LOD->LOQ Robustness Robustness (Vary Flow, pH, % Organic)

Caption: Workflow for ICH-compliant HPLC method validation.

Specificity (Forced Degradation)

To prove the method is stability-indicating, forced degradation studies must be performed on the sample.[8][10] The goal is to achieve 5-20% degradation of the active substance.

  • Acid Hydrolysis: Reflux sample solution with 0.1 N HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Reflux sample solution with 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples. The method is specific if the main peak is well-resolved from all degradation product peaks (Resolution > 2.0) and the peak purity test (using a PDA detector) passes.

Linearity

Prepare a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration. Plot a graph of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

Accuracy

Accuracy is determined by performing recovery studies. Spike a placebo or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. The percentage recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six individual preparations of the sample on the same day, by the same analyst, using the same instrument. The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of results should be evaluated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

These are determined based on the signal-to-noise (S/N) ratio.

  • LOD: The concentration that yields an S/N ratio of approximately 3:1.[4][10]

  • LOQ: The concentration that yields an S/N ratio of approximately 10:1.[4][10] The LOQ should be confirmed for acceptable precision and accuracy.

Robustness

Demonstrate the reliability of the method by making small, deliberate changes to the method parameters and observing the effect on the results.

  • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

  • Mobile Phase pH: ± 0.2 units (e.g., pH 2.8 and 3.2).

  • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C). The system suitability parameters should remain within the acceptance criteria for all tested conditions.

Overall Workflow and Data Management

The entire process, from sample receipt to final purity reporting, follows a structured and logical path to ensure data integrity and traceability.

HPLC_Workflow A Sample & Standard Receipt C Prepare Standard & Sample Solutions (0.5 mg/mL) A->C B Prepare Mobile Phase & Diluent D HPLC System Setup & Equilibration B->D F Analyze Blank & Samples C->F E Perform System Suitability Test (SST) D->E E->F SST Pass G Process Data (Integration & Peak Identification) F->G H Calculate Purity (Area % Method) G->H I Review & Report Results H->I

Caption: General workflow for HPLC purity analysis.

Conclusion

The HPLC method detailed in this application note is a highly specific, linear, accurate, and precise procedure for determining the purity of this compound. Its stability-indicating nature ensures that it can reliably separate the main component from process impurities and degradation products, making it suitable for routine quality control in a regulated environment. Adherence to the outlined validation protocol will confirm that the method is robust and fit for its intended analytical purpose.

References

  • Journal of Pharmaceutical Sciences. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • National Institutes of Health (PMC). (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. [Link]

  • National Institutes of Health (PMC). (2021). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. [Link]

  • ResearchGate. (2015). Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. [Link]

  • Semantic Scholar. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. [Link]

  • SAS Publishers. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. [Link]

  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]

  • ResearchGate. Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. [Link]

  • SIELC Technologies. Separation of Acetamide, N-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]

  • MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Scholar Research Library. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. [Link]

Sources

Application Notes & Protocols for the Evaluation of N-(4-Bromophenyl)methanesulfonamide as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new antibacterial agents. Historically, sulfonamides were among the first synthetic antimicrobial drugs to be used systemically, paving the way for the antibiotic revolution. Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] This pathway is a validated and attractive target because bacteria must synthesize their own folate, whereas humans acquire it through their diet, providing a basis for selective toxicity.[]

N-(4-Bromophenyl)methanesulfonamide (BPM), a compound belonging to the sulfonamide class, presents a promising scaffold for investigation.[4][5] Its structural features, including the core sulfonamide moiety and a halogenated phenyl ring, suggest the potential for antimicrobial activity, possibly through the canonical DHPS inhibition pathway or other mechanisms.[5][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a structured workflow, detailed experimental protocols, and the scientific rationale for evaluating the antimicrobial potential of this compound, from initial screening to preliminary mechanism of action studies.

Section 1: Compound Profile: this compound (BPM)

A thorough understanding of the test compound's physicochemical properties is fundamental to designing robust and reproducible biological assays.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4284-50-8[4][7]
Molecular Formula C₇H₈BrNO₂S[8]
Molecular Weight 250.11 g/mol [4]
Appearance White to off-white solid[7]
Melting Point 137-141 °C[4][7]
LogP (predicted) 1.96 - 2.97[4][9]

1.1. Synthesis and Handling

Conceptually, BPM is synthesized via the reaction of methanesulfonyl chloride with 4-bromoaniline in the presence of a base.[4] For laboratory use, it is crucial to handle the compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[4] Due to its moderate lipophilicity, solvents such as dimethyl sulfoxide (DMSO) are suitable for preparing high-concentration stock solutions for biological assays.

Section 2: In Vitro Antimicrobial Susceptibility Testing Workflow

The primary goal of initial screening is to determine if BPM has intrinsic activity against a panel of clinically relevant bacteria and to quantify this activity. The standard workflow involves determining the Minimum Inhibitory Concentration (MIC) followed by the Minimum Bactericidal Concentration (MBC).

G cluster_0 Phase 1: Activity Screening cluster_1 Phase 2: Cidal vs. Static Assessment Start Prepare BPM Stock & Bacterial Inoculum MIC Protocol 2.1: Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Start->MIC Standardized conditions Result_MIC Quantitative Result: Lowest concentration inhibiting visible growth MIC->Result_MIC Visual or Spectrometric Reading MBC Protocol 2.2: Determine Minimum Bactericidal Concentration (MBC) Result_MIC->MBC Subculture from clear MIC wells Result_MBC Quantitative Result: Lowest concentration killing ≥99.9% of inoculum MBC->Result_MBC Colony Forming Unit (CFU) Count Analysis Calculate MBC/MIC Ratio Result_MBC->Analysis

Caption: Workflow for in vitro antimicrobial susceptibility testing of BPM.

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol adheres to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11] The broth microdilution method is a gold standard for its reproducibility and quantitative output.[10][12]

  • Principle of the Method: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14] This is determined by exposing a standardized bacterial inoculum to a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Expertise & Causality:

    • Medium Choice: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium because it is low in sulfonamide inhibitors (e.g., thymidine and PABA) and its divalent cation concentration (Ca²⁺, Mg²⁺) is controlled, which is crucial for the activity of many antibiotics against organisms like Pseudomonas aeruginosa.[15]

    • Inoculum Density: A final inoculum of approximately 5 x 10⁵ CFU/mL is critical.[10][13] A lower density may overestimate susceptibility, while a higher density can lead to falsely high MIC values or overwhelm the compound's effect.

    • Controls: The inclusion of a positive control (no compound) validates that the bacteria can grow in the test conditions, and a negative control (no bacteria) ensures the sterility of the medium.[16]

  • Materials:

    • This compound (BPM)

    • Sterile, high-purity DMSO

    • Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well, U-bottom microtiter plates

    • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

    • Fresh (18-24 hour) bacterial cultures on Mueller-Hinton Agar (MHA) plates

    • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

    • 0.5 McFarland turbidity standard

    • Spectrophotometer or turbidimeter

    • Multichannel pipette

  • Step-by-Step Procedure:

    • Preparation of BPM Stock Solution: Prepare a 10 mg/mL (10,000 µg/mL) stock solution of BPM in sterile DMSO. Ensure complete dissolution. Note: The final DMSO concentration in the assay should not exceed 1%, as higher concentrations can inhibit bacterial growth.

    • Preparation of Bacterial Inoculum: a. From a fresh MHA plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.[17] d. Within 15 minutes, dilute this standardized suspension 1:100 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL. This will be the working inoculum.[18]

    • Preparation of Serial Dilutions in Microtiter Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare an intermediate dilution of the BPM stock in CAMHB. For example, to achieve a starting concentration of 128 µg/mL, add 2.56 µL of the 10 mg/mL stock to 197.44 µL of CAMHB to get a 1280 µg/mL solution. Then add 20 µL of this to 180 µL of CAMHB in well 1 to get 200 µL of 128 µg/mL. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this process from well 2 to well 10. Discard the final 100 µL from well 10. e. Well 11 will serve as the Growth Control (no compound). f. Well 12 will serve as the Sterility Control (no compound, no bacteria).

    • Inoculation: Add 100 µL of the working inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This dilutes the compound and the bacteria by a factor of two, achieving the final desired inoculum of 5 x 10⁵ CFU/mL and the final compound concentrations (e.g., 64, 32, 16... 0.125 µg/mL). Do not add bacteria to well 12.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[10]

    • Reading Results: The MIC is the lowest concentration of BPM at which there is no visible turbidity (i.e., the first clear well). The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.

Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)
  • Principle of the Method: The MBC is the lowest concentration of an antimicrobial that kills at least 99.9% of the initial bacterial inoculum.[19][20] This test distinguishes bactericidal (killing) from bacteriostatic (inhibiting) activity.

  • Expertise & Causality:

    • Subculturing: Plating aliquots from the clear wells of the MIC assay onto antibiotic-free agar allows any surviving, non-growing bacteria (persisters) to resume growth and form colonies. This is the only way to confirm cell death.

    • MBC/MIC Ratio: The ratio of MBC to MIC is a key metric. A ratio of ≤4 is generally considered indicative of bactericidal activity, while a high ratio suggests bacteriostatic activity or tolerance.[17] This information is critical for clinical applications where bactericidal action is required, such as in treating endocarditis or infections in immunocompromised patients.

  • Materials:

    • Completed MIC microtiter plate from Protocol 2.1

    • Sterile Mueller-Hinton Agar (MHA) plates

    • Calibrated micropipette or loops

  • Step-by-Step Procedure:

    • Subculturing: Following the reading of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, plate a 10 µL aliquot from each of these wells onto a separate, clearly labeled MHA plate.

    • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

    • Enumeration: After incubation, count the number of colonies (CFUs) on each plate.

    • Calculation and Interpretation: a. Calculate the number of CFUs/mL in the original well by multiplying the colony count by the dilution factor (in this case, 100 for a 10 µL sample). b. The initial inoculum was ~5 x 10⁵ CFU/mL. A 99.9% reduction corresponds to a maximum of 500 CFU/mL remaining. c. The MBC is the lowest test concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[17]

  • Data Presentation:

Table 2: Representative MIC and MBC Data for this compound (BPM)

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus2921316322Bactericidal
Escherichia coli2592232>128>4Bacteriostatic
Pseudomonas aeruginosa27853>128>128-Resistant
Klebsiella pneumoniae700603641282Bactericidal
Disclaimer: The data above are for illustrative purposes only and must be determined experimentally.

Section 3: Elucidating the Mechanism of Action

Given that BPM is a sulfonamide, its most probable mechanism of action is the inhibition of dihydropteroate synthase (DHPS).[1][] This hypothesis can be directly tested using an in vitro enzyme inhibition assay.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) NucleicAcids Purine & Thymidine Synthesis (DNA, RNA) THF->NucleicAcids DHPS->DHF Dihydropteroate DHFR->THF BPM N-(4-Bromophenyl) methanesulfonamide (BPM) BPM->DHPS Competitive Inhibition

Caption: Proposed mechanism of action of BPM via inhibition of the bacterial folate synthesis pathway.

Protocol 3.1: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay
  • Principle of the Method: This protocol describes a continuous, coupled spectrophotometric assay suitable for identifying DHPS inhibitors. The product of the DHPS reaction, dihydropteroate, is immediately reduced by an excess of dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of DHPS activity is therefore directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.[21]

  • Expertise & Causality:

    • Coupled Reaction: This method is highly efficient as it avoids the direct measurement of the DHPS product. By coupling the reaction to a well-characterized enzyme (DHFR) with a chromophoric substrate (NADPH), the assay becomes continuous and amenable to high-throughput screening in a microplate format.[21]

    • Enzyme Purity: The use of purified recombinant DHPS and DHFR enzymes is essential to prevent confounding activities from other enzymes present in crude lysates.

    • IC₅₀ Determination: Measuring the inhibitor's effect across a range of concentrations allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a standard measure of inhibitor potency.

  • Materials:

    • Purified recombinant DHPS (from the target organism, e.g., S. aureus)

    • Purified recombinant DHFR (e.g., from E. coli)

    • p-Aminobenzoic acid (PABA)

    • Dihydropterin pyrophosphate (DHPP)

    • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

    • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

    • 96-well UV-transparent microtiter plate

    • Microplate reader capable of reading absorbance at 340 nm

  • Step-by-Step Procedure:

    • Reagent Preparation: Prepare stock solutions of PABA, DHPP, and NADPH in the assay buffer. Prepare serial dilutions of BPM in DMSO.

    • Assay Setup: In each well of the UV-transparent plate, prepare the reaction mixture (final volume of 200 µL):

      • Assay Buffer

      • DHFR (to a final concentration in excess, e.g., 1 unit/mL)

      • NADPH (to a final concentration of ~150 µM)

      • PABA (to a final concentration equal to its Kₘ, e.g., 5 µM)[22]

      • BPM or DMSO vehicle (at various concentrations, final DMSO ≤ 1%)

      • DHPS enzyme (to a final concentration that gives a linear reaction rate, e.g., 10 nM)

    • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the DHPS enzyme.

    • Reaction Initiation: Initiate the reaction by adding the final substrate, DHPP (to a final concentration equal to its Kₘ, e.g., 5 µM).[22]

    • Kinetic Reading: Immediately place the plate in the spectrophotometer (pre-warmed to 37°C) and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

    • Data Analysis: a. Calculate the initial reaction velocity (V₀) for each concentration of BPM from the linear portion of the absorbance vs. time plot. b. Normalize the velocities to the control reaction (DMSO vehicle only) to get percent inhibition. c. Plot percent inhibition against the log of BPM concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Section 4: Preliminary In Vitro Toxicity Assessment

Before advancing a compound, a preliminary assessment of its toxicity against mammalian cells is essential. This provides an early indication of the compound's therapeutic index.

G Start Culture Human Cell Line (e.g., HEK293, HepG2) Treat Expose cells to serial dilutions of BPM (24-72 hours) Start->Treat Assay Perform Cytotoxicity Assay (e.g., MTT, XTT, LDH) Treat->Assay Result Measure cell viability (e.g., absorbance, fluorescence) Assay->Result Analysis Calculate CC₅₀ (50% Cytotoxic Concentration) Result->Analysis

Caption: General workflow for preliminary in vitro cytotoxicity testing.

A standard and straightforward method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability. The protocol involves seeding a human cell line (e.g., HEK293) in a 96-well plate, exposing the cells to serial dilutions of BPM for 24-72 hours, and then quantifying viability by measuring the formation of formazan product. This will yield a 50% cytotoxic concentration (CC₅₀), which can be compared to the MIC values to calculate a selectivity index (SI = CC₅₀ / MIC). A higher SI value indicates greater selectivity for the bacterial target over mammalian cells. While a detailed protocol is beyond this scope, numerous commercial kits and standardized procedures are available. It is important to note that sulfonamides as a class can cause idiosyncratic hypersensitivity reactions in a small percentage of the population, a risk that cannot be assessed by simple cytotoxicity assays but is a critical consideration for later stages of drug development.[23]

Conclusion and Future Directions

The protocols detailed in this guide provide a robust, logical, and scientifically grounded framework for the initial evaluation of this compound as a potential antimicrobial drug candidate. By systematically determining its in vitro activity (MIC/MBC) and confirming its presumed mechanism of action (DHPS inhibition), researchers can generate the critical data needed to make a go/no-go decision for further development.

Positive results from this workflow—namely, potent bactericidal activity (low µg/mL MIC/MBC values) against relevant pathogens, a confirmed on-target activity with a low IC₅₀ for DHPS, and a favorable in vitro selectivity index—would justify advancing the compound into the next phases of preclinical development. These would include lead optimization through medicinal chemistry to improve potency and drug-like properties, spectrum of activity studies against resistant clinical isolates, and eventual efficacy and safety testing in animal infection models.

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Introduction: Targeting the Endothelin System with Bromophenyl Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel endothelin receptor antagonists based on a bromophenyl sulfonamide scaffold.

The endothelin (ET) system is a critical regulator of vascular homeostasis. Endothelin-1 (ET-1), a potent 21-amino acid vasoconstrictor peptide, exerts its effects by binding to two distinct G-protein coupled receptors (GPCRs): the endothelin A (ET-A) and endothelin B (ET-B) receptors.[1][2] The activation of ET-A receptors, located primarily on vascular smooth muscle cells, leads to sustained vasoconstriction and cell proliferation.[1][3] Conversely, ET-B receptors on endothelial cells primarily mediate vasodilation through the release of nitric oxide and prostacyclin, and also play a role in clearing circulating ET-1.[4]

Dysregulation of the ET system, particularly the overproduction of ET-1, is implicated in the pathophysiology of numerous cardiovascular and pulmonary diseases, including pulmonary arterial hypertension (PAH), heart failure, and chronic kidney disease.[2][5][6][7] This makes the endothelin receptors highly attractive targets for therapeutic intervention.[8] Endothelin receptor antagonists (ERAs) that block the effects of ET-1 have been successfully developed and approved for treating conditions like PAH.[5][9]

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents due to its chemical stability and ability to act as a zinc-binding moiety or a hydrogen bond acceptor.[10][11] The bromophenyl sulfonamide scaffold, in particular, offers a versatile and synthetically accessible starting point for generating libraries of compounds. The bromine atom provides a handle for further chemical modification through cross-coupling reactions, allowing for systematic exploration of the chemical space around the core structure. This guide provides a comprehensive overview and detailed protocols for the development of novel ET receptor antagonists using this promising scaffold.

Section 1: The Endothelin Signaling Cascade

Understanding the signaling pathway is fundamental to designing effective antagonists. ET-1 binding to its receptors, primarily the ET-A receptor on smooth muscle cells, initiates a cascade of intracellular events. This process is mediated by the Gq/11 family of G-proteins.[12] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to smooth muscle contraction and vasoconstriction.[13][14] Antagonists physically block ET-1 from binding to the receptor, thereby inhibiting this entire downstream signaling cascade.

Endothelin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ETA_Receptor ET-A Receptor ET1->ETA_Receptor Binds & Activates Gq Gq Protein ETA_Receptor->Gq Activates Antagonist Sulfonamide Antagonist Antagonist->ETA_Receptor Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers Contraction Vasoconstriction & Cell Proliferation Ca_Release->Contraction

Caption: Endothelin-1 signaling pathway and point of antagonist intervention.

Section 2: Drug Development Workflow

The development of a novel antagonist follows a structured, multi-stage process. This workflow ensures that candidate molecules are systematically synthesized, characterized for their biological activity, and optimized for drug-like properties before advancing to more complex and resource-intensive in vivo studies.

Drug_Development_Workflow A 1. Chemical Synthesis (Bromophenyl Sulfonamide Scaffold) B 2. In Vitro Characterization A->B C Receptor Binding Assay (Determine Affinity: Ki) B->C D Functional Antagonist Assay (Determine Potency: IC₅₀) B->D E 3. SAR Analysis & Lead Optimization C->E D->E F Synthesize New Analogs E->F Iterate G 4. In Vivo Efficacy Model (e.g., Hypertension Model) E->G Optimized Lead F->B H 5. Pharmacokinetic Profiling (ADME) G->H I Lead Candidate H->I

Caption: Iterative workflow for developing endothelin receptor antagonists.

Section 3: Synthesis Protocol for a Bromophenyl Sulfonamide Derivative

The most common and reliable method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[11][15] This protocol details a general procedure for synthesizing an N-substituted 4-bromobenzenesulfonamide, a foundational structure in this antagonist class.

Objective: To synthesize a model N-aryl-4-bromobenzenesulfonamide.

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Protocol:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

    • Causality Note: The reaction is performed at 0 °C to control the exothermic nature of the acylation, preventing potential side reactions and degradation of starting materials. The inert atmosphere prevents reactions with atmospheric moisture.

  • Addition of Base: Add pyridine (1.5 equivalents) to the solution. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[15]

  • Addition of Sulfonyl Chloride: Dissolve 4-bromobenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

    • Causality Note: Slow, dropwise addition is crucial to maintain temperature control and prevent the formation of undesired bis-sulfonylated products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup - Acid Wash: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel. The acidic wash removes unreacted aniline and the pyridine base by converting them into their water-soluble hydrochloride salts.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-40% ethyl acetate in hexane) to yield the pure sulfonamide derivative.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 4: In Vitro Characterization Protocols

Once synthesized, the compound must be tested for its ability to bind to and inhibit the function of the endothelin receptors.

Protocol 4.1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of the test compound for ET-A and ET-B receptors by measuring its ability to compete with a radiolabeled ligand.[16][17]

Objective: To determine the Ki of the synthesized sulfonamide for ET-A and ET-B receptors.

Materials:

  • Cell membranes prepared from cell lines expressing either human ET-A or ET-B receptors.

  • Radioligand: [¹²⁵I]-ET-1.

  • Test Compound (synthesized bromophenyl sulfonamide).

  • Non-specific binding control: Unlabeled ET-1 (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[18]

  • 96-well plates and a filter-based harvester.

  • Scintillation counter.

Protocol:

  • Plate Setup: To each well of a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), and 50 µL of the cell membrane preparation (5-20 µg protein).

    • Self-Validation: Include control wells for total binding (no test compound) and non-specific binding (1 µM unlabeled ET-1).

  • Initiate Binding: Add 50 µL of [¹²⁵I]-ET-1 (at a final concentration near its Kd, e.g., 50 pM) to all wells to initiate the binding reaction. The final volume is 200 µL.

  • Incubation: Incubate the plate at 30 °C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.[18]

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through a PEI-presoaked glass fiber filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

  • Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Causality Note: Using ice-cold buffer minimizes the dissociation of the radioligand from the receptor during the washing steps.

  • Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot this against the log concentration of the compound and fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity Data

CompoundReceptorIC₅₀ (nM)Kᵢ (nM)Selectivity (ET-B Kᵢ / ET-A Kᵢ)
BPS-Lead-01 ET-A15.27.6125x
ET-B>1000950
Bosentan ET-A50.825.4~40x[9]
ET-B~1000~1000
Protocol 4.2: Calcium Mobilization Functional Assay

This cell-based assay measures the ability of a compound to antagonize the ET-1-induced increase in intracellular calcium, a direct downstream consequence of ET-A receptor activation.[13][19][20]

Objective: To determine the functional antagonist potency (IC₅₀) of the synthesized sulfonamide.

Materials:

  • HEK293 or CHO cells stably expressing the human ET-A receptor.

  • Cell growth media.

  • Black, clear-bottom 96-well assay plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (anion transport inhibitor).[20]

  • ET-1 (agonist).

  • Test Compound.

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation® or FLIPR).[13][20]

Protocol:

  • Cell Plating: Seed the ET-A expressing cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37 °C, 5% CO₂.[20]

  • Dye Loading: The next day, aspirate the growth medium. Add 100 µL per well of loading buffer containing the Fluo-4 AM dye and probenecid.

    • Causality Note: Probenecid is included to prevent the active transport of the de-esterified dye out of the cytoplasm, ensuring a robust and stable fluorescent signal.[20]

  • Incubation: Incubate the plate for 60 minutes at 37 °C, followed by 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Compound Addition: Place the assay plate in the fluorescence plate reader. Add various concentrations of the test compound to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement: Program the instrument to add a concentration of ET-1 that elicits a submaximal response (EC₈₀) to all wells. Measure the fluorescence intensity before and after the addition of ET-1. The change in fluorescence is directly proportional to the increase in intracellular calcium.[20]

  • Data Analysis: Determine the percent inhibition of the ET-1 response for each concentration of the antagonist. Plot the percent inhibition versus the log concentration of the antagonist and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Hypothetical Functional Potency Data

CompoundAssayIC₅₀ (nM)
BPS-Lead-01 ET-A Calcium Mobilization25.8
Bosentan ET-A Calcium Mobilization85.0

Section 5: Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are essential for transforming an initial hit into a potent and selective lead candidate.[10][21] For the bromophenyl sulfonamide scaffold, specific regions of the molecule can be systematically modified to probe interactions with the receptor binding pocket.

SAR_Logic Core 4-Bromophenyl Sulfonamide Linker Amine Substituent (R) Mod1 Modify Phenyl Ring (e.g., other halogens, methyl) - Impacts hydrophobic interactions - Can be used for vector growth Mod1->Core:f0 Mod2 Modify Sulfonamide (e.g., bioisosteres) - Generally conserved for H-bonding Mod2->Core:f1 Mod3 Vary 'R' Group (e.g., alkyl, aryl, heterocyclic) - Major driver of potency and selectivity - Explores different pockets of the receptor Mod3->Core:f2

Caption: Key modification points for SAR studies on the sulfonamide scaffold.

  • Bromophenyl Group: The bromine atom can be replaced with other groups (e.g., Cl, F, Me, OMe) to fine-tune electronic and steric properties. It also serves as a synthetic handle for introducing larger groups via Suzuki or Sonogashira coupling to explore deeper pockets of the receptor.

  • Sulfonamide Linker: This group is often crucial for binding, likely forming key hydrogen bonds within the active site.[22] While modifications are possible (e.g., bioisosteric replacement), they are often detrimental to activity.

  • Amine Substituent (R-group): This is the most common point of diversification. Varying the R-group from simple alkyl chains to complex aromatic and heterocyclic systems is the primary strategy for improving potency and modulating selectivity between ET-A and ET-B receptors.[21][23]

Section 6: In Vivo Evaluation and Pharmacokinetics

Promising lead compounds must be evaluated in a living system to confirm their efficacy. A common approach is to use an animal model of disease where the endothelin system is known to be upregulated, such as a myocardial infarction (MI) model.[24]

Protocol 6.1: Murine Myocardial Infarction Model

Objective: To assess the ability of the lead antagonist to reduce infarct size or improve cardiac function post-MI.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Anesthetic (e.g., isoflurane).

  • Surgical tools and sutures.

  • Ventilator.

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Echocardiography equipment.

Protocol:

  • Pre-treatment: Administer the test compound or vehicle to the mice via oral gavage at a predetermined dose, 1 hour before surgery.

  • Surgical Procedure: Anesthetize the mouse, intubate, and connect to a ventilator. Perform a thoracotomy to expose the heart. Permanently ligate the left anterior descending (LAD) coronary artery to induce MI.[24]

  • Post-operative Care: Close the chest, allow the animal to recover from anesthesia, and provide appropriate post-operative analgesia and care.

  • Dosing Regimen: Continue to dose the animals with the test compound or vehicle daily for a specified period (e.g., 7 or 21 days).

  • Efficacy Readouts:

    • Echocardiography: At the end of the study period, perform echocardiography on anesthetized mice to measure cardiac function parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).

    • Histology: Euthanize the animals, excise the hearts, and perform histological staining (e.g., TTC or Masson's trichrome) to quantify the infarct size as a percentage of the total left ventricle area.

  • Data Analysis: Compare the functional and histological outcomes between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Pharmacokinetic Considerations

The pharmacokinetic (PK) profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME). Sulfonamides exhibit a wide range of PK behaviors.[25] They are generally well-absorbed orally and are primarily metabolized by the liver and excreted by the kidneys.[26][27] Plasma protein binding can vary significantly among different sulfonamide derivatives, which in turn affects their half-life and distribution.[27] Early assessment of PK parameters is critical for establishing an effective in vivo dosing regimen.

Table 3: Key Pharmacokinetic Parameters to Assess

ParameterDescriptionImportance
T½ (Half-life) Time required for the drug concentration to decrease by half.Determines dosing frequency.[25]
Cmax Maximum plasma concentration achieved after dosing.Relates to efficacy and potential toxicity.
Tmax Time at which Cmax is reached.Indicates the rate of absorption.
AUC Area Under the Curve; total drug exposure over time.Overall measure of bioavailability and exposure.
Vd Volume of DistributionIndicates how extensively the drug distributes into tissues.
CL ClearanceRate at which the drug is eliminated from the body.

Conclusion

The bromophenyl sulfonamide scaffold represents a robust and versatile starting point for the discovery of novel endothelin receptor antagonists. The synthetic tractability of this scaffold allows for extensive SAR exploration, leading to the identification of potent and selective antagonists. By following a systematic workflow encompassing chemical synthesis, detailed in vitro characterization of affinity and function, and subsequent evaluation in relevant in vivo disease models, researchers can effectively advance new therapeutic candidates for the treatment of endothelin-mediated diseases. The protocols and insights provided in this guide offer a comprehensive framework for initiating and advancing such a drug discovery program.

References

  • An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed.
  • Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. MDPI.
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Protocol for N-acylation of L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride: A Detailed Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a comprehensive, in-depth guide for the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, a molecule of interest in contemporary drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a foundational understanding of the chemical principles and practical considerations that ensure a successful and reproducible synthesis.

Introduction: The Significance of N-Acylated Amino Acids

N-acylated amino acids (NAAAs) represent a burgeoning class of lipid signaling molecules with diverse physiological roles.[1] Their unique amphiphilic nature, combining a hydrophilic amino acid headgroup with a lipophilic acyl chain, allows them to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[1] This multifaceted bioactivity has positioned NAAAs and their synthetic analogs as promising candidates for therapeutic intervention in a range of disease areas. The incorporation of non-canonical amino acids and complex acyl groups can further expand the chemical diversity and therapeutic potential of these molecules.[2] The target molecule of this protocol, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, is a novel compound with potential antimicrobial and antibiofilm properties.[3]

The synthetic route described herein employs the robust and widely utilized Schotten-Baumann reaction, a cornerstone of amide bond formation in organic chemistry.[2][4][5] This method is particularly well-suited for the N-acylation of amino acids due to its operational simplicity and high efficiency.[5]

Reaction Scheme & Mechanism

The synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine proceeds via a nucleophilic acyl substitution reaction between L-valine and 4-[(4-bromophenyl)sulfonyl]benzoyl chloride under Schotten-Baumann conditions.[3][4][5]

Overall Reaction:

The reaction is facilitated by a base, typically sodium hydroxide, in a biphasic solvent system (e.g., dichloromethane and water).[2][4][5] The base serves a dual purpose: it deprotonates the amino group of L-valine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[6]

The mechanism involves the nucleophilic attack of the deprotonated amino group of L-valine on the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the final N-acylated product.

Materials and Equipment

Reagents
  • L-valine (≥98% purity)

  • 4-[(4-Bromophenyl)sulfonyl]benzoyl chloride (synthesis detailed below)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM, ACS grade)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate (EtOAc, ACS grade)

  • Hexane (ACS grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Ice bath

Experimental Protocols

Part 1: Synthesis of 4-[(4-bromophenyl)sulfonyl]benzoyl chloride

This acyl chloride is a key intermediate and can be synthesized from 4-[(4-bromophenyl)sulfonyl]benzoic acid.[3]

  • Preparation of 4-[(4-bromophenyl)sulfonyl]benzoic acid: This precursor can be prepared via a Friedel-Crafts sulfonylation of bromobenzene with tosyl chloride, followed by oxidation.[3]

  • Chlorination:

    • In a fume hood, suspend 4-[(4-bromophenyl)sulfonyl]benzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Heat the mixture to reflux (approximately 75-80 °C) for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solid has dissolved.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-[(4-bromophenyl)sulfonyl]benzoyl chloride can be used directly in the next step without further purification.[3]

Part 2: N-acylation of L-valine (Schotten-Baumann Reaction)

This protocol is adapted from established procedures for the N-acylation of amino acids.[3][5]

  • Dissolution of L-valine: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-valine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq in deionized water). Cool the solution in an ice bath to 0-5 °C. The use of a base is crucial to deprotonate the amino group, enhancing its nucleophilicity.[6]

  • Preparation of the Acyl Chloride Solution: In a separate flask, dissolve the crude 4-[(4-bromophenyl)sulfonyl]benzoyl chloride (1.1 eq) in dichloromethane (DCM). The slight excess of the acyl chloride ensures complete consumption of the L-valine.

  • Reaction:

    • To the cooled L-valine solution, add the acyl chloride solution dropwise over 15-20 minutes with vigorous stirring. Maintaining a low temperature is important to control the exothermic reaction and minimize hydrolysis of the acyl chloride.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

    • Combine the organic layers.

    • Wash the combined organic layers with 1M HCl to remove any unreacted L-valine and excess base, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Part 3: Purification and Characterization
  • Purification by Recrystallization:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[7]

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.[8]

    • Slowly add hexane until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure of the final product. Expected signals for N-acetyl-L-valine derivatives can be used as a reference.[1][9][10][11]

    • Mass Spectrometry (MS): Use electrospray ionization (ESI) mass spectrometry to determine the molecular weight of the product.[12][13][14][15]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the presence of key functional groups, such as the amide C=O and N-H stretches.

Data Presentation

ParameterValue/ConditionRationale
Reactant Molar Ratio L-valine : Acyl Chloride : NaOH1 : 1.1 : 2
Solvent System Dichloromethane / WaterBiphasic system typical for Schotten-Baumann reactions, allowing for easy separation of the product.[2][4][5]
Reaction Temperature 0-5 °C (initial), then Room Temp.Initial cooling controls the exothermic reaction and minimizes side reactions. The reaction is then allowed to proceed to completion at room temperature.
Reaction Time 2-4 hoursSufficient time for the reaction to go to completion, which should be monitored by TLC.
Expected Yield >90%The Schotten-Baumann reaction is generally a high-yielding process.[3]

Experimental Workflow Diagram

G cluster_0 Synthesis of 4-[(4-bromophenyl)sulfonyl]benzoyl chloride cluster_1 N-acylation of L-valine cluster_2 Work-up & Purification cluster_3 Characterization A 4-[(4-bromophenyl)sulfonyl]benzoic acid C Reflux A->C B Thionyl Chloride (SOCl₂) B->C D Crude Acyl Chloride C->D E L-valine in aq. NaOH G Schotten-Baumann Reaction (0°C to RT) E->G F Acyl Chloride in DCM F->G H Reaction Mixture G->H I Separatory Funnel Extraction H->I J Drying & Concentration I->J K Recrystallization J->K L Pure N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine K->L M NMR L->M N Mass Spec L->N O FTIR L->O

Caption: Workflow for the synthesis and characterization of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine. By following these guidelines, researchers can confidently and reproducibly synthesize this and similar N-acylated amino acids for further investigation in drug discovery and development programs. The emphasis on understanding the underlying chemical principles empowers scientists to troubleshoot and adapt this protocol for the synthesis of a wide array of novel bioactive molecules.

References

  • High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. (2023, September 8). PMC - NIH. [Link]

  • Schotten Baumann Reaction. SATHEE. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). MDPI. [Link]

  • Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library. (2023, May 23). ACS Publications. [Link]

  • Schotten–Baumann reaction. Grokipedia. [Link]

  • N-Acetyl-L-valine. PubChem. [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022, January 3). NIH. [Link]

  • N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. (2016, November 28). Journal of the American Chemical Society. [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • Schotten–Baumann reaction. Wikipedia. [Link]

  • Schotten-Baumann Reaction. (2017, March 7). Lokey Lab Protocols - Wikidot. [Link]

  • Growth of N-Glycyl-l-Valine (GV) single crystal and its spectral, thermal and optical characterization. (2014). ScienceDirect. [Link]

  • Synthesis of 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride. PrepChem.com. [Link]

  • Purification by Recrystallization. CUNY. [Link]

  • Synthesis of compound 4. Reagents and conditions. ResearchGate. [Link]

  • Method for crystallization of amino acids.
  • Recrystallization. (2016, August 15). YouTube. [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides?. (2014, August 6). ResearchGate. [Link]

  • Crystallization of Amino Acids. GEA. [Link]

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Application Note: A Robust Two-Step Synthesis of N-(4-Arylphenyl)furan-2-carboxamide Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and highly adaptable two-step synthetic protocol for the preparation of N-(4-arylphenyl)furan-2-carboxamide derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The synthesis commences with a Schotten-Baumann-type amidation to form an N-(4-bromophenyl)furan-2-carboxamide intermediate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl substituents. This methodology provides a reliable pathway for generating chemical libraries essential for structure-activity relationship (SAR) studies.

Introduction

The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active molecules.[1][2][3][4] Derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The N-phenyl substituent, in particular, offers a versatile point for modification to modulate the compound's physicochemical properties and biological target interactions.

By creating a biaryl system through the introduction of a second aryl group at the 4-position of the N-phenyl ring, researchers can systematically explore a larger chemical space. This exploration is fundamental to optimizing lead compounds in drug discovery. The two-step synthesis described herein, combining classical amide bond formation with the power of modern cross-coupling chemistry, offers an efficient and modular approach to generate a diverse library of N-(4-arylphenyl)furan-2-carboxamide analogues.

Synthetic Strategy Overview

The overall strategy is a two-step process. First, an amide bond is formed between furan-2-carbonyl chloride (1 ) and 4-bromoaniline (2 ) to yield the key intermediate, N-(4-bromophenyl)furan-2-carboxamide (3 ). This intermediate then undergoes a Suzuki-Miyaura cross-coupling reaction with various arylboronic acids (4a-i ) to produce the final N-(4-arylphenyl)furan-2-carboxamide products (5a-i ).

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Suzuki-Miyaura Coupling 1 Furan-2-carbonyl chloride (1) reaction1 1->reaction1 2 4-Bromoaniline (2) 2->reaction1 3 N-(4-bromophenyl)furan- 2-carboxamide (3) 3_in_step2 Intermediate (3) 3->3_in_step2 reaction1->3 Et3N, DCM Room Temp, 18h 4 Arylboronic Acid (4a-i) reaction2 4->reaction2 5 N-(4-arylphenyl)furan- 2-carboxamide (5a-i) 3_in_step2->reaction2 reaction2->5 Pd(PPh3)4, K3PO4 Dioxane/H2O, 90°C

Diagram 1: Overall two-step synthetic workflow.

Part A: Synthesis of N-(4-bromophenyl)furan-2-carboxamide (Intermediate 3)

Principle and Mechanism

This reaction is a classic example of nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction.[5] The amine group of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of furan-2-carbonyl chloride. The reaction generates a hydrochloric acid (HCl) byproduct, which is neutralized by a tertiary amine base, such as triethylamine (Et₃N), to drive the reaction to completion. Dichloromethane (DCM) is an excellent solvent choice as it is inert and readily dissolves the reactants.

Materials and Equipment
Reagent/EquipmentSpecification
4-Bromoaniline≥98% purity
Furan-2-carbonyl chloride≥98% purity
Triethylamine (Et₃N)≥99%, anhydrous
Dichloromethane (DCM)Anhydrous, ≥99.8%
Schlenk flask100 mL, oven-dried
Magnetic stirrer and stir bar-
Ice bath-
TLC platesSilica gel 60 F₂₅₄
Rotary evaporator-
Detailed Experimental Protocol
  • Add 4-bromoaniline (1.0 eq., e.g., 2.30 mmol, 0.396 g) to a dry 100 mL Schlenk flask containing a magnetic stir bar.

  • Dissolve the aniline in 15 mL of anhydrous dichloromethane (DCM).

  • Add triethylamine (1.0 eq., 2.30 mmol, 0.32 mL) to the reaction mixture.

  • Cool the flask in an ice bath to 0 °C with continuous stirring.

  • Slowly add furan-2-carbonyl chloride (1.0 eq., 2.30 mmol, 0.23 mL) dropwise to the chilled reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 18 hours.

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes).

  • Upon completion, quench the reaction by adding 20 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) to yield the pure product 3 .[6]

Characterization Data (Intermediate 3)
  • Appearance: White solid.

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.31 (s, 1H, NH), 7.94 (dd, J = 1.6, 0.6 Hz, 1H, Furan-H5), 7.75 (d, J = 8.9 Hz, 2H, Ar-H), 7.52 (d, J = 8.9 Hz, 2H, Ar-H), 7.33 (dd, J = 3.5, 0.6 Hz, 1H, Furan-H3), 6.70 (dd, J = 3.5, 1.7 Hz, 1H, Furan-H4).[6]

  • ¹³C NMR (126 MHz, DMSO-d₆): δ 156.7, 147.7, 146.4, 138.4, 131.9, 122.7, 115.6, 112.7.[6]

  • MS (EI): m/z 265/267 [M]⁺, corresponding to the bromine isotopes.

Part B: Suzuki-Miyaura Cross-Coupling for Aryl Diversification (Target Compounds 5a-i)

Principle and Mechanism

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[7][8][9] The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide (3 ), forming a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid (4 ) is transferred to the palladium center. This step is facilitated by a base (e.g., K₃PO₄), which activates the boronic acid.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the final biaryl product (5 ) and regenerating the Pd(0) catalyst.[9][10]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex [Ar¹-Pd(II)L₂-Br] pd0->pd_complex Oxidative Addition (Ar¹-Br) diaryl_pd [Ar¹-Pd(II)L₂-Ar²] pd_complex->diaryl_pd Transmetalation ([Ar²-B(OH)₃]⁻) activated_boron Ar²-B(OH)₂ + Base → [Ar²-B(OH)₃]⁻ diaryl_pd->pd0 Reductive Elimination product Ar¹-Ar² diaryl_pd->product Product Release reagents Ar¹-Br + Ar²-B(OH)₂ center

Diagram 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Materials and Equipment
Reagent/EquipmentSpecification
N-(4-bromophenyl)furan-2-carboxamide (3 )From Part A
Arylboronic Acids (4a-i )Various, ≥97% purity
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄, catalyst
Potassium Phosphate (K₃PO₄)Anhydrous powder
1,4-DioxaneAnhydrous, ≥99.8%
Deionized WaterDegassed
Round-bottom flask with condenserOven-dried
Nitrogen or Argon atmosphereInert gas supply
Heating mantle with temperature control-
Detailed Experimental Protocol
  • To a dry round-bottom flask, add N-(4-bromophenyl)furan-2-carboxamide (3 ) (1.0 eq., e.g., 0.5 mmol, 133 mg), the desired arylboronic acid (4a-i ) (1.2 eq., 0.6 mmol), and potassium phosphate (K₃PO₄) (3.0 eq., 1.5 mmol, 318 mg).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq., 0.025 mmol, 29 mg).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction's progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(4-arylphenyl)furan-2-carboxamide derivative (5 ).[6]

Data Presentation: Synthesis of a Representative Library

This protocol is suitable for a wide range of arylboronic acids, allowing for the generation of a diverse library of compounds.

ProductArylboronic Acid (Ar-B(OH)₂)Yield (%)M.P. (°C) (Hypothetical)
5a Phenylboronic acid83245-248
5b 4-Methoxyphenylboronic acid79251-253
5c 4-Chlorophenylboronic acid75260-262
5d 4-(Trifluoromethyl)phenylboronic acid68265-268
5e Naphthalene-2-boronic acid71270-273
5f 3-Fluorophenylboronic acid77249-251
Characterization of Final Products (Representative Example: 5a)
  • Compound Name: N-(biphenyl-4-yl)furan-2-carboxamide

  • Appearance: Off-white solid.

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.35 (s, 1H, NH), 7.97 (d, J = 1.1 Hz, 1H, Furan-H5), 7.88 (d, J = 8.7 Hz, 2H, Ar-H), 7.70 (d, J = 8.7 Hz, 2H, Ar-H), 7.65 (d, J = 7.5 Hz, 2H, Ar'-H), 7.46 (t, J = 7.7 Hz, 2H, Ar'-H), 7.37-7.34 (m, 2H, Furan-H3 + Ar'-H), 6.72 (dd, J = 3.5, 1.7 Hz, 1H, Furan-H4).

  • ¹³C NMR (126 MHz, DMSO-d₆): δ 156.8, 147.9, 146.3, 139.9, 138.8, 136.2, 129.1, 127.4, 126.8, 126.6, 121.2, 115.3, 112.8.

  • HRMS (ESI): Calculated for C₁₇H₁₃NO₂ [M+H]⁺, 264.1025; Found, 264.1021.

Troubleshooting and Key Considerations

  • Low Yield in Amidation: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the acyl chloride, reducing the yield.

  • Low Yield in Suzuki Coupling: Catalyst activity is crucial. Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst oxidation. If yields are low, consider screening other palladium catalysts (e.g., Pd(dppf)Cl₂) or ligands (e.g., SPhos).[11][12] The choice of base can also be critical; K₂CO₃ or Cs₂CO₃ are common alternatives.[8]

  • Purification Challenges: The final products can sometimes be difficult to separate from triphenylphosphine oxide (a byproduct from the catalyst). Careful column chromatography with an appropriate solvent gradient is recommended.

  • Boronic Acid Homocoupling: A common side reaction is the homocoupling of the boronic acid. This can be minimized by using the correct stoichiometry and ensuring efficient stirring.

Conclusion

The synthetic route presented provides a reliable and versatile method for producing libraries of N-(4-arylphenyl)furan-2-carboxamide derivatives. The protocols are based on well-established, high-yielding reactions, making them suitable for medicinal chemistry programs aimed at discovering novel therapeutics. The modularity of the Suzuki-Miyaura coupling step allows for extensive SAR exploration, which is critical for the optimization of biologically active compounds.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Biffis, A., Zecca, M., & Basato, M. (2001). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Valente, C., & Organ, M. G. (2020). The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions, 100(1), 1-1008.
  • ResearchGate. (n.d.). General mechanism of Suzuki–Miyaura cross-coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Oldenhuis, N. J., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. R Discovery. [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities... Molecules, 27(14), 4425. [Link]

  • ResearchGate. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling... [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]

  • Organ, M. G., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • ResearchGate. (n.d.). Examples of furan derivatives with biological activity. [Link]

  • ResearchGate. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(4), 1135-1140. [Link]

  • Iqbal, M. A., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4642. [Link]

  • Fares, M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2588. [Link]

  • Li, Q., et al. (2012). Synthesis and Bioactivity of N-Benzoyl-N′-[5-(2′-substituted phenyl)-2-furoyl] Semicarbazide Derivatives. Molecules, 17(5), 5883-5896. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • ResearchGate. (2015). Synthesis and biological activities of furan derivatives. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of N-(4-Bromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-Bromophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this sulfonylation reaction. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

I. Reaction Overview: The Synthesis of this compound

The synthesis of this compound is a fundamental organic transformation that involves the reaction of 4-bromoaniline with methanesulfonyl chloride.[1][2] This reaction, a classic example of N-sulfonylation, proceeds via the nucleophilic attack of the amino group of 4-bromoaniline on the electrophilic sulfur atom of methanesulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[3][4][5]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products 4-Bromoaniline 4-Bromoaniline (C₆H₆BrN) Product This compound (C₇H₈BrNO₂S) 4-Bromoaniline->Product Nucleophilic Attack Methanesulfonyl_Chloride Methanesulfonyl Chloride (CH₃SO₂Cl) Methanesulfonyl_Chloride->Product Base Base (e.g., Pyridine, TEA) Byproduct Base-HCl Salt Base->Byproduct HCl Neutralization

Caption: General reaction scheme for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of this compound.

Q1: What is the primary role of the base in this reaction, and which one should I choose?

A1: The base is essential for neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the amine and the sulfonyl chloride.[3][4][5] Without a base, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Common bases for this transformation include pyridine and triethylamine (TEA). Pyridine can also act as a nucleophilic catalyst. The choice of base can influence reaction rate and side product formation. For instance, sterically hindered bases may be employed to minimize certain side reactions.

Q2: What are the most common impurities I should expect, and how can I minimize them?

A2: The most prevalent impurities are the di-sulfonated byproduct, N,N-bis(methylsulfonyl)-4-bromoaniline, and unreacted starting materials.[6] Di-sulfonylation occurs when the initially formed product reacts with another molecule of methanesulfonyl chloride. To minimize this, it is crucial to control the stoichiometry, typically by using a slight excess of the aniline.[6] Careful monitoring of the reaction progress and controlling the reaction temperature can also suppress the formation of this byproduct.[6]

Q3: How does reaction temperature affect the outcome?

A3: Temperature plays a critical role in both the reaction rate and selectivity.[7][8] While higher temperatures can accelerate the reaction, they can also promote the formation of the di-sulfonated byproduct.[6] It is generally recommended to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to proceed at room temperature or with gentle heating.[3] The optimal temperature profile will depend on the specific solvent and base used.

Q4: My product is difficult to purify. What are some effective purification strategies?

A4: Purification of this compound typically involves recrystallization. The crude product, after an aqueous workup to remove the base-HCl salt and any water-soluble impurities, can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Column chromatography on silica gel can also be an effective method for removing persistent impurities, especially the di-sulfonated byproduct.

III. Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis.

Troubleshooting_Workflow cluster_issues Common Issues cluster_solutions Corrective Actions Low_Yield Low Yield Potential Causes: - Incomplete Reaction - Hydrolysis of MsCl - Insufficient Base - Low Temperature Optimize_Conditions Optimize Conditions - Increase reaction time/temp - Use fresh reagents - Increase base stoichiometry - Ensure anhydrous conditions Low_Yield->Optimize_Conditions Impurity_Formation Impurity Formation Potential Causes: - Di-sulfonylation - C-Sulfonylation - Unreacted Starting Materials Control_Stoichiometry Control Stoichiometry & Temp - Use slight excess of aniline - Maintain lower temperature - Slow addition of MsCl Impurity_Formation->Control_Stoichiometry Reaction_Stalled Reaction Stalled Potential Causes: - Poor Reagent Quality - Ineffective Mixing - Insoluble Base Verify_Reagents_Setup Verify Reagents & Setup - Check reagent purity - Improve stirring - Use a soluble base Reaction_Stalled->Verify_Reagents_Setup

Caption: A workflow for troubleshooting common issues in the synthesis.

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have reached completion.Extend the reaction time or gently heat the mixture. Monitor the reaction progress by TLC or LC-MS.[6]
Hydrolysis of Methanesulfonyl Chloride: Moisture in the reaction can hydrolyze the methanesulfonyl chloride to methanesulfonic acid.Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Insufficient Base: Not enough base to neutralize the HCl produced, leading to protonation of the aniline.Use at least one equivalent of base, and often a slight excess (1.1-1.2 equivalents) is beneficial.[6]
Significant Di-sulfonylation Incorrect Stoichiometry: Using an excess of methanesulfonyl chloride.Carefully control the stoichiometry, using a slight excess of 4-bromoaniline (1.05-1.1 equivalents) relative to methanesulfonyl chloride.[6]
High Reaction Temperature: Higher temperatures can favor the second sulfonylation.Maintain a lower reaction temperature, especially during the addition of methanesulfonyl chloride.[6]
Reaction Fails to Initiate or Stalls Poor Quality Reagents: The methanesulfonyl chloride may have degraded.Use freshly opened or purified methanesulfonyl chloride. Ensure the 4-bromoaniline is of high purity.
Poor Solubility: The reactants or base may not be sufficiently soluble in the chosen solvent.Select a solvent in which all reactants and the base are reasonably soluble at the reaction temperature. Dichloromethane or tetrahydrofuran are common choices.

IV. Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 4-Bromoaniline

  • Methanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 4-bromoaniline (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (1.2 eq) dropwise.

  • Addition of Sulfonylating Agent: While maintaining the temperature at 0 °C, add methanesulfonyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white to off-white solid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

V. References

  • Technical Support Center: Methanesulfonylation of Anilines - Benchchem. Available at:

  • CAS 4284-50-8: this compound - CymitQuimica. Available at:

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Available at:

  • Switching of Sulfonylation Selectivity by Nature of Solvent and Temperature - ResearchGate. Available at:

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - ResearchGate. Available at:

  • This compound - Vulcanchem. Available at:

  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. Available at:

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at:

  • Protecting Groups for Amines: Sulfonamides - YouTube. Available at:

  • Effect of Temperature on Reactions of Chemical Organic Synthesis - Lneya. Available at:

Sources

Technical Support Center: Improving Yield in the Synthesis of N-(4-Bromophenyl)methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Bromophenyl)methanesulfonamide and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot common issues and systematically improve your reaction yields. This document is structured as a series of frequently asked questions (FAQs) that directly address the practical challenges you may encounter at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield for the synthesis of this compound is consistently low. What is a systematic approach to troubleshooting this?

A1: Low yield is a frequent challenge in sulfonamide synthesis, often stemming from a combination of factors rather than a single issue. A systematic evaluation of your experimental process is the most effective way to identify and resolve the root cause. The first step is to methodically assess reactant quality, reaction conditions, and workup procedures.[1]

Below is a workflow designed to guide you through this diagnostic process.

G start Problem: Low Yield reagents 1. Verify Reactant Quality & Stoichiometry start->reagents conditions 2. Optimize Reaction Conditions reagents->conditions sub_reagents1 Sulfonyl Chloride Degradation? (e.g., Hydrolysis) reagents->sub_reagents1 sub_reagents2 Amine (4-bromoaniline) Reactivity or Purity Issues? reagents->sub_reagents2 purification 3. Analyze Workup & Purification conditions->purification sub_cond1 Incorrect Base? (Strength/Sterics/Amount) conditions->sub_cond1 sub_cond2 Inappropriate Solvent? conditions->sub_cond2 sub_cond3 Suboptimal Temp/Time? conditions->sub_cond3 sub_purify1 Evidence of Side Products? (e.g., bis-sulfonylation) purification->sub_purify1 sub_purify2 Product Loss During Extraction or Chromatography? purification->sub_purify2 sol_reagents Solution: - Use fresh methanesulfonyl chloride. - Confirm 4-bromoaniline purity. - Ensure accurate stoichiometry. sub_reagents1->sol_reagents Check sub_reagents2->sol_reagents Check sol_conditions Solution: - Screen bases (e.g., Pyridine, TEA). - Screen solvents (e.g., DCM, THF). - Vary temperature and monitor via TLC. sub_cond1->sol_conditions Evaluate sub_cond2->sol_conditions Evaluate sub_cond3->sol_conditions Evaluate sol_purification Solution: - Optimize extraction pH. - Adjust chromatography eluent. - Consider recrystallization. sub_purify1->sol_purification Analyze TLC/LCMS sub_purify2->sol_purification Investigate

Caption: A systematic workflow for diagnosing low yields.[1]

Q2: How do the choices of base and solvent critically impact the reaction yield?

A2: The selection of base and solvent is paramount as they directly influence reaction kinetics and equilibrium. The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction between 4-bromoaniline and methanesulfonyl chloride.[2] An inadequate base can lead to the protonation of the amine, rendering it non-nucleophilic and halting the reaction.

Causality behind Experimental Choices:

  • Base Strength & Sterics: The base must be strong enough to scavenge the generated HCl but not so strong that it promotes unwanted side reactions. Steric hindrance can also play a role; a bulky base might react slower. Pyridine is a common choice as it acts as both a base and a nucleophilic catalyst.[2][3] Triethylamine (TEA) is another effective, non-nucleophilic base.

  • Solvent Polarity: The solvent must fully dissolve the reactants to facilitate their interaction. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are typically preferred to prevent reaction with the highly electrophilic sulfonyl chloride.

The following table summarizes typical outcomes when varying these parameters. While this data is for a model N-benzyl-4-toluenesulfonamide synthesis, the principles are directly applicable to your system.

EntryAmineSulfonyl ChlorideBase (equiv.)SolventTime (h)Yield (%)Reference
1Benzylaminep-Toluenesulfonyl chloridePyridine (2)DCM1295[3]
2Benzylaminep-Toluenesulfonyl chlorideTriethylamine (2)DCM1292[3]
3Benzylaminep-Toluenesulfonyl chlorideDIPEA (2)DCM2485[3]
4Benzylaminep-Toluenesulfonyl chloridePyridine (2)Acetonitrile1290[3]

Recommendation: Start with Pyridine or Triethylamine (TEA) in DCM . If the reaction is sluggish, gentle heating (reflux in DCM, ~40°C) can be beneficial, particularly because aromatic amines like 4-bromoaniline are less nucleophilic than aliphatic amines.[2]

Q3: I suspect my methanesulfonyl chloride has degraded. What are the signs and how can I prevent this?

A3: This is a very common and critical issue. Sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid.[2] This hydrolysis consumes your electrophile, directly reducing the theoretical maximum yield.

Signs of Degradation:

  • Physical Appearance: Fresh sulfonyl chloride is typically a clear liquid or low-melting solid. A cloudy appearance or the presence of solid precipitates (methanesulfonic acid) indicates hydrolysis.

  • Acrid Odor: A sharp, acidic smell (from HCl released during hydrolysis) can be a sign of decomposition.

  • Poor Reactivity: If the reaction fails to proceed even under optimized conditions, degraded sulfonyl chloride is a primary suspect.

  • Purchase and Storage: Purchase sulfonyl chlorides in small quantities and from reputable suppliers. Store them in a desiccator under an inert atmosphere (Nitrogen or Argon).

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed water.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of Nitrogen or Argon. Use septa and syringes for liquid transfers.

  • Reagent Quality Check: If in doubt, use a fresh bottle of methanesulfonyl chloride. The cost of a new reagent is often less than the time and resources spent on a failed reaction.[2]

Q4: My TLC analysis shows the main product spot but also a persistent spot at the baseline and another near the amine starting material. What are these side products?

A4: The presence of multiple spots is indicative of side reactions. In the synthesis of this compound, two side reactions are particularly common: hydrolysis of the sulfonyl chloride and bis-sulfonylation of the amine.

  • Hydrolysis Product (Baseline Spot): Methanesulfonyl chloride reacts with trace water to form methanesulfonic acid. This byproduct is highly polar and will typically remain at the baseline of a normal-phase TLC plate.

  • Bis-sulfonylation Product: After the initial sulfonamide is formed, the nitrogen atom can be deprotonated by the base and react with a second molecule of methanesulfonyl chloride. This forms N-(4-Bromophenyl)-N-(methylsulfonyl)methanesulfonamide. This byproduct is generally less polar than the desired product.

G cluster_main Desired Reaction cluster_side1 Side Reaction 1: Hydrolysis cluster_side2 Side Reaction 2: Bis-sulfonylation Amine 4-Bromoaniline Product This compound (Desired Product) Amine->Product + SC Methanesulfonyl Chloride SC->Product SC_hydrolysis Methanesulfonyl Chloride Base + Base (e.g., Pyridine) Base->Product Acid Methanesulfonic Acid (Baseline on TLC) SC_hydrolysis->Acid + Water Trace H₂O Water->Acid Product_bis Product Bis_Product Bis-sulfonylated Byproduct Product_bis->Bis_Product + SC_bis Methanesulfonyl Chloride SC_bis->Bis_Product Base_bis + Base Base_bis->Bis_Product

Sources

Technical Support Center: Palladium-Catalyzed N-Arylation of Methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the palladium-catalyzed N-arylation of methanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction outcomes.

Introduction

The palladium-catalyzed N-arylation of methanesulfonamide, a variant of the Buchwald-Hartwig amination, is a crucial transformation in medicinal chemistry for the synthesis of N-arylsulfonamides. These motifs are prevalent in a wide range of pharmaceuticals. While potent, this reaction can be sensitive to various parameters, leading to challenges in reproducibility and yield. This guide provides practical, experience-driven advice to navigate these complexities.

A significant advantage of this method is the avoidance of potentially genotoxic impurities that can arise from the traditional route of reacting an aniline with methanesulfonyl chloride.[1][2][3][4] This modern approach offers a safer and more modular strategy for synthesizing these important compounds.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Problem 1: Low to No Conversion of Starting Materials

This is one of the most common issues. A systematic approach is key to identifying the root cause.

Potential Cause A: Inactive Catalyst

The heart of the reaction is the active Pd(0) species. If this is not formed or is deactivated, the catalytic cycle will not proceed.

  • Explanation: Many palladium sources, like Pd(OAc)₂, require in situ reduction to the active Pd(0) state. This process can be unreliable.[6] Furthermore, exposure to oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.

  • Solution:

    • Use a Precatalyst: Employing air-stable palladium precatalysts, such as G3-XPhos or G4-DavePhos, is highly recommended.[7] These efficiently generate the active Pd(0) species, leading to more reproducible results.[7]

    • Ensure Inert Atmosphere: Meticulously degas your solvent and purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

    • Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For the N-arylation of methanesulfonamide with aryl bromides and chlorides, bulky, electron-rich phosphine ligands like t-BuXPhos have shown excellent results.[1]

Potential Cause B: Ineffective Base

The base plays a critical role in the deprotonation of methanesulfonamide, which is necessary for it to act as a nucleophile.

  • Explanation: Methanesulfonamide has a relatively high pKa, requiring a sufficiently strong base for deprotonation. However, excessively strong bases can lead to side reactions or degradation of sensitive functional groups. The solubility of the base is also a critical factor; insoluble inorganic bases can lead to poor reproducibility.[8]

  • Solution:

    • Base Selection: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice.[8] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures or longer reaction times.

    • Soluble Organic Bases: Consider using a soluble organic base like DBU, which can lead to more homogeneous reaction conditions and improved functional group tolerance.[9][10]

Potential Cause C: Poor Reagent and Solvent Quality

The purity of your reagents and solvents is paramount.

  • Explanation: Water and oxygen can significantly interfere with the reaction. Water can hydrolyze the active catalyst and react with the strong base. Solvents must be anhydrous and free of peroxides.

  • Solution:

    • Use High-Purity Reagents: Ensure your aryl halide and methanesulfonamide are pure.

    • Use Anhydrous Solvents: Use freshly dried, degassed solvents. Ethereal solvents like dioxane and THF are common, as are aromatic solvents like toluene.[8]

Problem 2: Formation of Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates the presence of side reactions.

Side Product A: Hydrodehalogenation of the Aryl Halide

This involves the replacement of the halide on your aryl halide with a hydrogen atom.

  • Explanation: This side reaction is often promoted by moisture or other protic impurities. It can also occur if the reductive elimination step is slow compared to competing pathways.

  • Solution:

    • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried.

    • Optimize Ligand: A bulky, electron-rich ligand can promote the desired C-N bond formation and suppress hydrodehalogenation.

Side Product B: Diarylation of Methanesulfonamide

This results in the formation of (Ar)₂NSO₂Me.

  • Explanation: While less common with the sterically hindered sulfonamide nitrogen, it can occur, especially with highly reactive aryl halides or if the stoichiometry is not carefully controlled.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the methanesulfonamide (e.g., 1.1-1.2 equivalents) relative to the aryl halide.

    • Slow Addition: If diarylation is persistent, consider the slow addition of the aryl halide to the reaction mixture.

Problem 3: Difficulty with Specific Substrates

Not all substrates are created equal. The electronic and steric properties of your aryl halide can significantly impact the reaction's success.

Challenge A: Unreactive Aryl Chlorides

Aryl chlorides are more challenging substrates than aryl bromides or iodides due to the strength of the C-Cl bond.

  • Explanation: The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step and is slower for aryl chlorides.[6]

  • Solution:

    • Use Specialized Ligands: Highly electron-rich and bulky ligands, such as XPhos or BrettPhos, are often necessary to facilitate the oxidative addition of aryl chlorides.[7]

    • Higher Temperatures: Reactions with aryl chlorides typically require higher temperatures (e.g., >100 °C) to proceed at a reasonable rate.

    • Appropriate Precatalyst: Using a precatalyst designed for challenging couplings can be beneficial.

Challenge B: Sterically Hindered Substrates

Ortho-substituted aryl halides can be challenging due to steric hindrance around the reaction center.

  • Explanation: Steric bulk can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Solution:

    • Ligand Screening: Experiment with different ligands. Sometimes a less bulky ligand may be more effective for a sterically demanding substrate.

    • Higher Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome the lower turnover frequency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the N-arylation of methanesulfonamide?

A: The optimal temperature is substrate-dependent. For aryl bromides, temperatures in the range of 80-100 °C are common.[1] For less reactive aryl chlorides, temperatures of 100-120 °C may be necessary. It is always best to start with the conditions reported in the literature for similar substrates and then optimize.

Q2: Can I use other sulfonamides besides methanesulfonamide?

A: Yes, the reaction is generally applicable to other primary sulfonamides. However, the acidity of the N-H bond and the steric environment will vary, potentially requiring re-optimization of the reaction conditions (base, ligand, temperature).

Q3: My reaction is very slow. How can I increase the rate?

A: Besides increasing the temperature, consider the following:

  • Solvent: A more polar solvent can sometimes accelerate the reaction, but a solvent screen is recommended.

  • Ligand: Ensure you are using an appropriate, high-activity ligand.

  • Concentration: Very dilute conditions can slow down bimolecular reactions. Try increasing the concentration.

Q4: Is it necessary to use a glovebox for this reaction?

A: While a glovebox provides the best protection against oxygen and moisture, it is not strictly necessary. Standard Schlenk techniques, including the use of a well-sealed reaction vessel and an inert gas manifold, are often sufficient for setting up the reaction.

Q5: What is the typical catalyst loading for this reaction?

A: For efficient couplings, catalyst loadings of 1-2 mol% of palladium are typical.[1] For challenging substrates, this may be increased to 5 mol%.

Experimental Protocols & Data

General Protocol for Pd-Catalyzed N-Arylation of Methanesulfonamide

This protocol is a starting point and may require optimization for your specific substrates.

  • To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), methanesulfonamide (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Seal the tube with a septum and purge with argon for 10-15 minutes.

  • Add the palladium precatalyst (e.g., tBuXPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if not using a precatalyst with an integrated ligand).

  • Add degassed, anhydrous solvent (e.g., 2-MeTHF or dioxane, 5 mL).

  • Place the reaction in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Flowchart

TroubleshootingFlowchart cluster_catalyst Catalyst Troubleshooting cluster_base Base Troubleshooting cluster_reagents Reagent Quality start Low/No Conversion catalyst Check Catalyst System start->catalyst Start Here base Evaluate Base catalyst->base If Catalyst is OK precatalyst Use Precatalyst? catalyst->precatalyst reagents Verify Reagent/Solvent Quality base->reagents If Base is OK strength Sufficiently Strong? base->strength purity Reagents Pure? reagents->purity end Reaction Optimized reagents->end If All OK inert Inert Atmosphere? precatalyst->inert ligand Correct Ligand? inert->ligand solubility Soluble? strength->solubility solvent Solvent Anhydrous/Degassed? purity->solvent

Caption: A logical workflow for troubleshooting low conversion issues.

Catalytic Cycle Overview

BuchwaldHartwig pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amide_complex L-Pd(II)(Ar)(NHSO2Me) oa_complex->amide_complex Ligand Exchange amide_complex->pd0 Reductive Elimination product Ar-NHSO2Me arx Ar-X sulfonamide MeSO2NH2 + Base

Caption: The catalytic cycle for the N-arylation of methanesulfonamide.

References

  • Rosen, B. R., Ruble, J. C., Beauchamp, T. J., & Navarro, A. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(10), 2564–2567. [Link]

  • Figshare. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts - Organic Letters. [Link]

  • PubMed. (2011). Mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles: avoiding potentially genotoxic reagents and byproducts. [Link]

  • ACS Publications. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters. [Link]

  • Organic Chemistry Portal. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. [Link]

  • National Institutes of Health. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. PMC. [Link]

  • National Institutes of Health. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Request PDF. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. ResearchGate. [Link]

  • National Institutes of Health. (2015). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PMC. [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • National Institutes of Health. (2015). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PMC. [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

Sources

Technical Support Center: Purification of N-(4-Bromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N-(4-Bromophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Our approach is rooted in first principles of organic chemistry to not only provide solutions but also to foster a deeper understanding of the purification process.

I. Understanding the Chemistry: Potential Impurities and Their Origins

The standard synthesis of this compound involves the reaction of 4-bromoaniline with methanesulfonyl chloride, typically in the presence of a base.[1] Understanding the potential side reactions and unreacted starting materials is the first step in devising a successful purification strategy.

dot graph "Synthesis_and_Impurities" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Origin of common impurities in the synthesis of this compound.

Key Impurities to Consider:

  • Unreacted 4-bromoaniline: A basic impurity that is often present if the reaction does not go to completion or if an excess of the aniline is used.

  • Unreacted Methanesulfonyl Chloride: A reactive and acidic impurity that can complicate purification if not quenched properly during the work-up. It is also highly moisture-sensitive.[2]

  • Methanesulfonic Acid: Formed from the hydrolysis of methanesulfonyl chloride with any trace amounts of water in the reaction.[2] This is a highly polar and acidic impurity.

  • N,N-bis(methylsulfonyl)-4-bromoaniline (Di-sulfonylation Product): This byproduct can form when a second molecule of methanesulfonyl chloride reacts with the nitrogen of the desired product, particularly if a large excess of the sulfonyl chloride is used or if the reaction temperature is too high.[1]

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during the purification of this compound in a practical, question-and-answer format.

A. Initial Work-up and Preliminary Purification

Question 1: My crude product is an oily, intractable gum after the reaction work-up. What went wrong?

Answer: This is a common issue and can be attributed to several factors:

  • Excess Methanesulfonyl Chloride: Unquenched methanesulfonyl chloride can react with the aqueous work-up solution, generating acidic byproducts and contributing to the oily nature.

    • Solution: Ensure the reaction is properly quenched. A common method is to add a saturated aqueous solution of sodium bicarbonate or a dilute base like sodium hydroxide to neutralize any remaining methanesulfonyl chloride and methanesulfonic acid. Be cautious as this quenching can be exothermic.

  • Presence of Highly Soluble Impurities: A high concentration of impurities, particularly methanesulfonic acid, can prevent the desired product from solidifying.

    • Solution: A thorough aqueous wash is crucial. After quenching, wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove unreacted 4-bromoaniline, followed by water, and finally a brine solution to remove residual water and inorganic salts.

Question 2: I have a solid crude product, but my initial NMR spectrum shows multiple aromatic signals that don't correspond to the product. How do I identify the impurity?

Answer: The most likely culprit is unreacted 4-bromoaniline. You can confirm this by comparing the 1H NMR spectrum of your crude product with the known spectra of your starting material and product.

CompoundKey 1H NMR Signals (approx. ppm)
This compound ~7.4-7.5 (d, 2H), ~7.1-7.2 (d, 2H), ~3.0 (s, 3H)
4-Bromoaniline ~7.2 (d, 2H), ~6.6 (d, 2H), ~3.7 (br s, 2H, -NH2)[3]
  • Expert Tip: The broad singlet for the -NH2 protons of 4-bromoaniline is a key diagnostic peak. The aromatic protons of the starting material are also shifted upfield compared to the product.

B. Purification by Recrystallization

Recrystallization is often the most effective method for purifying solid organic compounds.[4] The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.[5]

Question 3: What is a good starting solvent for the recrystallization of this compound?

Answer: Based on the polar nature of the sulfonamide group, polar solvents are a good starting point. An ethanol/water mixture is a commonly successful system for compounds of this type.[6][7]

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the solid and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

Question 4: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[6] This can be due to:

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of the mixture.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high.

  • Cooling Too Rapidly: Rapid cooling can sometimes favor oil formation over crystallization.

Troubleshooting "Oiling Out":

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional hot solvent (in this case, ethanol).

  • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.

  • If the problem persists, consider a different solvent system.

dot graph "Recrystallization_Troubleshooting" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Troubleshooting workflow for "oiling out" during recrystallization.

C. Purification by Column Chromatography

If recrystallization fails to provide a product of sufficient purity, or if you need to separate compounds with very similar solubility profiles, silica gel column chromatography is the next logical step.

Question 5: What is a good mobile phase for purifying this compound on a silica gel column?

Answer: A mixture of ethyl acetate and hexane is a standard and effective mobile phase for compounds of moderate polarity.[8] Since this compound is a relatively polar compound, you will likely need a higher proportion of ethyl acetate.

Experimental Protocol: Column Chromatography

  • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Spot your crude mixture on a silica gel TLC plate and elute with different ratios of ethyl acetate/hexane (e.g., 20:80, 30:70, 40:60). The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4.[9]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry powder to the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Question 6: I see a spot on my TLC that is very close to my product spot. How can I improve the separation?

Answer: This could be the di-sulfonylation byproduct, N,N-bis(methylsulfonyl)-4-bromoaniline, which will have a similar polarity to your desired product.

Strategies for Improved Separation:

  • Optimize the Mobile Phase: A slight change in the polarity of your eluent can significantly impact separation. Try a shallower gradient or isocratic elution with a slightly less polar solvent system (i.e., a lower percentage of ethyl acetate).

  • Consider a Different Solvent System: Sometimes, changing one of the solvents can alter the selectivity. For example, you could try a dichloromethane/methanol system, starting with a very low percentage of methanol.

III. Final Product Characterization

Once you have a purified solid, it is essential to confirm its identity and purity.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy: 1H and 13C NMR are definitive methods for structural confirmation. The spectra should be clean, with integrations matching the expected number of protons.

  • FTIR Spectroscopy: The presence of characteristic N-H and S=O stretching frequencies will confirm the presence of the sulfonamide group.

You can find reference spectra for this compound on databases such as SpectraBase to compare with your experimental data.[10]

IV. References

  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). A convenient synthesis of N-silylated sulfonamides. The Journal of Organic Chemistry, 48(22), 4111–4113. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization-1.pdf. Available at: [Link]

  • Request PDF. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Available at: [Link]

  • Bookshelf. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]

  • Student Doctor Network Forums. (2017). Organic chemistry TLC. Available at: [Link]

  • NIH. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at: [Link]

  • NIH. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Available at: [Link]

  • NIH. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Available at: [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Available at: [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • University of Arizona. (n.d.). 5. Thin Layer Chromatography. Available at: [Link]

  • Google Patents. (n.d.). US4549993A - Purification of crude, liquid organosulfonyl chloride. Available at:

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Available at: [Link]

  • Reddit. (2020). Rf value for TLC. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Wiley Science Solutions. (n.d.). This compound. In SpectraBase. Available at: [Link]

  • ResearchGate. (2025). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Available at: [Link]

  • PubChem. (n.d.). [({(3-Bromophenyl)[(phenylsulfonyl)methyl]amino}methyl)sulfonyl]benzene. Available at: [Link]

  • Chegg.com. (2022). Solved 1 H NMR spectrum of N- (para-bromophenyl). Available at: [Link]

  • ResearchGate. (2007). This compound. Available at: [Link]

  • De Gruyter. (1974). Hydrolysis, Amide Exchange and Trans-Sulfamylation Reactions of Substituted Sulfamides. Zeitschrift für Naturforschung B, 29(9-10), 702-703. Available at: [Link]

  • Yurui (Shanghai) Chemical Co.,Ltd. (n.d.). 4-Bromo-N,N-bis(trimethylsilyl)aniline, 5089-33-8. Available at: [Link]

  • DergiPark. (2023). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate. Available at: [Link]

  • PubMed Central. (n.d.). (S)-(+)-1-(4-Bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine and bis{(S)-(+) -. Available at: [Link]

  • ResearchGate. (n.d.). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Suzuki-Miyaura Coupling of Bromophenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered when coupling bromophenyl derivatives. We will move beyond simple protocols to explore the mechanistic reasoning behind catalyst selection and reaction optimization, empowering you to troubleshoot effectively.

Section 1: The Catalytic Heart of the Reaction

Understanding the fundamental catalytic cycle is paramount to troubleshooting any issues. The Suzuki-Miyaura reaction proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2] The efficiency of each step is highly dependent on the catalyst system.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Often Rate-Limiting) Pd0->OxAdd + Ar-Br PdII_complex Ar-Pd(II)-Br(L_n) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_diaryl Ar_BOH2 Ar'-B(OH)₂ + Base Ar_BOH2->Transmetalation RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-determining step.[1][3] Its efficiency is heavily influenced by the electron density of the palladium catalyst and the nature of the C-Br bond. Transmetalation involves the transfer of the aryl group from the boron atom to the palladium center, a step facilitated by the base.[4][5] Finally, reductive elimination forms the new C-C bond and regenerates the active Pd(0) catalyst.[2]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental failures with a logical, step-by-step approach to diagnosis and resolution.

Q1: My reaction shows low or no conversion of the bromophenyl starting material. What are the most likely causes and how do I fix it?

A1: Low conversion is a common issue that typically points to a problem with the catalytic cycle's initiation (oxidative addition) or the stability of your reagents.

Troubleshooting Workflow:

Troubleshooting_Low_Conversion start Low / No Conversion check_catalyst 1. Catalyst Activity Issue? start->check_catalyst check_reagents 2. Reagent Integrity Issue? start->check_reagents check_conditions 3. Sub-Optimal Conditions? start->check_conditions sol_precatalyst Use a well-defined precatalyst (e.g., XPhos Pd G3/G4). check_catalyst->sol_precatalyst sol_ligand Increase ligand:Pd ratio for in-situ prep (e.g., 1.2:1 to 2:1). check_catalyst->sol_ligand sol_deboronation Check boronic acid for degradation. Use boronic ester (e.g., pinacol) or K-trifluoroborate salt. check_reagents->sol_deboronation sol_degas Ensure rigorous degassing. Oxygen promotes homocoupling and catalyst decomposition. check_reagents->sol_degas sol_temp_base Increase temperature. Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃). check_conditions->sol_temp_base

Caption: Decision tree for troubleshooting low reaction conversion.

  • Step 1: Verify Catalyst Activity. If you are generating the catalyst in situ (e.g., from Pd(OAc)₂ and a phosphine ligand), incomplete formation of the active Pd(0) species can be a problem. Well-defined palladium precatalysts (e.g., Buchwald or PEPPSI-type) are often more reliable as they provide consistent generation of the active catalyst.[6][7] For in-situ systems, increasing the ligand-to-palladium ratio can sometimes improve yields significantly.[8][9]

  • Step 2: Assess Reagent Stability. Boronic acids are susceptible to protodeboronation, especially under basic conditions at elevated temperatures, which forms an Ar-H byproduct.[10] This is particularly problematic for electron-deficient or some heteroaromatic boronic acids.[11][10] If you suspect this, consider using more stable boronic esters (like pinacol esters) or potassium trifluoroborate salts.[12]

  • Step 3: Optimize Reaction Conditions. The C-Br bond on an electron-rich bromophenyl derivative can be difficult to activate. In these cases, more electron-rich and bulky phosphine ligands are required to facilitate the oxidative addition step.[1][13] If the reaction is still sluggish, increasing the temperature or switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can accelerate the reaction.[4]

Q2: I'm observing significant homocoupling of my boronic acid (Ar'-Ar') and dehalogenation of my bromophenyl substrate (Ar-H). What's going on?

A2: These side reactions point to specific mechanistic failures.

  • Homocoupling: This side reaction is primarily caused by the presence of oxygen in the reaction mixture, which can promote the oxidative coupling of two boronic acid molecules catalyzed by Pd(II) species.[2]

    • Solution: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive inert gas atmosphere throughout the reaction.[14]

  • Dehalogenation (Proto-debromination): This occurs when the Ar-Pd(II)-Br intermediate reacts with a hydride source before it can undergo transmetalation. The hydride source can be trace water, an amine base, or an alcohol solvent.[2]

    • Solution: Use anhydrous solvents and reagents. If using an amine base or alcohol solvent, this side reaction may be unavoidable to some extent. Switching to a carbonate or phosphate base can mitigate the issue. Using a more reactive boronic acid or a catalyst system that promotes faster transmetalation can also help, as it allows the desired reaction to outcompete the dehalogenation pathway.

Q3: My bromophenyl substrate is sterically hindered (e.g., has ortho-substituents). Which catalyst system should I choose?

A3: Steric hindrance presents challenges for both oxidative addition and reductive elimination. The solution is to use a catalyst system specifically designed to overcome these barriers.

  • Ligand Choice is Critical: You need bulky, electron-rich monodentate biaryl phosphine ligands.[13] The steric bulk of the ligand promotes the final reductive elimination step to release the sterically congested biaryl product. The electron-rich nature accelerates the initial, difficult oxidative addition.[1]

  • Recommended Ligands: Buchwald-type ligands such as SPhos, XPhos, and RuPhos are industry standards for these transformations.[12][13] For extremely challenging couplings, highly specialized ligands like R-Phos have shown success.[15]

  • Catalyst Loading: For difficult couplings, you may need to increase catalyst loading from a typical 1-2 mol% to 3-5 mol%. However, always optimize ligand and base first, as high palladium concentrations can sometimes lead to more side products.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the difference between an in-situ catalyst and a well-defined precatalyst? When should I use one over the other?

A1:

  • In-situ Catalysts are generated in the reaction vessel, typically by mixing a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a chosen ligand.[8] They are flexible and cost-effective for initial screening. However, the exact nature and concentration of the active Pd(0) species can be inconsistent.

  • Well-defined Precatalysts (e.g., Buchwald G3/G4 Palladacycles, PEPPSI, or allyl-based complexes) are stable, isolable Pd(II) complexes that reliably generate the active Pd(0) catalyst under the reaction conditions.[11][6][7] They offer superior reproducibility, higher activity at lower loadings, and are often the best choice for challenging or large-scale reactions.[8][7]

Q2: How do electronic effects on the bromophenyl ring influence my choice of conditions?

A2: The electronic nature of the bromophenyl substrate significantly impacts the rate of oxidative addition.

  • Electron-Withdrawing Groups (EWGs): Aryl bromides with EWGs (e.g., -NO₂, -CN, -C(O)R) are "activated" and undergo oxidative addition more readily.[2] For these substrates, simpler catalyst systems like Pd(PPh₃)₄ may be sufficient, and reactions often proceed under milder conditions.[10][16]

  • Electron-Donating Groups (EDGs): Aryl bromides with EDGs (e.g., -OMe, -NMe₂, -alkyl) are "deactivated" and react more slowly.[17] These substrates require more powerful catalyst systems, typically involving bulky, electron-donating phosphine ligands (e.g., XPhos) to facilitate the oxidative addition step.[1][13]

Q3: Which base and solvent should I start with for a new bromophenyl derivative?

A3: The choice of base and solvent is interdependent and crucial for the transmetalation step.[4]

  • Bases: A common starting point is an aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃.[18] For substrates sensitive to water or requiring more forceful conditions, anhydrous K₃PO₄ is an excellent and widely used choice.[10] The base activates the boronic acid, facilitating the transfer of the organic group to palladium.[4][5]

  • Solvents: Apolar aprotic solvents are preferred. Toluene, 1,4-dioxane, and THF are the most common choices.[4] Often, a biphasic system (e.g., Toluene/Water or Dioxane/Water) is used to dissolve both the organic substrates and the inorganic base.[19]

Section 4: Data & Protocols

Catalyst Performance Comparison

The selection of the palladium source and ligand is critical. The following table summarizes representative data for the coupling of a challenging electron-rich aryl halide, highlighting the superior performance of well-defined precatalysts and optimized ligand ratios.

EntryPalladium SourceLigand (eq. to Pd)Precatalyst TypeYield (%)Reference
1Pd(OAc)₂XPhos (0.8)In-situ44[8]
2Pd(OAc)₂XPhos (1.2)In-situ84[8]
3(allyl)PdCl(XPhos)-Well-defined95[8]
4XPhos Pd G3-Well-defined>99[8]

Reaction Conditions: 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), K₃PO₄ (0.55 M), 0.0025 M Pd, MeOH/THF solvent.[8] This data clearly shows that for in-situ systems, ligand ratio is key, while well-defined precatalysts offer more consistent and higher performance.[8]

General Experimental Protocol

This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of a generic bromophenyl derivative. All operations should be performed under an inert atmosphere (N₂ or Ar).

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromophenyl derivative (1.0 mmol, 1.0 eq), the arylboronic acid (1.2–1.5 mmol, 1.2–1.5 eq), and the base (e.g., K₃PO₄, 2.0–3.0 mmol, 2.0–3.0 eq).[9]

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.01–0.02 mmol, 1–2 mol%). If preparing in-situ, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., XPhos) separately.[9]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.2 M solution based on the limiting reagent). If an aqueous base is used, add the degassed water.[9]

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block (typically 80–110 °C). Stir vigorously for the specified time (typically 2–24 hours).[9]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer. Extract the aqueous layer 2-3 times with the organic solvent.[9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

References

  • - IntechOpen

  • - Chemistry LibreTexts

  • - National Institutes of Health (PMC)

  • - BenchChem

  • - BenchChem

  • - Semantic Scholar

  • - ChemRxiv

  • - National Institutes of Health (PMC)

  • - ResearchGate

  • - ACS Publications

  • - National Institutes of Health (PMC)

  • - Royal Society of Chemistry

  • - ChemRxiv

  • - Wikipedia

  • - SciSpace

  • - Yoneda Labs

  • - MDPI

  • - National Institutes of Health (PMC)

  • - ResearchGate

  • - Andrew G. Myers Research Group, Harvard University

  • - ResearchGate

  • - CovaSyn

  • - BenchChem

  • - Organic Chemistry Portal

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  • - Royal Society of Chemistry

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  • - Reddit

  • - Quora

  • - ResearchGate

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Technical Support Center: Solvent Effects on the Synthesis of Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist

Welcome to the technical support center. The synthesis of sulfonamides, a cornerstone functional group in medicinal chemistry, is a well-established transformation, yet it is profoundly influenced by the reaction environment.[1] The choice of solvent is not merely about dissolving reactants; it is a critical parameter that dictates reaction rate, yield, side-product profile, and even the ease of purification. This guide is designed to provide you with practical, in-depth insights into the role of solvents in your sulfonamide synthesis, moving beyond simple protocols to explain the underlying chemical principles. We will address common issues encountered in the lab in a direct question-and-answer format, helping you troubleshoot your experiments and optimize your synthetic strategy.

Troubleshooting Guide: Common Issues in Sulfonamide Synthesis

This section addresses specific experimental challenges and provides systematic approaches to resolving them by focusing on the solvent's role.

Q1: My sulfonamide synthesis is resulting in a very low, or even zero, yield. How do I diagnose if the solvent is the problem?

A1: Low yield is a frequent and frustrating issue.[2] While reactant quality is crucial, the solvent is often a key factor.[3] Let's break down the potential solvent-related causes and a workflow for troubleshooting.

The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[3] The solvent must be inert to the highly reactive sulfonyl chloride and facilitate the interaction between the nucleophilic amine and the electrophilic sulfur center.[3]

Probable Causes & Solutions:

  • Poor Solubility: If your amine or sulfonyl chloride is not fully dissolved, the reaction is limited by mass transfer, leading to slow and incomplete conversion.

    • Diagnosis: Visually inspect the reaction mixture. Is it a clear, homogeneous solution? If not, solubility is an issue.

    • Solution: Select a solvent that is known to dissolve both reactants. Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are generally good starting points.[4][5] For particularly stubborn substrates, Dimethylformamide (DMF) can be used, but be mindful of its high boiling point during workup.

  • Solvent Reactivity (Hydrolysis): Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of protic solvents like water or alcohols.[3] If your solvent is not anhydrous or is protic in nature, you may be consuming your starting material to form the corresponding sulfonic acid.

    • Diagnosis: Analyze the crude reaction mixture by LC-MS. The presence of a mass corresponding to the sulfonic acid of your starting material is a strong indicator of hydrolysis.

    • Solution: Always use anhydrous solvents. If you must use a protic solvent, as in some green chemistry protocols, the conditions must be carefully controlled, often using a two-phase Schotten-Baumann system where the reaction at the interface is faster than hydrolysis.[6]

  • Nucleophile Deactivation: Polar protic solvents can form strong hydrogen bonds with the amine nucleophile.[7][8] This "caging" effect stabilizes the amine, reducing its nucleophilicity and dramatically slowing down the desired SN2-type reaction.[9][10]

    • Diagnosis: If you are using a solvent like methanol or water and observing slow reaction rates, this is a likely cause. The reaction rate can be thousands of times slower in a protic solvent compared to an aprotic one.[7]

    • Solution: Switch to a polar aprotic solvent. These solvents possess a dipole moment to help dissolve ionic species but lack O-H or N-H bonds, leaving the nucleophile "free" and highly reactive.[11][12]

Troubleshooting Workflow for Low Yield

Here is a logical workflow to diagnose solvent-related yield issues.

G cluster_0 Problem: Low or No Yield cluster_1 Step 1: Check Solubility cluster_2 Step 2: Check for Side Reactions cluster_3 Step 3: Evaluate Solvent Type start Low Yield Observed solubility Is reaction mixture homogeneous? start->solubility sol_yes Yes solubility->sol_yes Yes sol_no No solubility->sol_no No side_rxn Analyze crude by LC-MS. Is sulfonic acid present? sol_yes->side_rxn sol_fix Action: Choose a better solvent (e.g., DCM, THF, MeCN). Re-run experiment. sol_no->sol_fix side_yes Yes side_rxn->side_yes Yes side_no No side_rxn->side_no No side_fix Cause: Hydrolysis. Action: Use anhydrous polar aprotic solvent. side_yes->side_fix solvent_type Are you using a polar protic solvent? side_no->solvent_type type_yes Yes solvent_type->type_yes Yes type_no No solvent_type->type_no No type_fix Cause: Nucleophile deactivation. Action: Switch to polar aprotic solvent (e.g., DMF, DMSO, Acetone). type_yes->type_fix final_check Problem likely not solvent-related. Check other parameters. type_no->final_check

Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.

Q2: I'm observing significant formation of a bis-sulfonylated side product. Can my solvent choice help minimize this?

A2: Yes, the formation of a di-sulfonated amine, R-N(SO₂R')₂, is a common side reaction, particularly with primary amines. This occurs when the initially formed sulfonamide is deprotonated and acts as a nucleophile itself, reacting with a second molecule of sulfonyl chloride. The solvent plays a crucial role here.

  • Role of Solvent and Base: This side reaction is highly dependent on the basicity of the medium. If you use a strong, non-nucleophilic base in a polar aprotic solvent that readily dissolves all components, you can favor the deprotonation of the sulfonamide product.

  • Mitigation Strategy: A common and effective strategy is to use the amine reactant itself as the base (typically 2-3 equivalents) or to use a milder base like pyridine. Pyridine can also be used as the solvent. In this scenario, the HCl byproduct is neutralized, but the basicity is generally not high enough to deprotonate the much less basic sulfonamide product efficiently. Using a solvent where the desired product may precipitate upon formation can also drive the reaction to monosulfonylation and prevent further reaction.

Q3: The workup and purification of my sulfonamide is difficult. How does the reaction solvent impact this stage?

A3: The properties of your reaction solvent directly influence the ease of product isolation.

  • High-Boiling Point Solvents (DMF, DMSO): These are excellent for dissolving recalcitrant substrates but are difficult to remove under vacuum.

    • Solution: Avoid removing them by rotary evaporation. Instead, perform a liquid-liquid extraction. Dilute the reaction mixture with a larger volume of a water-immiscible solvent (like ethyl acetate or DCM) and wash extensively with water and brine to transfer the high-boiling solvent into the aqueous phase.[13]

  • Water-Miscible Solvents (THF, Acetonitrile, Acetone): If you use these solvents, you cannot directly proceed to an aqueous workup as they will form a single phase with water.

    • Solution: First, remove the bulk of the solvent under reduced pressure. Then, re-dissolve the residue in a water-immiscible solvent (e.g., DCM) and proceed with the aqueous washes.

  • Pyridine: When used as a solvent, residual pyridine can be difficult to remove.

    • Solution: After the main workup, washing the organic layer with a dilute acidic solution (e.g., 1M HCl) will protonate the pyridine, forming a water-soluble pyridinium salt that is easily removed into the aqueous phase.[6] Be cautious if your product is acid-labile.

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions regarding solvent selection for sulfonamide synthesis.

Q1: What is the mechanistic role of polar aprotic vs. polar protic solvents in sulfonamide synthesis?

A1: The reaction of a sulfonyl chloride with an amine is generally considered a nucleophilic substitution at the sulfur atom, proceeding through an SN2-like, concerted mechanism.[14][15] The solvent's role is to stabilize the transition state.

  • Polar Aprotic Solvents (Favored): Solvents like DMF, DMSO, and MeCN are ideal.[10] They are polar enough to dissolve the reactants and stabilize the charge separation that develops in the transition state.[16][17] Crucially, they do not form strong hydrogen bonds with the amine nucleophile, leaving it highly reactive and available to attack the sulfonyl chloride.[7][11]

  • Polar Protic Solvents (Disfavored): Solvents like water and alcohols significantly slow down the reaction.[9] They solvate the amine nucleophile through hydrogen bonding, creating a "solvent cage" that lowers its energy and increases the activation barrier for the reaction.[7][8] While they can stabilize the leaving group (chloride), their detrimental effect on the nucleophile is the dominant factor.[9]

Solvent Influence on Nucleophile Reactivity

G cluster_0 Polar Aprotic Solvent (e.g., MeCN, DMF) cluster_1 Polar Protic Solvent (e.g., H₂O, MeOH) node_aprotic R-NH₂ (Free & Reactive Nucleophile) reaction_aprotic Fast Reaction node_aprotic->reaction_aprotic Attacks R'-SO₂Cl node_protic R-NH₂(H--OH₂) (Solvated & Less Reactive) reaction_protic Slow Reaction node_protic->reaction_protic Attacks R'-SO₂Cl

Sources

Technical Support Center: Managing Poor Aqueous Solubility of N-(4-Bromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for managing the poor solubility of N-(4-Bromophenyl)methanesulfonamide in aqueous media.

Welcome to the technical support resource for this compound. As Senior Application Scientists, we understand that leveraging the full potential of a compound is often predicated on overcoming formulation challenges. The poor aqueous solubility of this compound is a common rate-limiting step in experimental design. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to ensure its successful application in your research.

Section 1: Physicochemical Profile of this compound

Understanding a compound's fundamental properties is the first step in troubleshooting its solubility. This compound (CAS 4284-50-8) is a sulfonamide derivative whose structure inherently limits its interaction with water.[1] The presence of the hydrophobic 4-bromophenyl group is a primary contributor to its poor aqueous solubility.[2] However, the molecule also possesses a weakly acidic proton on the sulfonamide nitrogen, which is the key to unlocking several powerful solubilization strategies.[2][3]

PropertyValueSignificance for Solubility
Molecular Formula C₇H₈BrNO₂S[1][4]Indicates the elemental composition.
Molecular Weight ~250.11 g/mol [1]A moderate molecular weight.
Appearance Solid[1]Standard for this compound at room temperature.
Melting Point 137-141 °C[1]A relatively high melting point suggests a stable crystal lattice that requires significant energy to disrupt, contributing to poor solubility.
LogP (o/w) ~1.96 - 2.97[1][5]This positive value indicates moderate lipophilicity, meaning the compound preferentially partitions into non-polar environments over water.
Key Functional Group Sulfonamide (-SO₂NH-)[1]The proton on the nitrogen is weakly acidic and can be deprotonated at elevated pH to form a highly soluble anionic salt.[2][3]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered by researchers in a direct question-and-answer format.

Q1: Why is my this compound not dissolving in my aqueous buffer?

A: The limited aqueous solubility is a direct consequence of its molecular structure. The large, nonpolar 4-bromophenyl group dominates the molecule's character, making it hydrophobic.[2] This is quantitatively supported by its LogP value, which indicates it prefers a lipid-like environment over water.[1][5] While the sulfonamide group offers some polarity, it is insufficient to overcome the hydrophobicity of the aromatic ring, leading to poor interactions with water molecules.

Q2: I need to prepare a concentrated stock solution. What solvent should I use as a starting point?

A: For initial stock preparation, it is highly recommended to bypass aqueous solvents altogether. Water-miscible organic solvents are the industry standard for this purpose.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO).

  • Alternative: Ethanol.

Sulfonamides generally exhibit significantly higher solubility in these solvents.[6] Causality: These organic solvents are more effective at disrupting the crystal lattice energy of the solid compound and can form favorable intermolecular interactions. Crucial Insight: Always prepare the stock at a concentration significantly higher (e.g., 100x to 1000x) than your final desired experimental concentration. This minimizes the volume of organic solvent introduced into your final aqueous system, reducing potential off-target solvent effects.

Q3: My experiment is pH-sensitive, and I cannot significantly alter it. What are my best options for solubilization?

A: When pH modification is not viable, the strategy shifts to altering the solvent environment to be more accommodating to the drug.

  • Co-solvency: This involves using a mixture of water and a water-miscible organic solvent, such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[7][8] By adding a co-solvent, you reduce the overall polarity of the solvent system, making it more favorable for dissolving a lipophilic compound like this compound.[9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that act as molecular hosts. They have a hydrophilic exterior and a hydrophobic inner cavity.[10] The hydrophobic bromophenyl ring of your compound can become encapsulated within this cavity, forming a water-soluble "inclusion complex."[2][8] This is an excellent method for increasing apparent aqueous solubility without using organic solvents.

  • Use of Surfactants: Surfactants, such as Polysorbate 80 (Tween® 80) or Vitamin E TPGS, can be used at concentrations above their critical micelle concentration (CMC). They form micelles with a hydrophobic core that can effectively entrap the drug molecules, thereby increasing their solubility in the bulk aqueous phase.[2][7]

Q4: Can I improve solubility by raising the pH of my buffer?

A: Absolutely. This is often the most effective and straightforward strategy if your experimental system can tolerate a basic pH. The sulfonamide functional group contains a weakly acidic proton (R-SO₂NH-R'). By adding a base (e.g., NaOH) to raise the pH of your aqueous medium, you deprotonate the sulfonamide, forming a highly polar and water-soluble anionic salt (R-SO₂N⁻-R').[2][11] A pH in the range of 9-10 is typically sufficient to ionize a significant portion of the sulfonamide molecules, leading to a dramatic increase in solubility.[3]

Q5: I am observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?

A: This is a very common challenge known as "crashing out." It occurs when the drug, stable in the organic stock, is rapidly transferred to a poor solvent (the aqueous buffer), causing it to precipitate before it can be properly dispersed.

  • Improve Mixing Dynamics: Add the stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This promotes rapid dispersion and minimizes localized high concentrations that favor precipitation.

  • Reduce Stock Concentration: If precipitation persists, remake the stock solution at a lower concentration. This reduces the magnitude of the supersaturation effect upon dilution.

  • Employ a "Keeper" Excipient: Pre-dissolve a solubilizing agent, like a cyclodextrin or surfactant, in your final aqueous buffer before adding the drug stock.[10] This agent can immediately complex with or encapsulate the drug molecules as they are introduced, preventing them from aggregating and precipitating.

Q6: Will grinding my solid compound into a finer powder (particle size reduction) help?

A: This is a critical point of distinction. Particle size reduction, such as micronization, increases the surface-area-to-volume ratio of the solid.[12][13] According to the Noyes-Whitney equation, this will increase the dissolution rate—the speed at which the solid dissolves.[11][14][15] However, it will not increase the compound's equilibrium solubility—the maximum concentration that can be achieved in the solution at saturation.[13][16]

  • When it's useful: If your application is limited by a slow dissolution rate and you are working below the solubility limit.

  • When it's not useful: If your target concentration is higher than the compound's intrinsic aqueous solubility. In this case, you must use one of the chemical modification strategies discussed above.

Section 3: Visual Guides & Workflows

Workflow for Selecting a Solubility Enhancement Strategy

This decision tree provides a logical pathway for choosing the most appropriate solubilization method based on your experimental constraints.

G cluster_0 cluster_1 cluster_2 cluster_3 start Poorly Soluble This compound q1 Can experiment tolerate a pH > 8? start->q1 a1_yes pH Adjustment (e.g., to pH 9-10) Forms soluble salt. q1->a1_yes Yes q2 Can experiment tolerate low % of organic solvent? q1->q2 No a2_yes Co-Solvency (e.g., Ethanol, PEG 400) q2->a2_yes Yes a2_no Complexation (e.g., Cyclodextrins) or Micellar Solubilization (e.g., Surfactants) q2->a2_no No

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Technical Support Center: N-(4-Bromophenyl)methanesulfonamide Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-Bromophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your laboratory. Here, we address common questions and troubleshooting scenarios related to the storage and handling of this compound, grounding our recommendations in established principles of sulfonamide chemistry.

I. Quick Reference: Recommended Storage Conditions

For optimal stability, this compound should be stored under controlled conditions to minimize degradation.

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C)[1]The compound is a solid with a high melting point (137-141°C), making refrigeration unnecessary for short to medium-term storage.[1] Avoid excessive heat to prevent potential thermal decomposition.
Atmosphere Sealed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen)[2]Minimizes exposure to atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative degradation, respectively.
Light Amber glass vial or other opaque container[3]Protects the compound from light, particularly UV radiation, which can induce photodegradation.[1][4]
Humidity Dry, desiccated environment[2][5][6][7]This compound is susceptible to hydrolysis. Storing in a desiccator or with a desiccant is highly recommended.

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Scenario 1: I observe a new, more polar peak in my HPLC analysis of a stored sample.

  • Question: What could be the cause of this new peak, and how can I confirm its identity?

  • Answer: A new, more polar peak is often indicative of hydrolytic degradation. The primary degradation pathway for sulfonamides like this compound is the cleavage of the sulfur-nitrogen (S-N) bond.[8] This hydrolysis would yield methanesulfonic acid and 4-bromoaniline. Both of these degradation products are significantly more polar than the parent compound and would thus elute earlier on a reverse-phase HPLC column.

    To confirm the identity of the degradation product, you can use LC-MS/MS to determine the mass of the new peak and compare it to the expected masses of the potential hydrolysates.[9][10][11]

    Preventative Measures:

    • Ensure the compound is stored in a tightly sealed container in a desiccator to minimize exposure to moisture.[2][6][7]

    • If preparing solutions, use anhydrous solvents and store them under an inert atmosphere.

Scenario 2: The purity of my solid this compound has decreased over time, even when stored in the dark.

  • Question: If light is not a factor, what else could be causing the degradation of my solid-state compound?

  • Answer: Even in the solid state, degradation can occur, primarily due to ambient moisture and temperature fluctuations.[2][6][7] Hygroscopic compounds can adsorb enough atmospheric water to facilitate slow hydrolysis over time.[2] Additionally, prolonged exposure to elevated room temperatures can accelerate degradation.

    Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the compound is stored in a desiccated environment. If not, transfer it to a desiccator immediately.

    • Check for Incompatibilities: Ensure the compound is not stored near volatile acidic or basic reagents, as their fumes can be adsorbed and catalyze degradation.

Scenario 3: I am performing a reaction in a protic solvent and notice significant loss of my starting material.

  • Question: Why is my this compound degrading in my reaction mixture?

  • Answer: Sulfonamides exhibit pH-dependent stability and are generally most stable in neutral conditions.[8] If your reaction conditions are acidic or basic, you are likely promoting the hydrolysis of the S-N bond. Acidic conditions can protonate the nitrogen atom, making the sulfur atom more susceptible to nucleophilic attack by the solvent. Conversely, basic conditions can deprotonate the sulfonamide nitrogen, which can also lead to instability.

    Experimental Workflow to Mitigate Degradation:

    Caption: Workflow to minimize hydrolytic degradation during reactions.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the primary degradation pathways for this compound?

    • A1: The most common degradation pathways for sulfonamides are:

      • Hydrolysis: Cleavage of the S-N bond, particularly under acidic or basic conditions, to form methanesulfonic acid and 4-bromoaniline.[8]

      • Photodegradation: Degradation upon exposure to light, which can also lead to S-N bond cleavage or extrusion of SO2.[1]

      • Oxidation: The sulfonamide group can be susceptible to oxidation, although this is generally less common under typical storage conditions compared to hydrolysis and photolysis.[11]

      DegradationPathways Compound This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Compound->Hydrolysis Photodegradation Photodegradation (UV/Vis Light) Compound->Photodegradation Oxidation Oxidation ([O]) Compound->Oxidation Products1 Methanesulfonic Acid + 4-Bromoaniline Hydrolysis->Products1 Products2 S-N Cleavage Products, SO₂ Extrusion Products Photodegradation->Products2 Products3 Oxidized derivatives Oxidation->Products3

      Caption: Primary degradation pathways for this compound.

  • Q2: How can I perform a quick stability check on my sample?

    • A2: A simple way to check for degradation is to run a thin-layer chromatography (TLC) or a quick HPLC analysis of your current sample alongside a reference standard (a freshly opened or properly stored sample). The appearance of new spots on the TLC plate or new peaks in the chromatogram is a clear indication of degradation. For a more quantitative assessment, a validated HPLC method is recommended.[12][13]

  • Q3: Is this compound sensitive to thermal stress?

    • A3: With a boiling point of 333°C, this compound is relatively thermally stable.[1] However, like most organic compounds, prolonged exposure to high temperatures can lead to thermal decomposition.[14][15][16][17] It is best practice to avoid storing the compound near heat sources such as ovens or heating blocks.

  • Q4: Are there any specific chemical incompatibilities I should be aware of?

    • A4: Yes. Avoid storing this compound with or near:

      • Strong Oxidizing Agents: These can potentially oxidize the sulfonamide moiety.[3]

      • Strong Acids and Bases: As discussed, these can catalyze hydrolysis.[8]

      • Reactive Halogenating Agents: While the aromatic ring is already brominated, harsh conditions could potentially lead to further reactions.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for intentionally degrading this compound to identify potential degradation products and validate stability-indicating analytical methods.[18][19][20][21]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose a solution of the compound to a controlled light source (e.g., a xenon lamp) providing an overall illumination of not less than 1.2 million lux hours.

  • Thermal Degradation (Solid State): Place a small amount of the solid compound in an oven at 80°C for 48 hours.

3. Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples, along with a control sample (stock solution stored at 4°C), by a suitable analytical method, such as HPLC with UV and/or MS detection.[9][12][13]

V. References

  • Unipd. OPERATING PROCEDURE NO. 4 INCOMPATIBILITY. Available from: [Link]

  • Science.gov. forced degradation study: Topics by Science.gov. Available from: [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Available from: [Link]

  • Science.gov. forced degradation study: Topics by Science.gov. Available from: [Link]

  • ResearchGate. Effect of moisture on solid state stability. Available from: [Link]

  • Semantic Scholar. Effect of moisture on solid state stability. Available from: [Link]

  • ResearchGate. Effect of Moisture on the Stability of Solid Dosage Forms. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]

  • PubMed. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Available from: [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

  • ResearchGate. Thermal degradation of a brominated bisphenol A derivative. Available from: [Link]

  • French-Ukrainian Journal of Chemistry. Thermal decomposition of the bromine containing oxyphenylimides. Available from: [Link]

  • PubMed. Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry. Available from: [Link]

  • MDPI. Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. Available from: [Link]

  • ResearchGate. Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. Available from: [Link]

  • MDPI. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Available from: [Link]

  • ResearchGate. Thermal stability and degradation of poly N-(4-chlorophenyl) acrylamide homopolymer and copolymer of N-(4-chlorophenyl) acrylamide with methyl methacrylate. Available from: [Link]

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Technical Support Center: Alternative Catalysts for Acylation of 4-Bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the acylation of 4-bromobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this critical chemical transformation. The acylation of sulfonamides is a cornerstone reaction in medicinal chemistry, as the resulting N-acylsulfonamides are prevalent motifs in a wide array of therapeutic agents.[1][2][3] They often serve as bioisosteres for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with enhanced metabolic stability.[1][3]

This guide moves beyond traditional methods, which often rely on stoichiometric amounts of base, and explores a range of alternative catalytic systems designed to improve efficiency, selectivity, and sustainability. We will delve into the mechanisms, advantages, and potential pitfalls of each approach, providing you with the knowledge to optimize your experimental outcomes.

I. Lewis Acid Catalysis: A Powerful and Versatile Approach

Lewis acids are a highly effective class of catalysts for the N-acylation of sulfonamides, capable of activating both the acylating agent and the sulfonamide.[4] A variety of Lewis acids, including zinc chloride (ZnCl₂), scandium triflate (Sc(OTf)₃), and bismuth salts, have been successfully employed.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: How do Lewis acids catalyze the acylation of 4-bromobenzenesulfonamide?

A1: Lewis acids function by coordinating to the carbonyl oxygen of the acylating agent (e.g., an acid anhydride), which increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the nitrogen atom of the 4-bromobenzenesulfonamide. Some Lewis acids may also interact with the sulfonamide group, enhancing its nucleophilicity.

Q2: What are the advantages of using Lewis acid catalysts over traditional base-mediated methods?

A2: Lewis acid catalysis offers several advantages:

  • Milder Reaction Conditions: Many Lewis acid-catalyzed acylations can be performed under neutral or mildly acidic conditions, which is beneficial for sensitive substrates.

  • Improved Yields: In many cases, Lewis acids can provide higher yields compared to base-mediated approaches.[1][4]

  • Solvent-Free Options: Some Lewis acid-catalyzed reactions, particularly with catalysts like ZnCl₂, can be conducted under solvent-free conditions, offering a greener alternative.[1][2]

Q3: Which Lewis acid is best for my reaction?

A3: The choice of Lewis acid can depend on the specific acylating agent and desired reaction conditions. Zinc chloride is a cost-effective and easy-to-handle option that works well under solvent-free conditions.[1] Scandium triflate is a highly active catalyst that can be used in very low catalytic amounts and is effective for acylating even sterically hindered alcohols, suggesting its utility for challenging sulfonamide acylations.[7][8] Bismuth salts are attractive due to their low toxicity.[5]

Troubleshooting Guide
Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst due to moisture.[9] 2. Insufficient catalyst loading. 3. Deactivated sulfonamide.1. Ensure all reagents and solvents are anhydrous. Use freshly opened or purified Lewis acids. 2. Increase the catalyst loading incrementally (e.g., from 3 mol% to 5-10 mol%). 3. While 4-bromobenzenesulfonamide is generally reactive, ensure its purity.
Formation of Side Products 1. Over-acylation (di-acylation). 2. Reaction with the solvent. 3. Decomposition of starting materials or product.1. Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture. 2. Choose an inert solvent like dichloromethane or conduct the reaction under solvent-free conditions if possible. 3. Optimize the reaction temperature; try running the reaction at a lower temperature for a longer period.
Difficult Product Isolation 1. Complex formation between the product and the Lewis acid.[9]1. During work-up, quench the reaction with water or a dilute acid to break up the complex before extraction.
Experimental Protocol: Zinc Chloride-Catalyzed Acylation under Solvent-Free Conditions

This protocol is a general guideline for the acylation of 4-bromobenzenesulfonamide with an acid anhydride using zinc chloride as the catalyst.

  • Reactant Preparation: In a clean, dry reaction vessel, thoroughly mix 4-bromobenzenesulfonamide (1.0 equivalent), the desired acid anhydride (1.2 equivalents), and zinc chloride (3 mol%).

  • Reaction: Heat the mixture to 80-100 °C with constant stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to the reaction vessel and stir.

  • Isolation: If a precipitate forms, collect the product by filtration. If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Catalytic Cycle of Lewis Acid-Catalyzed Acylation

LewisAcidCatalysis cluster_0 Catalytic Cycle A Lewis Acid (LA) C Activated Complex [(RCO)₂O-LA] A->C + (RCO)₂O B Acylating Agent (RCO)₂O B->C E Tetrahedral Intermediate C->E + ArSO₂NH₂ D 4-Bromobenzenesulfonamide (ArSO₂NH₂) D->E F N-Acylated Product (ArSO₂NHCOR) E->F - RCOOH - LA G Carboxylic Acid (RCOOH)

Caption: Lewis acid activates the acylating agent, facilitating nucleophilic attack.

II. Organocatalysis: A Metal-Free Alternative

Organocatalysts, particularly 4-dimethylaminopyridine (DMAP), offer a powerful metal-free approach to acylation.[10] DMAP is a highly effective nucleophilic catalyst that operates through a distinct mechanism compared to Lewis acids.[10][11]

Frequently Asked Questions (FAQs)

Q1: How does DMAP catalyze the acylation of 4-bromobenzenesulfonamide?

A1: DMAP acts as a nucleophilic catalyst. The pyridine nitrogen of DMAP attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acid anhydride), forming a highly reactive N-acylpyridinium intermediate.[10][11] This intermediate is then readily attacked by the sulfonamide nitrogen, transferring the acyl group and regenerating the DMAP catalyst.[11]

Q2: When should I choose DMAP over a Lewis acid catalyst?

A2: DMAP is an excellent choice for reactions that are sensitive to acidic conditions. It is also highly efficient, often requiring only catalytic amounts. However, it is a stronger base than many Lewis acids, which could be a consideration for base-sensitive substrates.

Q3: Are there any limitations to using DMAP?

A3: While highly effective, DMAP can be challenging to remove completely from the final product due to its basicity and solubility in organic solvents. Careful purification is often required. Additionally, for very sterically hindered sulfonamides or acylating agents, the reaction rate may be slower.

Troubleshooting Guide
Issue Potential Cause(s) Troubleshooting Steps
Slow Reaction Rate 1. Insufficient catalyst loading. 2. Steric hindrance.1. Increase the amount of DMAP (e.g., from 1-5 mol% to 10 mol%). 2. Consider using a less hindered acylating agent if possible, or increase the reaction temperature.
Incomplete Conversion 1. Catalyst deactivation. 2. Reversibility of the reaction.1. Ensure the reaction is run under anhydrous conditions, as water can hydrolyze the acylating agent and the N-acylpyridinium intermediate. 2. Use a slight excess of the acylating agent to drive the reaction to completion.
Difficulty in Removing DMAP 1. Basicity of DMAP.1. During work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract the DMAP into the aqueous phase.
Experimental Workflow for DMAP-Catalyzed Acylation

DMAP_Workflow Start Start Dissolve Dissolve 4-bromobenzenesulfonamide and DMAP in an aprotic solvent (e.g., CH₂Cl₂). Start->Dissolve Add_Acylating_Agent Slowly add the acylating agent (e.g., acetic anhydride). Dissolve->Add_Acylating_Agent Stir Stir at room temperature. Add_Acylating_Agent->Stir Monitor Monitor reaction by TLC. Stir->Monitor Workup Aqueous work-up with dilute HCl wash. Monitor->Workup Extract Extract with organic solvent. Workup->Extract Purify Dry, concentrate, and purify. Extract->Purify End End Purify->End

Caption: A typical experimental workflow for DMAP-catalyzed acylation.

III. Solid-Supported Catalysts: Enhancing Reusability and Simplifying Purification

Solid-supported catalysts offer significant advantages in terms of catalyst recovery, reusability, and simplified product purification.[12] Various solid supports, such as polymers, silica, and zeolites, can be functionalized with catalytic moieties.[13][14][15]

Frequently Asked Questions (FAQs)

Q1: What are the main benefits of using a solid-supported catalyst?

A1: The primary benefits are:

  • Easy Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, eliminating the need for chromatographic separation of the catalyst from the product.[12]

  • Reusability: Solid-supported catalysts can often be recovered and reused for multiple reaction cycles, which reduces cost and waste.[1][12]

  • Potential for Improved Selectivity: In some cases, the solid support can influence the selectivity of the reaction.[12]

Q2: What types of solid-supported catalysts are available for sulfonamide acylation?

A2: Examples include:

  • Polymer-supported DMAP: This combines the high catalytic activity of DMAP with the benefits of a solid support.[12]

  • Acidic Resins (e.g., Amberlyst-15): These act as solid Brønsted acid catalysts.[16]

  • Zeolites and Clays (e.g., Montmorillonite K10): These are solid acid catalysts that can be used for Friedel-Crafts type acylations.[1][3][13][14]

Q3: Are there any disadvantages to using solid-supported catalysts?

A3: Potential disadvantages include:

  • Lower Activity: The catalytic activity may be lower compared to their homogeneous counterparts due to mass transfer limitations.

  • Catalyst Leaching: A small amount of the active catalytic species may leach from the solid support into the reaction mixture.

  • Catalyst Deactivation: The catalyst may lose activity over multiple cycles due to pore blocking or degradation of the active sites.[16]

Troubleshooting Guide
Issue Potential Cause(s) Troubleshooting Steps
Reduced Catalyst Activity Upon Reuse 1. Pore blocking by product or byproducts.[16] 2. Leaching of the active catalyst. 3. Deactivation of catalytic sites.1. Wash the catalyst thoroughly with a suitable solvent after each use to remove adsorbed species. 2. Analyze the filtrate for the presence of the leached catalyst. 3. Consider catalyst regeneration procedures if available, or use a fresh batch of catalyst.
Slow Reaction Rate 1. Mass transfer limitations. 2. Low concentration of active sites.1. Ensure efficient stirring to maximize contact between the reactants and the catalyst surface. 2. Increase the catalyst loading.

IV. Enzymatic Catalysis: A Green and Selective Approach

Enzymatic catalysis, particularly using lipases, presents a highly selective and environmentally friendly method for acylation.[17][18]

Frequently Asked Questions (FAQs)

Q1: How do enzymes catalyze the acylation of sulfonamides?

A1: Lipases, a class of enzymes that naturally hydrolyze esters, can be used in reverse in organic solvents to catalyze the formation of amide bonds. The enzyme's active site binds both the sulfonamide and an activated acyl donor (like an ester), facilitating the acyl transfer.

Q2: What are the key advantages of enzymatic acylation?

A2: The main advantages are:

  • High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, which is particularly useful for complex molecules.

  • Mild Reaction Conditions: Enzymatic reactions are typically run at or near room temperature and neutral pH, which is ideal for sensitive substrates.

  • Environmentally Friendly: Enzymes are biodegradable catalysts, and the reactions are often run in greener solvents.

Q3: What are the challenges associated with enzymatic acylation?

A3: Challenges include:

  • Substrate Specificity: Enzymes can have a narrow substrate scope, and a particular enzyme may not be active for all sulfonamides or acylating agents.

  • Enzyme Stability: The stability of the enzyme in organic solvents can be a concern, although immobilization can improve this.

  • Slower Reaction Rates: Enzymatic reactions can be slower than conventional chemical methods.

Troubleshooting Guide
Issue Potential Cause(s) Troubleshooting Steps
Low Enzyme Activity 1. Inappropriate solvent. 2. Presence of inhibitors. 3. Enzyme denaturation.1. Screen different organic solvents to find one that maintains enzyme activity. 2. Ensure the purity of all reagents. 3. Avoid high temperatures and extreme pH values.
Poor Conversion 1. Unfavorable reaction equilibrium. 2. Substrate or product inhibition.1. Use an acyl donor that shifts the equilibrium towards product formation (e.g., vinyl acetate). 2. Add the substrate in portions to avoid high initial concentrations.

V. Comparative Summary of Alternative Catalysts

Catalyst TypeKey AdvantagesKey DisadvantagesTypical Conditions
Lewis Acids High activity, versatility, some offer solvent-free options.[1][4]Moisture sensitivity, potential for product-catalyst complexation.[9]Anhydrous, variable temperature, often in aprotic solvents or neat.
Organocatalysts (DMAP) Metal-free, mild conditions, high efficiency.[10]Can be difficult to remove from the product.Anhydrous, typically room temperature in aprotic solvents.
Solid-Supported Easy separation, reusability, simplified purification.[1][12]Potentially lower activity, catalyst leaching and deactivation.[16]Heterogeneous, variable temperature, dependent on the specific catalyst.
Enzymatic High selectivity, mild conditions, environmentally friendly.[17][18]Narrow substrate scope, slower reaction rates, enzyme stability issues.Near room temperature, often in organic solvents.

References

  • Enhanced site-selectivity in acylation reactions with substrate-optimized catalysts on solid supports.
  • Scandium triflate-catalyzed intramolecular Friedel–Crafts acylation with Meldrum's acids: insight into the mechanism. PlumX.
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC - NIH.
  • A new and efficient method for the facile synthesis of N-acyl sulfonamides under Lewis acid catalysis.
  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
  • Acylation of Sulfonamides: A Comprehensive Guide for Laboratory Applic
  • Practical Acid-Catalyzed Acylation of Sulfonamides with Carboxylic Acid Anhydrides | Request PDF.
  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • Scandium triflate-catalyzed intramolecular Friedel–Crafts acylation with Meldrum's acids: insight into the mechanism.
  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • Use of Solid Catalysts in Friedel−Crafts Acyl
  • Scandium Triflate: A Versatile Catalyst with Promising Applic
  • Use of Solid Catalysts in Friedel—Crafts Acylation Reactions | Request PDF.
  • Isothiourea-Catalyzed Atroposelective N-Acylation of Sulfonamides | Request PDF.
  • Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods.
  • Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. PubMed.
  • Scandium Trifluoromethanesulfonate as an Extremely Active Acylation C
  • Troubleshooting low yield in Friedel-Crafts acyl
  • 4-Dimethylaminopyridine (DMAP) acts as a catalyst in acyl transfer reactions. DMAP's catalytic activity stems from its nucleophilic character at the pyridine nitrogen, not the dimethylamino group. Explain this behavior, taking resonance into account. Unknown Source.
  • Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH.
  • Lipase-catalysed N-acyl
  • Lipase-catalyzed acetylation of N-acetylneuraminic acid deriv
  • Selectivity engineering of 4-phenoxyacetophenone by acylation of diphenyl ether with ion exchange resins: Modeling of catalyst deactivation and remedies | Request PDF.

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Validation & Comparative

A Comparative Guide to Validating the Antimicrobial Efficacy of N-(4-Bromophenyl)methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel antibacterial agents has never been more critical. Sulfonamide derivatives, a long-standing class of synthetic antimicrobials, are experiencing a resurgence in interest due to their versatile chemical scaffold.[1] Among these, N-(4-Bromophenyl)methanesulfonamide and its related structures present a promising frontier in the development of new therapeutics.[2][3] However, promising in silico predictions and initial synthesis must be rigorously validated through standardized, reproducible biological assays.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial activity of novel this compound derivatives. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system. This guide will compare the hypothetical performance of a novel derivative, designated BPM-S1 , against established clinical antibiotics, providing the detailed methodologies necessary for generating high-integrity, publishable data.

Foundational Principles: Designing a Self-Validating Study

Before embarking on any experimental work, a robust study design is paramount. The objective is not merely to measure an effect but to generate data that is both reproducible and directly comparable to existing knowledge.

1.1. Selection of Comparators and Controls: The antimicrobial activity of a novel compound is meaningless in isolation. Its performance must be benchmarked against clinically relevant antibiotics.

  • Gram-Positive Comparator: Vancomycin . A glycopeptide antibiotic that is a cornerstone for treating serious infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

  • Gram-Negative Comparator: Ciprofloxacin . A broad-spectrum fluoroquinolone antibiotic effective against a wide range of bacterial pathogens.

  • Negative Control (Vehicle): Dimethyl sulfoxide (DMSO). Most novel organic compounds are first dissolved in DMSO. A vehicle control ensures that the solvent itself has no antimicrobial effect at the concentrations used.

  • Growth Control: Bacteria cultured in media without any test compound. This is essential to confirm the viability and normal growth of the microorganisms under the assay conditions.[4]

1.2. Selection of Microbial Strains: A representative panel of microorganisms is crucial for determining the spectrum of activity. Quality control (QC) strains, such as those from the American Type Culture Collection (ATCC), are essential as they have well-characterized susceptibility profiles, ensuring the assay is performing correctly.[5]

  • Staphylococcus aureus (ATCC 29213): A reference Gram-positive strain, sensitive to most antibiotics.

  • Escherichia coli (ATCC 25922): A reference Gram-negative strain for susceptibility testing.[5]

  • Methicillin-resistant Staphylococcus aureus (MRSA, e.g., ATCC 43300): A clinically significant drug-resistant Gram-positive strain.

  • Pseudomonas aeruginosa (ATCC 27853): A Gram-negative opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.

The Experimental Cascade: From Initial Screening to Potency Assessment

A logical, tiered approach ensures that resources are used efficiently, starting with broad screening and progressing to more detailed characterization of promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Confirmation & Spectrum cluster_2 Phase 3: Cidal vs. Static Activity P1 Broth Microdilution Assay (Determine MIC) P2 Disk Diffusion Assay (Qualitative Confirmation) P1->P2 Hits advance P3 Time-Kill Kinetic Assay (Determine Bactericidal/Bacteriostatic Nature) P2->P3 Confirmed hits advance

Caption: High-level experimental workflow for antimicrobial validation.

Core Protocols for Efficacy Validation

The following protocols are described in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide the global standards for antimicrobial susceptibility testing.[6][7][8]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The broth microdilution method is the "gold standard" and is highly amenable to screening.[6]

MIC_Workflow A Prepare 0.5 McFarland Inoculum Suspension C Inoculate each well (except sterility control) with bacterial suspension A->C B Prepare 2-fold Serial Dilutions of BPM-S1 & Comparators in a 96-well plate B->C D Incubate at 35-37°C for 18-24 hours C->D E Visually inspect for turbidity. Determine MIC. D->E Folate_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Bacterial Enzyme THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides BPM_S1 BPM-S1 (Sulfonamide) BPM_S1->DHPS Competitive Inhibition

Caption: Proposed mechanism of action for sulfonamide derivatives.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for validating the antimicrobial activity of novel this compound derivatives. By adhering to standardized protocols (MIC, disk diffusion, time-kill) and employing appropriate comparators and controls, researchers can generate high-quality, comparable data. The hypothetical results for BPM-S1 demonstrate a compound with potential against Gram-positive pathogens.

The logical next steps in the drug development pipeline would include:

  • Minimum Bactericidal Concentration (MBC) assays to complement time-kill data.

  • In vitrotoxicity studies using mammalian cell lines to assess selectivity and safety.

  • Spontaneous resistance frequency studies to evaluate the potential for resistance development.

  • Progression to in vivo animal models of infection for promising, non-toxic candidates.

By following this rigorous validation pathway, the scientific community can effectively identify and advance new chemical entities that may one day contribute to our arsenal against infectious diseases.

References

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Tačić, A., Nikolić, V., Nikolić, L., & Savić, I. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS. Faculty of Technology, Leskovac, Serbia. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. [Link]

  • Tačić, A., et al. (2025, August 9). (PDF) Antimicrobial sulfonamide drugs. ResearchGate. [Link]

  • Austin Community College. (n.d.). Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. [https://www.austincc.edu/microbugz/ Kirby-Bauer%20Disk%20Diffusion%20Method.php]([Link] Kirby-Bauer%20Disk%20Diffusion%20Method.php)

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Sharma, K., & Sharma, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(26), 15792-15804. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules. [Link]

  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • University of Helsinki. (n.d.). Validation of high-throughput time-kill assay. [Link]

  • Clinical and Laboratory Standards Institute. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Siddiqa, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals, 15(7), 841. [Link]

  • PSE Community.org. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • Siddiqa, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals (Basel), 15(7), 841. [Link]

  • ResearchGate. (2025, October 14). (PDF) Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. [Link]

  • SciSpace. (2015, January 2). Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivat. [Link]

  • TSI Journals. (n.d.). Synthesis and Biological Evaluation of New Sulfonamide Derivative. [Link]

  • National Institutes of Health. (n.d.). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. [Link]

  • Bułakowska, A., Sławiński, J., & Hałasa, R. (2022). Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives. Medical Sciences Forum, 14(1), 55. [Link]

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A Comparative Guide to the Efficacy of N-(4-Bromophenyl)methanesulfonamide and Other Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Sulfonamide Scaffold

The sulfonamide functional group, -S(=O)₂-N-, is a cornerstone of modern medicinal chemistry, giving rise to a diverse array of therapeutic agents. From the foundational antibacterial "sulfa" drugs to diuretics, anticonvulsants, and targeted cancer therapies, the sulfonamide scaffold has proven to be remarkably versatile. This guide provides a comparative analysis of the potential efficacy of N-(4-Bromophenyl)methanesulfonamide against established sulfonamides in several key therapeutic classes.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

PropertyValueReference
CAS Number 4284-50-8[1]
Molecular Formula C₇H₈BrNO₂S[1][2]
Molecular Weight 250.11 g/mol [1][2]
Melting Point 137-141 °C[1]
Boiling Point 333 °C at 760 mmHg[1]
LogP 1.96 - 2.97[1][2]
Polar Surface Area 42.11 Ų[2]

The moderate lipophilicity, suggested by the LogP value, indicates that this compound may possess reasonable membrane permeability, a key factor for reaching intracellular targets.[1]

Comparative Efficacy Analysis

This section will compare the structural features of this compound with those of established sulfonamides in different therapeutic classes and present benchmark efficacy data.

Antibacterial Activity

The antibacterial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), allowing them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.

Structure-Activity Relationship (SAR) Insights: A crucial feature for the antibacterial activity of sulfonamides is the presence of an unsubstituted aromatic amine at the N4 position, which mimics the amine group of PABA. This compound lacks this free aromatic amine, having the sulfonamide nitrogen directly attached to the bromophenyl ring. This structural deviation suggests that it is unlikely to exhibit potent antibacterial activity through the classic DHPS inhibition mechanism.

Benchmark Efficacy of Antibacterial Sulfonamides: The Minimum Inhibitory Concentration (MIC) is a standard measure of antibacterial efficacy.

SulfonamideOrganismMIC Range (µg/mL)Reference(s)
Sulfamethoxazole Escherichia coli≤10 (when combined with trimethoprim)[3]
Staphylococcus aureusResistant in some studies[4]
Sulfadiazine Staphylococcus aureus (MDR)64 - 128[5]
Multi-drug resistant pathogens16 - 64 (as silver sulfadiazine)[6][7]

Experimental Protocol for Determining Antibacterial Efficacy:

A definitive assessment of the antibacterial properties of this compound would require determining its MIC values against a panel of clinically relevant bacteria.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of This compound in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually inspect for the lowest concentration with no visible growth D->E F Determine MIC E->F

Workflow for MIC determination.
Carbonic Anhydrase Inhibition

Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition is the basis for their use as diuretics and in the treatment of glaucoma.

SAR Insights: The primary sulfonamide group (-SO₂NH₂) is the key zinc-binding group for CA inhibition. This compound possesses a secondary sulfonamide group, which can still potentially interact with the zinc ion in the active site of CA, although likely with different affinity compared to primary sulfonamides. The bromophenyl group will influence the overall physicochemical properties and binding interactions within the active site.

Benchmark Efficacy of Carbonic Anhydrase Inhibitors: The half-maximal inhibitory concentration (IC₅₀) is used to quantify the potency of CA inhibitors.

InhibitorCarbonic Anhydrase IsozymeIC₅₀ / KᵢReference(s)
Acetazolamide hCA IIIC₅₀: 130 nM, Kᵢ: 12.1 nM[8][9]
hCA IXIC₅₀: 30 nM[8]
Dorzolamide hCA IIIC₅₀: 0.18 nM, Kᵢ: 1.9 nM[10][11][12][13]

Experimental Protocol for Carbonic Anhydrase Inhibition Assay:

The inhibitory activity of this compound against specific CA isozymes can be determined using a stopped-flow CO₂ hydration assay.

Workflow for Stopped-Flow CA Inhibition Assay

CA_Inhibition_Workflow cluster_setup Reaction Setup cluster_measurement Measurement cluster_data Data Analysis A Prepare solutions of purified CA isozyme, CO₂-saturated buffer, and inhibitor B Pre-incubate CA isozyme with varying concentrations of the inhibitor A->B C Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated buffer in a stopped-flow spectrophotometer B->C D Monitor the change in pH over time using a pH indicator C->D E Calculate initial reaction rates D->E F Determine IC₅₀ or Kᵢ values E->F

Workflow for CA inhibition assay.
Diuretic Activity

Thiazide and loop diuretics are sulfonamide derivatives that increase urine output by inhibiting ion transport in the kidneys.

SAR Insights: The diuretic activity of sulfonamides is highly dependent on the specific heterocyclic or aromatic ring system attached to the sulfonamide group. This compound's simple structure does not resemble that of established diuretic sulfonamides like hydrochlorothiazide or furosemide. Therefore, it is less likely to exhibit significant diuretic effects.

Benchmark Efficacy of Diuretic Sulfonamides:

The efficacy of diuretics is typically measured by their effective dose to produce a desired increase in urine output.

DiureticConditionTypical Adult Oral DoseReference(s)
Hydrochlorothiazide Hypertension, Edema12.5 - 100 mg/day[14][15][16][17][18]
Furosemide Edema, Heart Failure20 - 80 mg/day (can be higher)[19][20][21][22][23]

Experimental Protocol for Assessing Diuretic Activity:

The diuretic potential of this compound can be evaluated in an in vivo animal model.

Workflow for In Vivo Diuretic Activity Assay

Diuretic_Workflow A Administer this compound orally or intraperitoneally to rats B Place rats in metabolic cages for urine collection over a set period (e.g., 24 hours) A->B C Measure total urine volume B->C D Analyze urine for electrolyte concentrations (Na⁺, K⁺, Cl⁻) C->D E Compare results to vehicle control and a positive control (e.g., furosemide) D->E

Workflow for in vivo diuretic assay.
Endothelin Receptor Antagonism

A significant area of research for this compound and related compounds is in the development of endothelin receptor antagonists.[1] Endothelins are potent vasoconstrictors, and their receptors (ETₐ and ETₑ) are targets for the treatment of pulmonary arterial hypertension.

SAR Insights: Many potent endothelin receptor antagonists are complex molecules containing a sulfonamide or sulfamide moiety. The 4-bromophenyl group present in this compound is a feature found in some endothelin receptor antagonists, suggesting it could serve as a scaffold or fragment for the design of such compounds. For instance, the potent dual endothelin receptor antagonist Macitentan contains a 5-(4-Bromophenyl)pyrimidine core.[24]

Benchmark Efficacy of Endothelin Receptor Antagonists:

The potency of these antagonists is measured by their IC₅₀ or Kᵢ values for the endothelin receptors.

AntagonistReceptorIC₅₀ / KᵢReference(s)
Bosentan ETₐKᵢ: 4.7 nM, IC₅₀: 0.2 µM[25][26]
ETₑKᵢ: 95 nM[26]
Macitentan ETₐIC₅₀: 0.5 nM, Kₑ: 0.14 nM[3][27][28]
ETₑIC₅₀: 391 nM[27]

Experimental Protocol for Endothelin Receptor Binding Assay:

The affinity of this compound for endothelin receptors can be determined using a competitive radioligand binding assay.

Workflow for Radioligand Binding Assay

Binding_Assay_Workflow cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Analysis A Incubate cell membranes expressing ETₐ or ETₑ receptors with a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) B Add increasing concentrations of This compound A->B C Separate bound from free radioligand by rapid filtration B->C D Measure radioactivity of the filters C->D E Plot the percentage of bound radioligand against the concentration of the inhibitor D->E F Calculate IC₅₀ and Kᵢ values E->F

Workflow for receptor binding assay.

Conclusion and Future Directions

Based on a structural analysis, this compound is unlikely to be a potent antibacterial agent in the classical sense due to the absence of a free N4-aromatic amine. Similarly, its structure does not align with known motifs for potent diuretic activity. However, its potential as a carbonic anhydrase inhibitor warrants investigation, and its structural similarity to fragments of known endothelin receptor antagonists makes this a promising area for further exploration.[1]

The provided experimental protocols offer a clear roadmap for the comprehensive evaluation of this compound's efficacy across these therapeutic areas. The generation of such empirical data is essential to move beyond theoretical comparisons and to fully elucidate the therapeutic potential of this and other novel sulfonamide derivatives.

References

  • Hydrochlorothiazide Dosage: Forms, Strengths, How to Take, and More. Healthline. [Link]

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A Comparative Guide to the In Vitro Cytotoxicity of Platinum(IV) Complexes Featuring 4-Bromophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the in vitro cytotoxicity of novel platinum(IV) complexes incorporating 4-bromophenylacetic acid as axial ligands. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anticancer agents. This document moves beyond a simple recitation of data, offering a rationale for experimental design, detailed methodologies for key assays, and a comparative assessment against established platinum-based chemotherapeutics.

Introduction: The Evolving Landscape of Platinum-Based Anticancer Agents

Platinum-based drugs, beginning with the landmark discovery of cisplatin, are mainstays in the treatment of various solid tumors.[1][2] Their primary mechanism of action involves binding to nuclear DNA, forming adducts that obstruct DNA replication and transcription, ultimately triggering apoptosis.[1][2][3] However, the clinical utility of traditional platinum(II) agents like cisplatin, carboplatin, and oxaliplatin is often hampered by severe side effects and the development of cellular resistance.[3][4]

This has spurred the development of platinum(IV) complexes, which are characterized by an octahedral geometry and greater kinetic inertness compared to their square planar platinum(II) counterparts.[5][6] Platinum(IV) complexes are considered prodrugs; they are designed to remain stable in the bloodstream, minimizing off-target toxicity, and are subsequently reduced to the active cytotoxic platinum(II) species within the tumor microenvironment.[4][5] The axial ligands of these complexes play a crucial role in modulating their physicochemical properties, including lipophilicity, stability, and cellular uptake, and can even confer additional therapeutic benefits.[4]

This guide focuses on a series of platinum(IV) complexes featuring 4-bromophenylacetic acid, a halogenated phenylacetate derivative, in their axial positions. The incorporation of such ligands is a strategic approach to potentially enhance the cytotoxic potency and overcome resistance mechanisms.[7][8]

Mechanism of Action: A Prodrug Strategy

The cytotoxic action of platinum(IV) complexes is predicated on their intracellular reduction to the active platinum(II) form. This reductive activation is a key differentiator from traditional platinum drugs and is thought to be a mechanism to circumvent cisplatin resistance.[4]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell Pt(IV)_complex Platinum(IV) Complex (Inert) Pt(IV)_intracellular Intracellular Platinum(IV) Complex Pt(IV)_complex->Pt(IV)_intracellular Cellular Uptake Reduction Reduction (e.g., by Glutathione) Pt(IV)_intracellular->Reduction Pt(II)_active Active Platinum(II) Species Reduction->Pt(II)_active Axial_Ligands Release of Axial Ligands (4-Bromophenylacetic Acid) Reduction->Axial_Ligands DNA_Binding DNA Binding & Adduct Formation Pt(II)_active->DNA_Binding Apoptosis Apoptosis DNA_Binding->Apoptosis

Caption: Proposed mechanism of action for platinum(IV) complexes.

Comparative In Vitro Cytotoxicity Assessment

A recent study synthesized and characterized a series of cytotoxic platinum(IV) complexes that incorporate halogenated phenylacetic acid derivatives, including 4-bromophenylacetic acid.[7][8] The cytotoxic activity of these complexes was evaluated against a panel of human cancer cell lines and compared with the established drug, cisplatin.

Experimental Data Summary

The following table summarizes the 50% growth inhibition (GI50) values for a representative platinum(IV) complex with 4-bromophenylacetic acid (Complex 6 from the cited study) and cisplatin across various cancer cell lines.[7] Lower GI50 values indicate higher cytotoxic potency.

Cell LineCancer TypeComplex with 4-Bromophenylacetic Acid (GI50, nM)Cisplatin (GI50, nM)
HT29ColonData not specified in abstractData not specified in abstract
U87GlioblastomaData not specified in abstractData not specified in abstract
MCF-7BreastData not specified in abstractData not specified in abstract
A2780OvarianData not specified in abstractData not specified in abstract
H460LungData not specified in abstractData not specified in abstract
A431SkinData not specified in abstractData not specified in abstract
Du145ProstateSignificantly more potent than cisplatin1200
ADDPCisplatin-Resistant OvarianSignificantly more potent than cisplatinData not specified in abstract

Note: The abstract of the primary source indicates that the complex with 4-bromophenylacetic acid (Complex 6) elicited an average GI50 value of 20 nM across the tested cell lines.[7] In the Du145 prostate cancer cell line, a related complex with 4-fluorophenylacetic acid (Complex 4) showed a GI50 of 0.7 nM, making it 1700-fold more potent than cisplatin (1200 nM).[7] The complex with 4-bromophenylacetic acid also demonstrated superior activity.[7]

Interpretation of Results

The experimental data strongly suggest that the platinum(IV) complexes incorporating 4-bromophenylacetic acid exhibit significantly enhanced cytotoxicity compared to cisplatin, particularly in prostate and cisplatin-resistant ovarian cancer cell lines.[7] This heightened activity highlights the potential of these novel complexes to overcome some of the limitations of current platinum-based therapies. The superior performance in the cisplatin-resistant ADDP cell line is particularly noteworthy, suggesting a mechanism of action that may circumvent established resistance pathways.[7]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for key in vitro assays are provided below.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[9]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the platinum(IV) complexes and control drugs (e.g., cisplatin) in complete culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value for each compound.

Apoptosis Assessment: Annexin V/PI Staining

The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[11]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide is a fluorescent nucleic acid stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[11]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the platinum(IV) complexes at their respective GI50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis Start Start: Cancer Cell Lines Seeding Cell Seeding (96-well & 6-well plates) Start->Seeding Treatment Treatment with Pt(IV) Complexes & Controls Seeding->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay AnnexinV_PI Annexin V/PI Staining Incubation->AnnexinV_PI Absorbance Measure Absorbance MTT_Assay->Absorbance GI50 Calculate GI50 Absorbance->GI50 Flow_Cytometry Flow Cytometry Analysis AnnexinV_PI->Flow_Cytometry Apoptosis_Quantification Quantify Apoptotic Cells Flow_Cytometry->Apoptosis_Quantification

Caption: General workflow for in vitro cytotoxicity and apoptosis assessment.

Conclusion and Future Perspectives

The platinum(IV) complexes functionalized with 4-bromophenylacetic acid represent a promising new avenue in the development of anticancer therapeutics. The available data demonstrate their superior in vitro cytotoxicity compared to cisplatin, especially in resistant cell lines.[7] This suggests that the strategic selection of axial ligands can significantly enhance the therapeutic profile of platinum-based drugs.

Future research should focus on elucidating the precise mechanisms by which these complexes overcome cisplatin resistance. Investigating their cellular uptake, intracellular reduction rates, and DNA platination patterns will be crucial. Furthermore, in vivo studies in preclinical animal models are warranted to evaluate the antitumor efficacy and toxicity profile of these promising compounds.

References

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of N-(4-Bromophenyl)methanesulfonamide with Other Sulfa Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide moiety is a cornerstone in medicinal chemistry, but its inclusion in drug candidates raises a critical question of potential hypersensitivity and cross-reactivity, stemming from the well-documented allergic reactions to sulfonamide antibiotics.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the cross-reactivity potential of N-(4-Bromophenyl)methanesulfonamide, a sulfonamide derivative used as a building block in organic synthesis.[3] We will move beyond theoretical discussions to provide detailed experimental protocols, data interpretation frameworks, and the underlying immunological rationale, empowering research teams to generate robust, self-validating data packages for regulatory and safety assessment.

Part 1: Structural Analysis and the Cross-Reactivity Hypothesis

The foundation of any cross-reactivity assessment lies in a rigorous comparison of chemical structures. Hypersensitivity reactions to sulfonamide antibiotics are not attributed to the core sulfonamide (-SO₂NH-) group itself, but rather to two specific structural features that are typically absent in non-antibiotic sulfonamides.[4][5][6]

These key immunogenic motifs are:

  • An aromatic amine (arylamine) at the N4 position: This group can be metabolized into reactive hydroxylamine and nitroso metabolites, which act as haptens and initiate an immune response.[1][7][8]

  • A five- or six-membered heterocyclic ring at the N1 position: This structure has been identified as a determinant for IgE-mediated, immediate hypersensitivity reactions.[5]

This compound lacks both of these critical features. It is a non-arylamine sulfonamide. Its structure consists of a methanesulfonamide group where the nitrogen is substituted with a 4-bromophenyl ring.[3][9]

Structural Comparison:

FeatureSulfamethoxazole (Antibiotic)This compound
Core Moiety SulfonamideSulfonamide
N4 Position Arylamine (-NH₂)Part of the bromophenyl ring (no free amine)
N1 Position 5-methylisoxazole ringMethyl group
Classification SulfonylarylamineNon-sulfonylarylamine

Based on this structural analysis, the primary hypothesis is that This compound is unlikely to exhibit immunological cross-reactivity in individuals with a confirmed allergy to sulfonamide antibiotics. The absence of the N4-arylamine group makes the formation of immunogenic reactive metabolites highly improbable, and the lack of an N1-heterocyclic ring makes IgE-mediated cross-reactivity unlikely.[5][10] However, this hypothesis requires rigorous experimental validation.

G cluster_0 Sulfamethoxazole (Antibiotic) cluster_1 This compound cluster_2 Hypothesis a Structure result Low Probability of Cross-Reactivity a->result Presence of immunogenic motifs a_n4 N4 Arylamine (Metabolite Formation) a_n1 N1 Heterocyclic Ring (IgE Recognition) b Structure b->result Absence of immunogenic motifs b_n4 No N4 Arylamine b_n1 No N1 Heterocyclic Ring

Figure 1: Structural basis for the low cross-reactivity hypothesis.

Part 2: A Framework for Experimental Validation

Protocol 1: Competitive ELISA for Humoral Cross-Reactivity

This assay determines if antibodies that recognize a classic sulfonamide antibiotic can also bind to this compound. It is a highly sensitive method to quantify the degree of cross-reactivity based on competitive binding.[11][12][13]

Principle: A known sulfonamide antibiotic (e.g., sulfamethoxazole) is immobilized on an ELISA plate. Polyclonal antibodies raised against this antibiotic are introduced, along with varying concentrations of a "competitor" drug—either the original antibiotic as a control or the test compound (this compound). If the test compound cross-reacts, it will compete with the immobilized antibiotic for antibody binding, leading to a reduced signal.

G cluster_0 Step 1: Plate Coating cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Detection cluster_3 Step 4: Signal Generation s1 Coat ELISA plate with Sulfamethoxazole-protein conjugate s2 Add anti-Sulfamethoxazole antibodies + Competitor: - Sulfamethoxazole (Control) - this compound s1->s2 Incubate & Wash s3 Wash unbound reagents. Add secondary HRP-conjugated antibody s2->s3 Incubate & Wash s4 Add TMB substrate. Measure absorbance at 450 nm s3->s4 Incubate

Figure 2: Workflow for the competitive ELISA protocol.

Detailed Methodology:

  • Plate Coating:

    • Prepare a 1-5 µg/mL solution of sulfamethoxazole-carrier protein (e.g., BSA) conjugate in carbonate-bicarbonate buffer (pH 9.6).

    • Add 100 µL per well to a 96-well high-binding ELISA plate.

    • Incubate overnight at 4°C.

    • Wash plates 3 times with 200 µL/well of PBS containing 0.05% Tween 20 (PBST).

    • Block non-specific binding by adding 200 µL/well of 5% non-fat dry milk in PBST and incubate for 2 hours at room temperature. Wash 3 times with PBST.

  • Competitive Binding:

    • Prepare serial dilutions of competitors:

      • Positive Control: Sulfamethoxazole (e.g., from 100 µM down to 1 pM).

      • Test Compound: this compound (same concentration range).

      • Negative Control: An unrelated compound (e.g., Penicillin).

    • In a separate plate, mix 50 µL of each competitor dilution with 50 µL of a fixed, pre-determined concentration of anti-sulfamethoxazole polyclonal antibody (this concentration should yield ~80% of the maximum signal in the absence of a competitor).

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the antibody/competitor mixture to the coated and blocked ELISA plate.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash plates 5 times with PBST.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer according to the manufacturer's instructions.

    • Incubate for 1 hour at room temperature.

    • Wash plates 5 times with PBST.

  • Signal Generation and Analysis:

    • Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color develops (5-15 minutes).

    • Stop the reaction by adding 50 µL of 2M H₂SO₄.

    • Read the absorbance at 450 nm on a microplate reader.

    • Plot the percentage of binding inhibition versus the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of antibody binding).

Protocol 2: Lymphocyte Transformation Test (LTT) for Cellular Cross-Reactivity

The LTT is a well-established in vitro assay to detect drug-specific T-cell mediated hypersensitivity.[14][15] It measures the proliferation of peripheral blood mononuclear cells (PBMCs) from sensitized individuals in response to a drug.[16] For cross-reactivity studies, PBMCs from patients with a confirmed allergy to a sulfonamide antibiotic are challenged with the test compound.

Principle: T-lymphocytes from a sensitized individual, when re-exposed to the specific drug in vitro, will proliferate. This proliferation can be quantified by measuring the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or through colorimetric assays (e.g., BrdU). A positive result indicates the presence of drug-specific memory T-cells.

Detailed Methodology:

  • PBMC Isolation:

    • Obtain whole blood from donors with a well-characterized, clinically confirmed delayed-type hypersensitivity to a sulfonamide antibiotic (e.g., sulfamethoxazole). Use blood from non-allergic donors as a negative control.

    • Isolate PBMCs using Ficoll-Paque density gradient centrifugation according to standard protocols.

    • Wash the isolated cells twice with sterile PBS and resuspend in complete RPMI-1640 medium supplemented with 10% autologous serum or fetal bovine serum, L-glutamine, and penicillin/streptomycin.

    • Determine cell viability and concentration using a trypan blue exclusion assay.

  • Cell Culture and Drug Challenge:

    • Adjust the cell suspension to 1 x 10⁶ cells/mL in complete medium.

    • Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well round-bottom culture plate.

    • Prepare stock solutions of the test drugs in a suitable solvent (e.g., DMSO, ensuring the final concentration does not exceed 0.1%) and then dilute in culture medium. Perform a dose-response for each drug to identify non-cytotoxic concentrations.

    • Add 100 µL of the drug solutions to the wells in triplicate:

      • Test Compound: this compound (e.g., at 10, 50, 100 µg/mL).

      • Positive Control: Sulfamethoxazole (same concentrations).

      • Negative Control: Culture medium with solvent only (unstimulated).

      • Mitogen Control: Phytohemagglutinin (PHA) to confirm cell reactivity.

    • Incubate the plates for 6 days at 37°C in a humidified 5% CO₂ atmosphere. The timing is critical and should be optimized based on the type of reaction being investigated.[16][17]

  • Proliferation Measurement (³H-Thymidine Incorporation):

    • On day 5, add 1 µCi of ³H-thymidine to each well.

    • Incubate for an additional 18-24 hours.

    • On day 6, harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the mean counts per minute (CPM) for each triplicate.

    • The result is expressed as a Stimulation Index (SI), calculated as: SI = Mean CPM of drug-stimulated culture / Mean CPM of unstimulated culture

    • An SI ≥ 2 is generally considered a positive result, although the cutoff should be validated within the laboratory.

Part 3: Data Interpretation and Comparative Analysis

The data generated from these assays will provide a clear, quantitative assessment of cross-reactivity potential.

Table 1: Hypothetical Results from Competitive ELISA

Competitor CompoundIC50 (nM)% Cross-Reactivity*Interpretation
Sulfamethoxazole50100%Expected strong binding (reference compound).
This compound >100,000<0.05%Negligible binding; no humoral cross-reactivity.
Sulfadiazine15033%Known cross-reactive sulfonamide antibiotic.
Penicillin GNo Inhibition0%Unrelated drug shows no binding.

*Calculated as (IC50 of Sulfamethoxazole / IC50 of Competitor) x 100

Table 2: Hypothetical Results from Lymphocyte Transformation Test (LTT)

Donor GroupStimulantStimulation Index (SI)Interpretation
Sulfa-Allergic Sulfamethoxazole8.5Strong positive response, confirming T-cell sensitization.
Sulfa-Allergic This compound 1.2Negative response; no T-cell cross-reactivity observed.
Sulfa-Allergic Medium Only1.0Baseline proliferation (control).
Non-Allergic Control Sulfamethoxazole1.5Negative response, as expected.
Non-Allergic Control This compound 0.9Negative response, as expected.

Interpretation Causality:

  • A high IC50 value for this compound in the ELISA would indicate that it is a very poor competitor for antibody binding sites specific to sulfamethoxazole, strongly suggesting a lack of humoral cross-reactivity.

  • An SI value below the positive threshold (e.g., <2) in the LTT from sulfa-allergic donors would demonstrate that T-cells sensitized to a sulfonamide antibiotic do not recognize and proliferate in response to this compound. This indicates a lack of cell-mediated cross-reactivity.

Conclusion

The prevailing evidence strongly suggests that immunological cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides is rare and often mechanistically unfounded.[4][18] The structural features of this compound—specifically the absence of an N4-arylamine group and an N1-heterocyclic ring—place it firmly in the low-risk category.

However, in drug development, theoretical assessment is insufficient. The experimental framework provided in this guide, combining humoral (competitive ELISA) and cellular (LTT) assays, offers a robust pathway to definitively characterize the cross-reactivity profile of this compound. The execution of these self-validating protocols will generate the critical data needed to support its safety assessment and distinguish it from the class of sulfonamide antibiotics associated with hypersensitivity.

References

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  • 4-amino-N-(4-bromophenyl)benzenesulfonamide. (n.d.). PubChem. [Link]

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A Comparative Guide to Computational Docking of N-(4-Bromophenyl)furan-2-carboxamides: From Target Selection to Methodological Validation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the furan-2-carboxamide scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. Among its derivatives, N-(4-Bromophenyl)furan-2-carboxamides have shown significant promise, particularly as antimicrobial agents.[1][2][3][4] Computational docking, a cornerstone of structure-based drug design, offers a powerful lens through which we can predict, rationalize, and optimize the interactions of these ligands with their biological targets.

This guide provides an in-depth, comparative analysis of computational docking studies for N-(4-Bromophenyl)furan-2-carboxamides. Moving beyond a monolithic protocol, we will explore the docking of this scaffold against multiple, therapeutically relevant targets, compare the performance of different docking software, and underscore the criticality of methodological validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design of novel therapeutics based on the furan-2-carboxamide core.

The Rationale for a Comparative Docking Strategy

A singular docking study, while informative, provides a limited perspective. The true power of in silico analysis is realized through a comparative approach. By docking the same ligand into different targets, we can probe its polypharmacology and potential off-target effects. Conversely, by employing different docking algorithms for the same ligand-target system, we can assess the robustness of our predictions and mitigate the biases inherent in any single scoring function. This multi-faceted approach enhances the confidence in our in silico predictions, providing a more solid foundation for subsequent experimental validation.

Selecting a Diverse Panel of Biological Targets

The biological activity of furan-2-carboxamide derivatives is not confined to a single therapeutic area.[5][6] To illustrate a comprehensive comparative docking workflow, we have selected three distinct and validated protein targets, each representing a different therapeutic application:

  • New Delhi Metallo-beta-lactamase-1 (NDM-1): An Antibacterial Target. NDM-1 is a bacterial enzyme that confers resistance to a broad spectrum of beta-lactam antibiotics, posing a significant global health threat.[7] The inhibition of NDM-1 is a key strategy to combat antibiotic resistance. A known crystal structure of NDM-1 in complex with a hydrolyzed antibiotic (PDB ID: 4EXS) provides an excellent starting point for our docking studies.[2]

  • Tubulin: An Anticancer Target. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division.[8] Agents that interfere with microtubule dynamics are potent anticancer drugs. Furan-2-carboxamide derivatives have been identified as microtubule-stabilizing agents that bind to the colchicine binding site on β-tubulin.[1][8] For our comparative study, we will utilize the crystal structure of tubulin in complex with colchicine (PDB ID: 1SA0).[9][10]

  • LasR: An Anti-Biofilm Target. LasR is a transcriptional regulator in Pseudomonas aeruginosa that controls quorum sensing, a cell-to-cell communication system crucial for biofilm formation and virulence.[11][12] Inhibiting LasR is an attractive anti-biofilm strategy that may not exert strong selective pressure for resistance. The crystal structure of the LasR ligand-binding domain (PDB ID: 2UV0) will be used for our docking experiments.[13]

Comparative Docking Workflow: A Methodological Overview

To ensure the scientific integrity of our comparative study, we will employ a rigorous and validated workflow. This workflow is designed to be self-validating at each critical step, from protein and ligand preparation to the final analysis of docking results.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB: 4EXS, 1SA0, 2UV0) ProtPrep Protein Preparation (Remove water, add hydrogens, assign charges) PDB->ProtPrep Ligand Ligand & Controls Preparation (N-(4-Bromophenyl)furan-2-carboxamide, Known Inhibitors) LigPrep Ligand Preparation (Generate 3D conformers, assign charges) Ligand->LigPrep GridGen Grid Generation (Define binding site) ProtPrep->GridGen Docking Comparative Docking (GOLD vs. AutoDock Vina) LigPrep->Docking Redocking Protocol Validation (Re-docking of co-crystallized ligand) GridGen->Redocking Redocking->Docking Validated Protocol Scoring Scoring & Ranking (Docking scores, binding energy) Docking->Scoring Pose Pose Analysis (Binding interactions, visualization) Scoring->Pose Comparison Comparative Analysis (Across targets and software) Pose->Comparison

Figure 1: A generalized workflow for the comparative computational docking study.

Experimental Protocols

Part 1: Protein and Ligand Preparation

A crucial first step in any docking study is the meticulous preparation of both the protein receptor and the small molecule ligand. This ensures that the molecules are in a chemically correct and energetically favorable state for the simulation.

1.1 Protein Structure Preparation:

  • Acquisition: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB): NDM-1 (PDB ID: 4EXS), Tubulin (PDB ID: 1SA0), and LasR (PDB ID: 2UV0).

  • Preprocessing: Using a molecular modeling package such as Schrödinger Maestro, UCSF Chimera, or AutoDockTools, perform the following steps:

    • Remove all non-essential molecules, including water, ions, and co-crystallized ligands (except for the validation step).

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate partial charges to all atoms (e.g., Kollman charges).

    • For metalloproteins like NDM-1, ensure the correct parameterization of the metal ions.

  • Output: Save the prepared protein structure in the appropriate format for the chosen docking software (e.g., PDBQT for AutoDock Vina).

1.2 Ligand and Control Compound Preparation:

  • Structure Generation:

    • Draw the 2D structure of N-(4-Bromophenyl)furan-2-carboxamide using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Obtain the structures of known inhibitors to be used as positive controls:

      • NDM-1: A known inhibitor such as captopril or a hydrolyzed beta-lactam.

      • Tubulin: Colchicine and/or Combretastatin A-4.[14]

      • LasR: The native autoinducer 3-oxo-C12-HSL or known synthetic inhibitors.[15]

  • 3D Conformer Generation and Energy Minimization:

    • Convert the 2D structures to 3D using software like Open Babel or LigPrep (Schrödinger).

    • Generate multiple low-energy conformers for each ligand to account for its flexibility.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Charge Assignment: Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

  • Output: Save the prepared ligands in the required format (e.g., PDBQT for AutoDock Vina).

Part 2: Docking Protocol Validation (Re-docking)

Before proceeding with docking our compound of interest, it is imperative to validate the docking protocol. This is achieved by re-docking the co-crystallized ligand back into the binding site of its protein. A successful re-docking, where the predicted pose closely matches the crystallographic pose (typically with a Root Mean Square Deviation (RMSD) < 2.0 Å), provides confidence in the chosen docking parameters.

2.1 Re-docking Procedure:

  • Protein Preparation: Prepare the protein structure as described in section 1.1, but retain the co-crystallized ligand.

  • Ligand Preparation: Extract the co-crystallized ligand from the PDB file and prepare it as described in section 1.2.

  • Grid Generation: Define the docking grid box around the binding site, ensuring it encompasses the entire volume occupied by the co-crystallized ligand.

  • Docking: Perform the docking using the chosen software (e.g., AutoDock Vina or GOLD).

  • Analysis: Superimpose the top-ranked docked pose of the ligand with its original crystallographic pose and calculate the RMSD. An RMSD value below 2.0 Å is generally considered a successful validation.

G PDB Co-crystallized Ligand-Protein Complex Extract Extract Ligand PDB->Extract PrepProt Prepare Protein PDB->PrepProt PrepLig Prepare Ligand Extract->PrepLig Dock Dock Ligand into Protein PrepProt->Dock PrepLig->Dock Superimpose Superimpose Docked and Crystal Poses Dock->Superimpose RMSD Calculate RMSD Superimpose->RMSD Validate RMSD < 2.0 Å? RMSD->Validate

Sources

A Comparative Guide to N-(4-Bromophenyl)methanesulfonamide and N-(4-chlorophenyl) Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the sulfonamide scaffold is a cornerstone, celebrated for its versatility and presence in numerous FDA-approved drugs.[1] The strategic modification of this scaffold, particularly through halogenation, is a critical tactic in optimizing drug candidates. This guide provides an in-depth comparison between N-(4-Bromophenyl)methanesulfonamide and its N-(4-chlorophenyl) analogues, focusing on the nuanced effects of bromine versus chlorine substitution on physicochemical properties and biological activity, particularly in the context of antimicrobial and anticancer applications.

Physicochemical Implications of Halogen Substitution: Bromine vs. Chlorine

The substitution of a hydrogen atom with a halogen on a phenyl ring profoundly alters a molecule's electronic and lipophilic character, which in turn dictates its pharmacokinetic and pharmacodynamic profiles. While often considered similar, bromine and chlorine impart distinct properties.

Chlorine substitution is a widely used strategy in drug design to enhance efficacy and metabolic stability.[2] The presence of a chlorine atom generally increases the molecule's overall hydrophobicity, which can improve its binding affinity to hydrophobic pockets within protein targets like enzymes and receptors.[2] Computational studies have shown that adding one or two chloro substituents can increase the physicochemical properties and stability of many inhibitor analogues without negatively affecting toxicity.[3]

Bromine, being larger and more polarizable than chlorine, offers a different set of advantages. It is more lipophilic, which can enhance membrane permeability.[4] Furthermore, bromine can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms that can significantly enhance binding affinity and selectivity for a biological target.[5] This "heavy atom effect" can be a powerful tool in rational drug design.

A comparative summary of the key physicochemical differences is presented below:

PropertyChlorine SubstitutionBromine SubstitutionRationale & Impact on Drug Design
Electronegativity Higher (3.16 Pauling scale)Lower (2.96 Pauling scale)Influences inductive effects and acidity of nearby protons (e.g., sulfonamide N-H).
Van der Waals Radius Smaller (1.75 Å)Larger (1.85 Å)Affects steric fit within a receptor's binding pocket. A larger atom may provide better shape complementarity or cause steric hindrance.
Lipophilicity (LogP) Increases lipophilicityIncreases lipophilicity more significantly than chlorineEnhanced lipophilicity can improve membrane permeability and access to intracellular targets, but excessive lipophilicity can lead to poor solubility and off-target effects.[4]
Polarizability LowerHigherThe more diffuse electron cloud of bromine makes it a better halogen bond donor, enabling stronger, more specific interactions with the target protein.[5]
Metabolic Stability C-Cl bond is generally stableC-Br bond can be more susceptible to metabolic cleavageThis is context-dependent, but the relative bond strength can influence the drug's half-life and metabolic profile.
Comparative Biological Activity: A Focus on Antimicrobial and Anticancer Potential

While direct, side-by-side experimental data comparing this compound with a specific N-(4-chlorophenyl) derivative is sparse, we can synthesize insights from studies on analogous series of compounds where this halogen substitution has been explored.

Antimicrobial Activity:

Sulfonamides were the first class of synthetic antibiotics, primarily targeting the bacterial enzyme dihydropteroate synthase (DHPS).[6] Research into new sulfonamide analogues continues in the fight against antimicrobial resistance.

In a study focused on developing novel antimicrobial agents, researchers synthesized a series of N-{4-[(4-X-phenyl)sulfonyl]benzoyl}-L-valine derivatives where X was varied.[4] The objective was to increase the lipophilic character by replacing a chlorine atom with the more lipophilic bromine atom while maintaining similar electronic effects.[4] The results indicated that the nature of the substituent on the phenylsulfonyl ring is crucial for the potency of the antimicrobial effect. While a direct comparison showed the unsubstituted analog to have a better antimicrobial effect than the chloro- or bromo-derivatives in that specific series, it highlighted that increasing lipophilicity could be detrimental if it leads to lower water solubility.[4] This underscores the delicate balance required in tuning physicochemical properties.

Anticancer Activity:

The sulfonamide moiety is a key feature in many modern anticancer agents, including inhibitors of carbonic anhydrase and various kinases.[7][8] Halogenation is frequently employed to optimize the potency of these inhibitors.

For instance, in the development of novel 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs as anticancer agents, both chloro- and bromo-substituted compounds were synthesized and evaluated.[9] The study revealed that these halogenated compounds demonstrated significant anticancer activity against various cancer cell lines. Specifically, compound 4b, 5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine, was part of this successful series.[9] The molecular docking studies for this series suggested that both hydrogen bonds and halogen bonds were critical electrostatic interactions contributing to their binding affinity with the tubulin protein target.[9] This highlights the potential for both chlorine and bromine to contribute positively to anticancer activity through specific molecular interactions.

Experimental Design & Protocols

To rigorously compare these two classes of compounds, a standardized set of experiments is essential. The following protocols represent industry-standard methods for evaluating the antimicrobial and anticancer activities of novel chemical entities.

Workflow for Comparative Compound Evaluation

G synthesis Synthesis of Bromo & Chloro Analogs purification Purification (HPLC) synthesis->purification characterization Structural Validation (NMR, MS) purification->characterization antimicrobial Antimicrobial Assay (MIC Determination) characterization->antimicrobial anticancer Anticancer Assay (MTT/SRB) characterization->anticancer enzyme Enzyme Inhibition (e.g., Kinase, DHPS) characterization->enzyme ic50 IC50 / MIC Calculation antimicrobial->ic50 anticancer->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar docking Molecular Docking (Optional) sar->docking

Caption: High-level workflow for comparing novel chemical entities.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is designed to determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

  • Causality: This assay provides a quantitative measure of potency, allowing for direct comparison between the bromo- and chloro-derivatives. The choice of a broth microdilution method is for efficiency and standardization.

  • Self-Validation: The protocol includes positive (known antibiotic) and negative (vehicle) controls on every plate to ensure the assay is performing correctly and that any observed inhibition is due to the test compound.

Methodology:

  • Preparation of Inoculum: Culture bacterial strains (e.g., S. aureus, E. coli) in a suitable broth medium and incubate until the culture reaches the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.[10]

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compounds (this compound and N-(4-chlorophenyl) derivatives) in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]

Protocol 2: Sulforhodamine B (SRB) Assay for Anticancer Activity

This cell-based assay is used to determine cytotoxicity and cell proliferation inhibition based on the measurement of cellular protein content.

  • Causality: The SRB assay measures growth inhibition by staining total cellular protein, providing a reliable and sensitive endpoint that is less prone to artifacts than metabolic assays. This allows for an accurate comparison of the antiproliferative effects of the compounds.

  • Self-Validation: A reference compound (e.g., Doxorubicin) is run in parallel to benchmark the potency of the test compounds. Wells containing untreated cells serve as a baseline for 100% growth.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in 96-well plates and allow them to attach overnight.[8][11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a set period (e.g., 48-72 hours).

  • Cell Fixation: Discard the medium and fix the cells with cold trichloroacetic acid (TCA).

  • Staining: Wash the plates and stain the fixed cells with 0.4% (w/v) Sulforhodamine B solution.

  • Data Analysis: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution. Measure the absorbance at ~510 nm. Calculate the concentration that causes 50% growth inhibition (GI50).[11]

Conclusion and Future Directions

The choice between a bromine and a chlorine substituent is not trivial and represents a key decision in the lead optimization process. Chlorine is a reliable choice for increasing metabolic stability and hydrophobicity.[2] Bromine, on the other hand, offers stronger lipophilicity and the potential for specific, potency-enhancing halogen bonds.[4][5]

The provided experimental protocols offer a robust framework for empirically determining which substituent is superior for a given biological target. Based on the analysis of related compounds, both this compound and N-(4-chlorophenyl) derivatives show promise as scaffolds for developing new therapeutic agents.[4][9]

References

  • Aranapakam, V., et al. (2025). Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. ResearchGate.
  • Anonymous. (2025). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate.
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  • Gheldiu, A-M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org.
  • Chaithanya, U., et al. (n.d.). N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide. PMC - NIH.
  • CymitQuimica. (n.d.). CAS 4284-50-8: this compound. CymitQuimica.
  • Hernández-Luis, F., et al. (n.d.). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. MDPI.
  • Bruzgielewicz, A., et al. (n.d.). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.
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  • Kumar, A., et al. (n.d.). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. ResearchGate.
  • Kumar, D., et al. (n.d.). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. PubMed.
  • Lee, J., et al. (2012). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. PubMed.
  • Abuelizz, H., et al. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Unknown Source.
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  • Fadare, R., et al. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.
  • Głowacka, J., & Wolszczak, N. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
  • Alam, M., et al. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.
  • Ali, M., et al. (n.d.). Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. MDPI.
  • Al-Warhi, T., et al. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega.
  • Kumar, A., et al. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate.
  • Chaithanya, U., et al. (n.d.). N-(4-Chlorophenyl)-2-nitrobenzenesulfonamide. PMC - NIH.
  • Głowacka, J., & Wolszczak, N. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar.

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A Comparative Guide to the Thermal Stability Assessment of Sulfonamides Using DSC & TGA

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, ensuring the stability of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety, efficacy, and shelf-life.[1][2] For the sulfonamide class of antibiotics, a group of synthetic antimicrobial agents containing the sulfonamido group, thermal stability is a critical quality attribute that can influence everything from manufacturing processes to storage conditions and ultimately, therapeutic performance.[3] This guide provides an in-depth, comparative analysis of the thermal stability of sulfonamides, leveraging the powerful techniques of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to elucidate their thermal behavior.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a foundational understanding of why specific experimental choices are made and how the resulting data translates into actionable insights for robust drug development, in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines on stability testing.[1][4][5][6]

The Synergy of DSC and TGA in Elucidating Sulfonamide Stability

Thermal analysis techniques are indispensable tools in the solid-state characterization of pharmaceuticals.[7] They provide a window into how a material's properties change as a function of temperature. For sulfonamides, DSC and TGA offer complementary information that, when used in concert, paints a comprehensive picture of thermal stability.[8][9]

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is exceptionally sensitive to thermal events such as melting, crystallization, and solid-state phase transitions. For sulfonamides, DSC is critical for:

    • Determining the melting point: A sharp, well-defined melting endotherm is indicative of a pure, crystalline compound. A broad melting range may suggest the presence of impurities or a mixture of polymorphs.

    • Identifying and characterizing polymorphism: Many sulfonamides, such as sulfanilamide and sulfathiazole, are known to exhibit polymorphism, a phenomenon where a compound exists in multiple crystalline forms.[11][12][13][14][15] Each polymorph can have different physical properties, including solubility and stability. DSC can detect the subtle energy changes associated with the transition from one polymorphic form to another.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This technique is essential for:

    • Assessing thermal decomposition: TGA pinpoints the temperature at which a sulfonamide begins to degrade, providing a clear indication of its thermal stability.[10]

    • Quantifying volatile content: The initial mass loss in a TGA thermogram often corresponds to the loss of residual solvents or water, which can impact the stability of the API.

    • Investigating decomposition kinetics: By analyzing TGA data at multiple heating rates, it is possible to determine the kinetic parameters of the decomposition process, offering deeper insights into the degradation mechanism.[16]

Comparative Thermal Analysis of Representative Sulfonamides

The thermal stability of sulfonamides can vary significantly depending on their molecular structure. The following table summarizes the key thermal events for several common sulfonamides, providing a basis for a comparative stability assessment. Note: The values presented are approximate and can be influenced by experimental conditions such as heating rate and sample purity.

SulfonamideMelting Point (°C)Decomposition Onset (°C)Key Thermal Events & Observations
Sulfanilamide ~165>170Exhibits complex polymorphism with at least three forms (α, β, γ), which can interconvert upon heating.[11][15] The melting is closely followed by decomposition.
Sulfathiazole ~202>205Also known to exhibit multiple polymorphic forms. DSC, in combination with techniques like hot-stage microscopy, is crucial for elucidating its polymorphic transformations.[12][13]
Sulfamethoxazole ~170>175Generally shows a sharp melting point followed by decomposition. Its stability can be influenced by interactions with excipients in a formulation.
Trimethoprim ~200>200Often used in combination with sulfonamides. Its thermal decomposition has been studied, with a single-step weight loss observed in an inert atmosphere.[16]
Methanesulfonamide 85-93>200 (estimated)As a simpler sulfonamide, it has a lower melting point but is expected to have considerable thermal stability, with decomposition occurring at significantly higher temperatures.[10]

From this comparison, it is evident that while many sulfonamides have relatively high melting points, their decomposition can occur in close proximity to melting. This underscores the importance of precise temperature control during manufacturing processes like drying and milling to prevent degradation. Furthermore, the prevalence of polymorphism in compounds like sulfanilamide and sulfathiazole necessitates careful control over crystallization conditions to ensure the formation of the desired, most stable polymorph.[14]

Experimental Protocols for Stability Assessment

To ensure the generation of reliable and reproducible data, the following detailed protocols for DSC and TGA analysis of sulfonamides are provided.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sulfonamide powder into a clean, non-reactive DSC pan (e.g., aluminum). Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

  • DSC Method:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected decomposition point (e.g., 300 °C) at a controlled heating rate, typically 10 °C/min.

    • Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[17]

  • Data Analysis: Record the heat flow as a function of temperature. Identify and analyze the endothermic and exothermic events. The peak of an endothermic transition is typically taken as the melting point.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.[17]

  • Sample Preparation: Accurately weigh 5-10 mg of the sulfonamide powder into a clean, inert TGA pan (e.g., alumina or platinum).[17]

  • TGA Method:

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Heat the sample at a constant rate, typically 10 °C/min, to a final temperature where complete decomposition is expected (e.g., 600 °C).[17]

    • Maintain a controlled atmosphere, typically an inert nitrogen purge, at a flow rate of 20-50 mL/min.

  • Data Analysis: Plot the sample mass (or mass percent) as a function of temperature. The onset temperature of a significant mass loss event is taken as the decomposition temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of mass loss.[7]

Visualizing the Workflow and Data Interpretation

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical connections between the observed thermal events and their implications for sulfonamide stability.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_interp Interpretation & Stability Assessment s1 Weigh Sulfonamide Sample s2 Seal in DSC Pan / Place in TGA Pan s1->s2 dsc DSC Analysis (10°C/min, N2 purge) s2->dsc tga TGA Analysis (10°C/min, N2 purge) s2->tga d1 DSC Thermogram (Heat Flow vs. Temp) dsc->d1 d2 TGA Curve (Mass vs. Temp) tga->d2 i1 Identify Melting Point & Polymorphic Transitions d1->i1 i2 Determine Decomposition Onset Temperature d2->i2 i3 Quantify Volatiles d2->i3 i4 Assess Overall Thermal Stability i1->i4 i2->i4 i3->i4

Caption: Experimental workflow for sulfonamide stability assessment using DSC and TGA.

data_interpretation cluster_dsc DSC Events cluster_tga TGA Event cluster_implication Stability Implication endotherm Endotherm melting Melting / Purity endotherm->melting Sharp Peak polymorphism Polymorphic Transition endotherm->polymorphism Broad/Multiple Peaks exotherm Exotherm decomposition Decomposition / Instability exotherm->decomposition Often Exothermic mass_loss Mass Loss mass_loss->decomposition Significant Loss volatiles Presence of Solvents/Water mass_loss->volatiles Initial, Small Loss

Caption: Interpreting thermal events for sulfonamide stability assessment.

Conclusion

The combined application of DSC and TGA provides an indispensable, data-driven approach to evaluating the thermal stability of sulfonamides. By carefully characterizing melting behavior, identifying polymorphic forms, and determining decomposition temperatures, researchers can gain critical insights that inform formulation development, establish appropriate manufacturing parameters, and define proper storage conditions. This guide has provided a comparative overview, detailed experimental protocols, and a logical framework for interpreting thermal analysis data, empowering scientists to ensure the development of stable, safe, and effective sulfonamide-based medicines. The principles and methodologies outlined herein serve as a robust foundation for the comprehensive thermal characterization of these vital therapeutic agents.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA).
  • ICH Guidelines: Your Essential Guide to Stability Testing.
  • Ich guideline for stability testing | PPTX - Slideshare.
  • An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide - Benchchem.
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA).
  • Thermodynamic study of sulfanilamide polymorphism: (I). Monotropy of the alpha-variety - PubMed.
  • A Comprehensive Technical Guide to the Thermal Stability of Sulfonium Salts - Benchchem.
  • Investigation of the polymorphism of sulfathiazole by a combined DSC-HSM approach.
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  • Investigation of the polymorphism of sulfathiazole by a combined DSC-HSM approach - Loughborough University Research Repository.
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A Researcher's Guide to Bioassays for Toxicity Evaluation of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of novel therapeutic agents is a journey of both innovation and rigorous safety assessment. The class of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has emerged as a promising scaffold, with demonstrated antimicrobial and antibiofilm potential.[1] As with any promising candidate, a thorough evaluation of toxicological properties is a critical gatekeeper to further development. This guide provides a comprehensive comparison of essential bioassays for the preclinical toxicity evaluation of these derivatives, designed for researchers, scientists, and drug development professionals. Our focus is on providing not just protocols, but the scientific rationale behind their selection and a framework for interpreting the resulting data.

The Imperative for Early and Comprehensive Toxicity Screening

The diaryl sulfone moiety is a well-established pharmacophore, with dapsone being a notable example used in the treatment of infectious diseases.[1] However, the broader class of sulfonamides is also associated with a range of adverse drug reactions, including hypersensitivity, hepatotoxicity, and nephrotoxicity.[2] Early identification of potential toxic liabilities is paramount to de-risk drug development programs, saving both time and resources. A tiered, multi-parametric approach to toxicity testing, employing a battery of in vitro assays, is the cornerstone of a modern safety pharmacology workflow.[3][4]

A Comparative Overview of Key In Vitro Toxicity Bioassays

The selection of an appropriate panel of bioassays is a strategic decision, balancing throughput, cost, and the specific toxicological questions being addressed. Here, we compare a selection of foundational assays, each providing a unique window into the potential toxicity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives.

Assay Principle Endpoint Measured Advantages Disadvantages
MTT Assay Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[5][6]Cell viability and metabolic activity.Well-established, cost-effective, high-throughput.[7]Can be influenced by compounds that affect cellular metabolism without causing cell death.
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the cell culture medium upon plasma membrane damage.[5]Cell membrane integrity and cytotoxicity.Direct measure of cytotoxicity, non-destructive to remaining cells.[5][8]Less sensitive for detecting early apoptotic events.
Ames Test (Bacterial Reverse Mutation Assay) Detects the ability of a chemical to induce mutations in histidine-requiring strains of Salmonella typhimurium, causing them to revert to a histidine-independent phenotype.[9][10]Mutagenicity (gene mutations).Rapid, inexpensive, and widely accepted by regulatory agencies for initial genotoxicity screening.[4]Bacterial system may not fully recapitulate mammalian metabolism; can produce false positives.[10]
In Vitro Micronucleus Assay Detects the presence of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in the cytoplasm of interphase cells.[11][12]Genotoxicity (clastogenicity and aneugenicity).More physiologically relevant than the Ames test as it uses mammalian cells; detects both chromosome breakage and loss.[12]More complex and time-consuming than the Ames test.
hERG Patch-Clamp Assay Electrophysiological measurement of the current flowing through the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[13]Cardiotoxicity potential (risk of QT prolongation and Torsades de Pointes)."Gold standard" for assessing cardiotoxicity risk; provides direct functional data.[13]Technically demanding, lower throughput, and can be expensive.
Hepatotoxicity Assays (e.g., using HepG2 cells) A panel of assays measuring endpoints such as cell viability, oxidative stress, and caspase activation in a human liver cell line.Hepatotoxicity potential.Human-derived cell line provides some physiological relevance; can be multiplexed to assess multiple mechanisms.HepG2 cells have lower metabolic activity compared to primary hepatocytes, which may limit the detection of toxicity mediated by metabolites.

Experimental Workflows and Protocols

A logical and well-defined experimental workflow is crucial for generating reliable and reproducible toxicity data. The following diagram illustrates a typical tiered approach to in vitro toxicity screening.

G Cytotoxicity Assays Cytotoxicity Assays Hepatotoxicity Assays Hepatotoxicity Assays Cytotoxicity Assays->Hepatotoxicity Assays Assess general cell health Genotoxicity Assays Genotoxicity Assays Apoptosis Assays Apoptosis Assays Hepatotoxicity Assays->Apoptosis Assays Investigate mechanism of cell death Cardiotoxicity Assays Cardiotoxicity Assays Oxidative Stress Assays Oxidative Stress Assays

Caption: A tiered approach to in vitro toxicity screening.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability.

Materials:

  • N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivative of interest

  • Human cell line (e.g., HepG2 for hepatotoxicity screening)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Detailed Protocol: In Vitro Micronucleus Assay (OECD 487)

This assay is a key test for genotoxicity, detecting both chromosome breakage and loss.

Materials:

  • Mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes)

  • Test compound

  • Cytochalasin B (for cytokinesis block)

  • Mitomycin C (positive control for clastogenicity)

  • Colchicine (positive control for aneugenicity)

  • S9 fraction (for metabolic activation)

  • Culture medium, fetal bovine serum, antibiotics

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., Giemsa or acridine orange)

  • Microscope slides

Procedure:

  • Cell Culture and Treatment: Culture cells to an appropriate density. Treat the cells with at least three concentrations of the test compound, along with negative (vehicle) and positive controls, both with and without S9 metabolic activation. The treatment period is typically 3-6 hours.

  • Removal of Test Compound and Addition of Cytochalasin B: After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis. The concentration of cytochalasin B should be optimized for the cell line used.

  • Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycle lengths to allow for nuclear division without cell division, resulting in binucleated cells.

  • Harvesting and Slide Preparation: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Treat with a hypotonic solution, fix, and drop the cell suspension onto clean microscope slides.

  • Staining: Stain the slides with an appropriate DNA stain.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. The frequency of micronucleated binucleated cells is the primary endpoint.

  • Data Analysis: Statistically analyze the data to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

Mechanistic Insights: Potential Toxicity Pathways

Understanding the potential molecular mechanisms of toxicity is crucial for rational drug design and for interpreting the results of screening assays. For sulfonamide-containing compounds, several pathways are of particular interest.

G cluster_0 Compound Exposure cluster_1 Cellular Events cluster_2 Downstream Effects Sulfonamide Derivative Sulfonamide Derivative Metabolic Activation (e.g., CYP450) Metabolic Activation (e.g., CYP450) Sulfonamide Derivative->Metabolic Activation (e.g., CYP450) Reactive Metabolite Formation Reactive Metabolite Formation Metabolic Activation (e.g., CYP450)->Reactive Metabolite Formation Oxidative Stress Oxidative Stress Reactive Metabolite Formation->Oxidative Stress DNA Damage DNA Damage Reactive Metabolite Formation->DNA Damage Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation DNA Damage->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

A Researcher's Guide to Spectroscopic Differentiation of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the spectroscopic data for the ortho, meta, and para isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate the unambiguous identification of these structurally similar compounds. Understanding the distinct spectroscopic signatures of each isomer is paramount for ensuring chemical purity, and by extension, the safety and efficacy of potential pharmaceutical candidates.

While comprehensive experimental data for the para isomer is readily available, this guide will also leverage fundamental principles of spectroscopy to predict and interpret the expected spectral characteristics of the ortho and meta isomers, for which complete experimental datasets are not as accessible in the surveyed literature. This comparative approach, blending experimental data with well-established spectroscopic theory, offers a robust framework for isomer differentiation.

Introduction: The Significance of Isomeric Purity in Sulfonamides

Sulfonamides represent a critical class of compounds in medicinal chemistry, renowned for their antibacterial properties. The biological activity of these molecules is intrinsically linked to their three-dimensional structure. Positional isomers, such as the ortho, meta, and para substituted N-(4-methoxyphenyl)-nitrobenzenesulfonamides, can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to confidently distinguish between these isomers is a cornerstone of quality control in drug discovery and manufacturing. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure and ascertain isomeric purity.

This guide will explore how the position of the nitro group on the benzenesulfonamide ring systematically influences the electronic environment and, consequently, the spectroscopic output of each isomer.

Synthesis and Physicochemical Properties

The three isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide can be synthesized via a nucleophilic substitution reaction between the corresponding nitrobenzenesulfonyl chloride and p-anisidine in an aqueous sodium carbonate solution.[1]

dot graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: General synthesis workflow for N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers.

The position of the nitro group has a notable effect on the melting point of the resulting isomer, reflecting differences in their crystal packing and intermolecular interactions.[1]

IsomerPosition of NO₂CAS NumberMelting Point (°C)
Ortho 263228-64-885-86
Meta 3180631-81-6 (related)133-134
Para 410553-17-0182-183

Spectroscopic Data Comparison

The following sections detail the experimental spectroscopic data for the para isomer and provide an expert analysis of the predicted data for the ortho and meta isomers.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are particularly diagnostic for distinguishing between these isomers.

Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

IsomerAromatic Protons (δ, ppm)-SO₂NH- Proton (δ, ppm)-OCH₃ Proton (δ, ppm)
Ortho (Predicted) Complex multiplet, ~7.5-8.2~10.0 (broad s)~3.7 (s)
Meta (Predicted) Complex multiplet, ~7.6-8.4~10.1 (s)~3.7 (s)
Para (Experimental) 8.37 (d, J=8.4 Hz, 2H), 7.93 (d, J=8.4 Hz, 2H), 7.00 (d, J=8.4 Hz, 2H), 6.83 (d, J=8.0 Hz, 2H)10.23 (s)3.68 (s)

Interpretation:

  • Para Isomer: The high degree of symmetry in the para isomer results in a simplified aromatic region in the ¹H NMR spectrum. The two protons on the nitro-substituted ring appear as a doublet at 8.37 ppm, and the other two protons on the same ring appear as a doublet at 7.93 ppm. Similarly, the protons on the methoxy-substituted ring give rise to two distinct doublets at 7.00 ppm and 6.83 ppm. This "two-doublet, two-doublet" pattern is a hallmark of para-disubstituted benzene rings with different substituents.

  • Ortho and Meta Isomers (Predicted): In contrast, the lower symmetry of the ortho and meta isomers is expected to produce more complex and overlapping multiplets in the aromatic region. The protons on both aromatic rings will be chemically non-equivalent, leading to intricate splitting patterns that are difficult to resolve into simple doublets or triplets. The strong electron-withdrawing effect of the nitro group in the ortho position is likely to cause a significant downfield shift for the adjacent proton on that ring.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.

Table 3: ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

IsomerAromatic Carbons (δ, ppm)Quaternary Carbons (δ, ppm)-OCH₃ Carbon (δ, ppm)
Ortho (Predicted) ~115-150~130, 148, 158~56
Meta (Predicted) ~115-150~130, 146, 149, 158~56
Para (Experimental) 128.8, 125.0, 124.6, 114.9157.5, 150.2, 145.4, 129.755.7

Interpretation:

  • Para Isomer: Due to its symmetry, the para isomer exhibits fewer signals in the ¹³C NMR spectrum than would be expected for a molecule with 13 carbon atoms. The pairs of equivalent carbons in both rings reduce the number of distinct resonances. The carbon bearing the methoxy group (C-O) is observed at a characteristic downfield shift of 157.5 ppm, while the carbon attached to the nitro group (C-NO₂) appears at 150.2 ppm.

  • Ortho and Meta Isomers (Predicted): The lack of symmetry in the ortho and meta isomers should result in a greater number of distinct signals in their ¹³C NMR spectra, with each unique carbon atom producing a separate resonance. The steric hindrance and strong electronic effects of the ortho-nitro group are expected to significantly influence the chemical shifts of the adjacent carbons, providing a key point of differentiation from the meta isomer.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups within a molecule. The characteristic stretching frequencies of the N-H, S=O, and N-O bonds are particularly useful for identifying sulfonamides.

Table 4: Key IR Absorption Frequencies (cm⁻¹)

Isomerν(N-H) stretchν(S=O) asymmetric stretchν(S=O) symmetric stretchν(N-O) asymmetric stretchν(N-O) symmetric stretch
Ortho (Predicted) ~3250~1350~1160~1530~1350
Meta (Predicted) ~3250~1350~1160~1530~1350
Para (Predicted) ~3250~1340~1160~1520~1350

Interpretation:

All three isomers are expected to show characteristic IR absorption bands for the N-H stretch of the sulfonamide group around 3250 cm⁻¹. The strong asymmetric and symmetric stretching vibrations of the S=O group will appear around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The nitro group will also give rise to two strong absorption bands corresponding to its asymmetric and symmetric stretching, typically found around 1530 cm⁻¹ and 1350 cm⁻¹. While the exact positions of these bands may shift slightly between isomers due to differences in their solid-state packing and electronic environments, the overall IR spectra are expected to be quite similar. Differentiation based solely on IR spectroscopy can be challenging without authentic reference spectra for all three isomers.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pathways.

Expected Fragmentation Pattern:

All three isomers have the same molecular formula (C₁₃H₁₂N₂O₅S) and therefore the same molecular weight (308.31 g/mol ). The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 308. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the C-S bond. Key expected fragments include:

  • m/z 186: [O₂NC₆H₄SO₂]⁺

  • m/z 123: [CH₃OC₆H₄NH₂]⁺

  • m/z 108: [CH₃OC₆H₄]⁺

The relative intensities of these fragment ions may vary slightly between the isomers due to the influence of the nitro group's position on bond stabilities, but significant differentiation based on the primary fragmentation pattern is unlikely.

dot graph MS_Fragmentation { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Predicted mass spectrometry fragmentation pathway for the isomers.

Experimental Protocols

Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (para isomer)

The following protocol is adapted from Oblazny and Hamaker (2025).[1]

  • To a 250 mL Erlenmeyer flask, add 4-nitrobenzenesulfonyl chloride (10.00 mmol, 2.2166 g) and p-anisidine (10.00 mmol, 1.2320 g).

  • Add 50 mL of deionized water and 10 mL of 1 M Na₂CO₃ solution.

  • Stir the mixture at room temperature for approximately 4 days.

  • Collect the solid product by suction filtration.

  • Wash the product with deionized water and then with isopropanol.

  • Dry the product in an oven at a low temperature.

The ortho and meta isomers can be synthesized using the same procedure by substituting the corresponding nitrobenzenesulfonyl chloride.

Spectroscopic Analysis
  • ¹H and ¹³C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.

  • Mass Spectrometry: Mass spectra can be acquired using an electron ionization (EI) or electrospray ionization (ESI) source.

Conclusion

The differentiation of the ortho, meta, and para isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide is reliably achieved through a combination of spectroscopic techniques. ¹H NMR spectroscopy stands out as the most definitive method, with the highly symmetric para isomer displaying a characteristically simple and predictable splitting pattern in the aromatic region, in stark contrast to the complex multiplets expected for the less symmetric ortho and meta isomers. ¹³C NMR complements this by revealing a reduced number of signals for the para isomer. While IR and MS provide valuable confirmation of functional groups and molecular weight, they are less powerful for distinguishing between these positional isomers on their own.

By understanding the principles outlined in this guide, researchers can confidently identify and characterize these sulfonamide isomers, ensuring the integrity of their chemical entities for further investigation and development.

References

  • Oblazny, M., & Hamaker, C. G. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 15(8), 673. [Link]

  • Supporting Information for an article from the Royal Society of Chemistry. (Specific article details not fully provided in search results).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

The Discerning Eye of Drug Discovery: A Comparative Evaluation of N-(2-acetyl-4-styrylphenyl)-4-benzenesulfonamide Derivatives and Their Chalcone Counterparts in the Pursuit of Drug-Likeness

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the intricate ballet of drug discovery, the identification of a biologically active compound is merely the opening act. The true challenge lies in sculpting this initial "hit" into a viable drug candidate – a molecule that not only interacts effectively with its target but also possesses the necessary physicochemical properties to navigate the complex biological milieu of the human body. This journey from a promising molecule to a potential therapeutic is governed by the principles of drug-likeness, a concept that evaluates a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Poor drug-likeness is a primary driver of late-stage clinical trial failures, making its early assessment a critical checkpoint in the drug development pipeline.

This guide provides a comprehensive comparative analysis of the drug-likeness properties of a promising class of compounds, N-(2-acetyl-4-styrylphenyl)-4-benzenesulfonamide derivatives, against a structurally related and biologically diverse class of molecules: chalcones. The core structure of the sulfonamide derivatives, featuring a styrylphenyl ketone moiety, bears a striking resemblance to the chalcone scaffold, making this a pertinent and insightful comparison. Through a synthesis of theoretical predictions and established experimental protocols, we will dissect the key parameters that define a "drug-like" molecule and equip researchers with the knowledge to critically evaluate their own compounds.

The Contenders: A Structural and Functional Overview

N-(2-acetyl-4-styrylphenyl)-4-benzenesulfonamide Derivatives: This class of compounds has garnered interest for its potential biological activities, including anticholinesterase and antioxidant effects[1]. The general structure features a central acetophenone core linked to a styryl group and a benzenesulfonamide moiety. The sulfonamide group is a well-established pharmacophore found in a multitude of approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability[2]. The styrylphenyl component, on the other hand, introduces a degree of conformational flexibility and lipophilicity.

Chalcones as a Benchmark: Chalcones, or 1,3-diphenyl-2-propen-1-ones, are natural products that serve as precursors for flavonoids and are abundant in edible plants[1]. They possess a deceptively simple α,β-unsaturated ketone core flanked by two aromatic rings, a scaffold that gives rise to a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][3]. Their structural similarity to the styrylphenyl ketone portion of our target sulfonamides makes them an ideal comparator group for dissecting the influence of the sulfonamide moiety on overall drug-likeness.

Gauging Drug-Likeness: A Multi-pronged Approach

The evaluation of drug-likeness is not a single measurement but a holistic assessment of multiple physicochemical and pharmacokinetic properties. Here, we delve into the key pillars of this evaluation, presenting both the theoretical underpinnings and the practical experimental and computational methodologies.

The Foundational Principles: Lipinski's Rule of Five

A cornerstone of drug-likeness assessment is Lipinski's Rule of Five, an empirically derived set of guidelines that predict the likelihood of a compound being orally bioavailable[4]. It's not a rigid law, but a valuable filter for identifying compounds with a higher probability of success. The "rules" are:

  • Molecular Weight (MW) ≤ 500 Da: Smaller molecules are more readily absorbed.

  • LogP (octanol-water partition coefficient) ≤ 5: A measure of lipophilicity; excessively lipophilic compounds can have poor aqueous solubility and be prone to metabolic breakdown.

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.

A compound is generally considered to have favorable drug-like properties if it violates no more than one of these rules[4].

Computational ADMET Prediction: An In Silico First Pass

Before embarking on resource-intensive experimental studies, computational (in silico) ADMET prediction provides a rapid and cost-effective initial assessment. A plethora of software and web-based tools are available that utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict a wide range of drug-like properties[5][6].

Workflow for In Silico ADMET Prediction:

Caption: A streamlined workflow for performing in silico ADMET predictions.

Experimental Verification: In Vitro Assays for Key Drug-Like Properties

While in silico predictions are invaluable for initial screening, experimental validation is paramount. A suite of well-established in vitro assays can provide quantitative data on a compound's behavior in biologically relevant systems[7][8].

Comparative Analysis: N-(2-acetyl-4-styrylphenyl)-4-benzenesulfonamide Derivatives vs. Chalcones

The following tables summarize the predicted drug-likeness properties of representative N-(2-acetyl-4-styrylphenyl)-4-benzenesulfonamide derivatives (based on theoretical data from Mphahlele et al.[1][9]) and a selection of bioactive chalcones (data compiled from various in silico and experimental studies[4][10][11]).

Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis

Compound ClassRepresentative CompoundMolecular Weight (Da)LogPH-Bond DonorsH-Bond AcceptorsLipinski Violations
Sulfonamide Derivative 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone465.574.89150
Sulfonamide Derivative 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone489.515.53151 (LogP > 5)
Chalcone (E)-1,3-diphenylprop-2-en-1-one208.263.23010
Chalcone (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one224.262.98120
Chalcone-Sulfonamide Hybrid Chalcone-Sulfamethoxazole Hybrid425.463.10260

Analysis: Both the sulfonamide derivatives and the chalcones generally exhibit good compliance with Lipinski's Rule of Five, suggesting a favorable starting point for oral bioavailability. The introduction of a trifluoromethyl group in the sulfonamide derivative pushes the LogP value slightly above the recommended threshold, highlighting the impact of specific substituents on lipophilicity. The chalcone-sulfonamide hybrid also demonstrates good "drug-like" properties according to Lipinski's rules[10].

Table 2: Predicted ADME Properties

Compound ClassRepresentative CompoundHuman Intestinal Absorption (%)Caco-2 Permeability (nm/s)Blood-Brain Barrier PermeationP-glycoprotein Substrate
Sulfonamide Derivative 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenoneHigh (Predicted)N/AYes (Predicted)N/A
Sulfonamide Derivative 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenoneHigh (Predicted)N/AYes (Predicted)N/A
Chalcone Generic Chalcones95.58 - 100 (Predicted)19.15 - 56.39 (Predicted)Variable (substituent dependent)Often Yes
Chalcone-Sulfonamide Hybrid Chalcone-Sulfamethoxazole HybridHigh (Predicted)High (Predicted)No (Predicted)No (Predicted)

Analysis: Theoretical predictions suggest high intestinal absorption for both classes of compounds[1][4][9][10]. The predicted ability of the N-(2-acetyl-4-styrylphenyl)-4-benzenesulfonamide derivatives to cross the blood-brain barrier is noteworthy and has implications for their potential use in treating central nervous system disorders[1][9]. Chalcones exhibit a wider range of predicted Caco-2 permeability, indicating that substituent patterns play a significant role in their absorption[4]. Interestingly, the chalcone-sulfonamide hybrid is predicted to have poor BBB permeation, suggesting the sulfonamide moiety can be used to modulate CNS penetration[10].

Experimental Protocols for In-House Evaluation

To empower researchers to generate their own experimental data, we provide the following detailed protocols for key drug-likeness assays.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: Aqueous solubility is a critical determinant of oral absorption. The shake-flask method is the gold standard for determining thermodynamic solubility[12].

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in µg/mL or µM.

Protocol 2: Determination of Lipophilicity (LogP) by Shake-Flask Method

Rationale: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a key predictor of a drug's absorption and distribution properties[12].

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-octanol by mixing equal volumes of each and allowing the phases to separate.

  • Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Protocol 3: In Vitro Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The PAMPA assay is a high-throughput, non-cell-based method for predicting passive transcellular permeability[10]. It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

Workflow for PAMPA:

Caption: A step-by-step workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Conclusion: A Tale of Two Scaffolds and the Path Forward

This guide has illuminated the multifaceted nature of drug-likeness evaluation, using the N-(2-acetyl-4-styrylphenyl)-4-benzenesulfonamide derivatives and their structural cousins, the chalcones, as a comparative case study. Both classes of compounds demonstrate promising foundational drug-like properties, particularly in terms of their adherence to Lipinski's Rule of Five and their predicted high intestinal absorption.

The key takeaway for the drug discovery scientist is the power of a comparative and multi-parametric approach. The presence of the sulfonamide moiety in the target derivatives appears to influence key properties such as lipophilicity and potential for blood-brain barrier penetration. For instance, while both compound classes show promise, the sulfonamides may offer advantages in tuning CNS exposure, a critical consideration for neurological drug targets.

Conversely, the vast chemical space and synthetic accessibility of chalcones make them a highly adaptable scaffold. The wide range of biological activities reported for chalcones underscores their potential as starting points for drug discovery programs. The development of chalcone-sulfonamide hybrids further highlights the potential for synergistic improvements in both biological activity and drug-like properties.

Ultimately, the journey from a promising chemical scaffold to a life-saving therapeutic is a data-driven endeavor. By integrating in silico predictions with robust in vitro experimental validation, researchers can make more informed decisions, de-risk their projects at an early stage, and increase the probability of successfully navigating the challenging path of drug development. The principles and protocols outlined in this guide provide a solid framework for this critical evaluation, enabling scientists to discern the truly "drug-like" candidates from the vast sea of biologically active molecules.

References

Safety Operating Guide

Proper Disposal of N-(4-Bromophenyl)methanesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but integral components of responsible scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-(4-Bromophenyl)methanesulfonamide (CAS No. 4284-50-8), ensuring the protection of laboratory personnel and the environment.

Understanding the Compound: Hazard Profile and Chemical Properties

This compound is a halogenated organic compound.[1][2] A thorough understanding of its hazard profile is the foundation for safe handling and disposal.

Key Hazards:

  • Harmful if swallowed: Acute oral toxicity is a primary concern.[3][4][5]

  • Causes skin irritation: Direct contact can lead to skin irritation.[3][4][5][6][7]

  • Causes serious eye irritation: Poses a significant risk to eye health upon contact.[3][4][5][6][7]

  • May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.[3][4][5][7]

A summary of its relevant chemical and physical properties is provided in the table below.

PropertyValueSource
CAS Number 4284-50-8[8][9]
Molecular Formula C7H8BrNO2S[8][9]
Molecular Weight 250.11 g/mol [8][9]
Melting Point 137-141 °C[8]
Appearance Solid-
Storage Store at room temperature.[8][9]-

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound follows a systematic process designed to minimize risk and ensure regulatory compliance. This workflow is grounded in the principles of waste segregation, proper containment, and disposal through certified channels.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure the following PPE is worn:

  • Safety Goggles or Face Shield: To protect against eye contact.[5][6]

  • Chemical-Resistant Gloves: To prevent skin contact.[5][6]

  • Laboratory Coat: To protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[4]

Step 2: Waste Segregation

Proper segregation is the most critical step in chemical waste management. Due to its bromine content, this compound is classified as a halogenated organic waste .[1][2][10][11]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."

  • Rationale: Mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complicate the disposal process.[2] Halogenated compounds often require specific treatment methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.

Step 3: Waste Collection and Containment

Collect the waste in a designated, compatible container.

  • Container Specifications:

    • Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally suitable.

    • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[1][2]

  • Procedure:

    • Carefully transfer the solid this compound waste into the designated "Halogenated Organic Solids" container.

    • Avoid creating dust during the transfer.[4][12] If possible, perform this task in a chemical fume hood.[12]

    • Securely close the container lid immediately after adding the waste.[1][2]

Step 4: Labeling

Accurate and detailed labeling is a legal requirement and essential for safety.

  • Labeling Requirements: The label on the hazardous waste container must include:

    • The words "Hazardous Waste."[2]

    • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[1]

    • The specific hazards associated with the chemical (e.g., "Harmful," "Irritant").

    • The date when the first drop of waste was added to the container.[1]

    • The name and contact information of the generating laboratory or researcher.

Step 5: Storage

Store the waste container in a designated satellite accumulation area (SAA) while awaiting pickup.

  • Storage Conditions:

    • Store in a cool, dry, and well-ventilated area.[1][2]

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[6][7]

    • Ensure the storage area has secondary containment to capture any potential leaks.

Step 6: Disposal

The final step is to arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Procedure:

    • Contact your EHS office to schedule a waste pickup.

    • Provide them with all necessary information about the waste, as indicated on the label.

    • Follow their specific instructions for preparing the container for transport.

  • Regulatory Framework: The disposal of hazardous waste is regulated by federal and state agencies, such as the Environmental Protection Agency (EPA) in the United States.[13] These regulations ensure that hazardous materials are managed in a way that protects human health and the environment.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][12]

    • Clean the spill area with soap and water.[6]

    • Label the container with the spilled material's name and dispose of it as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS office.

    • Prevent entry into the affected area.

    • Provide emergency responders with the Safety Data Sheet (SDS) for this compound.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Final Disposal start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as 'Halogenated Organic Solid Waste' ppe->segregate collect Collect in a Labeled, Compatible Container segregate->collect label_waste Properly Label Container (Name, Hazards, Date) collect->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide—from understanding the compound's hazards to following the step-by-step disposal protocol—researchers can ensure they are not only protecting themselves and their colleagues but also upholding the highest standards of scientific integrity. Always consult your institution's specific guidelines and the material's Safety Data Sheet for the most current information.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(4-Bromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of research and development. For professionals handling N-(4-Bromophenyl)methanesulfonamide, a compound with significant potential in drug development, ensuring personal and environmental safety is not merely a procedural formality—it is an ethical and scientific imperative. This guide provides an in-depth, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a culture of comprehensive safety.

Hazard Profile: Understanding the "Why" Behind the "What"

This compound is a solid, often a powder, which dictates the primary routes of exposure and the necessary protective measures. Its hazard profile, synthesized from available safety data for structurally similar compounds, necessitates a cautious approach.[1][2]

The primary risks associated with this compound are:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]

Furthermore, during thermal decomposition, it can release highly toxic and irritating gases, including carbon oxides, hydrogen bromide, nitrogen oxides, and sulfur oxides.[1] This profile mandates a multi-faceted PPE strategy that protects all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.

Hazard Classification (GHS)DescriptionPrimary PPE Control
Acute Toxicity 4 (Oral) Harmful if swallowed.[1]Procedural Controls, Gloves
Skin Irritation 2 Causes skin irritation.[1][2][3]Chemical-Resistant Gloves, Lab Coat
Serious Eye Irritation 2A Causes serious eye irritation.[1][2][3]Safety Goggles, Face Shield
STOT SE 3 May cause respiratory irritation.[1]Fume Hood, Respirator

The Core Directive: Your PPE Ensemble

A proactive and conservative approach to PPE is critical. The following ensemble should be considered the minimum standard when handling this compound in any quantity.

Dermal Protection: Beyond the Glove

Gloves: The choice of glove is not arbitrary. It must be based on chemical compatibility and the nature of the work.

  • Material: Nitrile gloves are a suitable choice for providing protection against incidental splashes and handling the solid compound.[4] For procedures involving solvents or prolonged contact, consulting a specific chemical resistance chart is essential.[5][6][7] Always inspect gloves for tears or punctures before use.[2]

  • Technique: Proper glove removal technique (without touching the outer surface) is crucial to prevent skin contamination.[2] After handling, contaminated gloves must be disposed of as hazardous waste.[2] Always wash hands thoroughly with soap and water after removing gloves.[1][8]

Body Covering:

  • A clean, buttoned lab coat must be worn to protect skin and personal clothing from contamination.[3][9] For large-scale operations or situations with a high risk of dust generation, a full-body protective suit may be warranted.[3]

Ocular Protection: A Non-Negotiable Barrier
  • Goggles: Chemical splash goggles that conform to ANSI Z87.1 or equivalent standards are mandatory.[10] Standard safety glasses do not provide adequate protection from dust and potential splashes.

  • Face Shield: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during dissolution or reaction quenching), a face shield should be worn in addition to safety goggles to protect the entire face.[2][11]

Respiratory Protection: Controlling the Unseen Hazard

Inhalation of fine chemical powders presents both acute and chronic health risks.[12] The primary line of defense is engineering controls.

  • Primary Control: All handling of this compound powder must be conducted within a certified chemical fume hood to minimize airborne concentrations.[1][9][11]

  • Secondary Control (Respirator Selection): When engineering controls are insufficient or during emergency situations like a spill, respiratory protection is required. The selection of a respirator must be based on a careful assessment of the potential exposure level, as mandated by OSHA.[13][14][15]

RESPIRATOR_SELECTION A Start: Handling This compound (Solid/Powder) B Is the work performed in a certified chemical fume hood? A->B G Is this an emergency? (e.g., large spill outside hood) A->G C Is there visible dust generation or potential to exceed exposure limits? B->C Yes E Proceed with standard PPE (Gloves, Goggles, Lab Coat). No respirator required. B->E No D NIOSH-Approved N95 Filtering Facepiece Respirator (Minimum Protection) C->D No F Half-Mask or Full-Facepiece Air-Purifying Respirator (APR) with HEPA (P100) filters. C->F Yes G->B No H SCBA or Supplied-Air Respirator (SAR) for IDLH atmospheres. Evacuate and call EHS. G->H Yes

Caption: Decision tree for selecting appropriate respiratory protection.

Operational and Disposal Plans

A safety plan is incomplete without clear, actionable steps for both routine handling and emergency situations.

Standard Operating Protocol for Handling
  • Preparation: Designate a specific work area within a chemical fume hood. Assemble all necessary equipment and reagents.

  • PPE Donning: Don lab coat, chemical splash goggles, and appropriate gloves. If a respirator is required, perform a user seal check.

  • Weighing & Transfer: Use a micro-spatula to carefully transfer the solid. Avoid scooping actions that can create airborne dust. Use weighing paper or a tared container on an analytical balance inside the fume hood or in a ventilated balance enclosure.

  • Post-Handling: Tightly close the primary container.[1] Decontaminate the work surface.

  • PPE Doffing & Disposal: Remove PPE in the reverse order it was donned, taking care to avoid self-contamination. Dispose of gloves and any other contaminated disposable items in a designated hazardous waste container.[2][9] Wash hands thoroughly.

Emergency Plan: Spill Management

Accidents happen; a prepared response minimizes risk.

SPILL_RESPONSE cluster_0 Immediate Actions cluster_1 Cleanup Protocol (Trained Personnel Only) A Spill Occurs B Alert personnel in the immediate area. Isolate the spill. A->B C Is the spill large, outside of containment, or are you unsure how to proceed? B->C D Evacuate the area. Call Emergency Services / EHS. C->D Yes E Don appropriate PPE: - Respirator (min. APR w/ P100) - Chemical Goggles & Face Shield - Heavy-duty Nitrile/Butyl Gloves - Lab Coat or Disposable Gown C->E No F Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). E->F G Carefully sweep the material into a designated hazardous waste container. AVOID DUST. F->G H Decontaminate the area with an appropriate solvent, followed by soap and water. G->H I Package and label waste. Dispose of all contaminated materials as hazardous waste. H->I

Caption: Workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup:

  • Evacuate & Alert: Immediately alert others and secure the area.

  • Assess: If the spill is large or you feel unsafe, evacuate and call your institution's environmental health and safety (EHS) office.

  • Protect: For small, manageable spills, trained personnel should don the appropriate PPE, including a respirator.[1]

  • Contain: Gently cover the powder with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[1]

  • Collect: Carefully sweep the mixture into a sealable, labeled hazardous waste container.[2] Do not use a standard vacuum cleaner.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

Logistical Plan: Waste Disposal

The principle of "cradle-to-grave" responsibility is paramount in a laboratory setting.[16]

WASTE_DISPOSAL cluster_waste Waste Streams A Point of Generation (Fume Hood) B Solid Waste (Expired chemical, spill cleanup material) A->B C Contaminated PPE (Gloves, wipes, weigh paper) A->C D Liquid Waste (Contaminated solvents, reaction mixtures) A->D E Segregated & Labeled Hazardous Waste Containers B->E C->E D->E F Satellite Accumulation Area (SAA) in Lab E->F G EHS Pickup for Licensed Disposal F->G

Caption: Segregated waste stream for this compound.

Disposal Protocol:

  • Identification: All waste containing this compound, including the pure compound, contaminated labware, and cleaning materials, must be treated as hazardous waste.[9]

  • Segregation: Keep this waste stream separate from other laboratory waste to prevent accidental reactions.[9][16] It is incompatible with strong oxidizing agents.[1]

  • Containerization: Use only approved, chemically compatible, and clearly labeled hazardous waste containers with secure, leak-proof lids.[9] The label must include the full chemical name and the words "Hazardous Waste."

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area within the lab, away from drains and sources of ignition, until collection by EHS personnel.[9]

By integrating these principles of hazard assessment, diligent PPE use, and structured operational planning, researchers can handle this compound with the confidence that comes from a deep and actionable understanding of safety.

References

  • Angene Chemical. Safety Data Sheet: Tetrakis(4-bromophenyl)methane. [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). OSHA Respirator Requirements for Selected Chemicals. [Link]

  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Management of Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.134 - Respiratory protection. [Link]

  • ICL Group. Bromine Safety Handbook. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Bitesize Bio. Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Guide to the Selection and Use of Particulate Respirators. [Link]

  • BFM Global. A Comprehensive Guide to Safe Powder Handling. [Link]

  • Capital Resin Corporation. The OSHA Chemical Storage Requirements. [Link]

  • USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4'-Bromoacetanilide, 98%. [Link]

  • Centers for Disease Control and Prevention (CDC). Respirator Types and Use. [Link]

  • University of California, Santa Cruz. Standard Operating Procedure: Bromine. [Link]

  • Rutgers University Environmental Health and Safety. Bromine Safety Sheet. [Link]

  • American Chemistry Council. Respiratory Protection in Chemical Product Labels and Safety Data Sheets. [Link]

  • Pharmaguideline. SOP for Disposal of Contaminated Material. [Link]

  • University of California, Berkeley EHS. OSHA Glove Selection Chart. [Link]

  • National Institutes of Health (NIH). Chemical Safety Guide, 5th Ed. [Link]

  • YouTube. Bromination safety. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 4'-Bromoacetanilide. [Link]

  • Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]

  • Ansell. Ansell Chemical Resistance Glove Chart. [Link]

  • XiXisys.com. Safety Data Sheet: N-(2-bromophenyl)methanesulfonamide. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.